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  • Product: Caffeidine Nitrate
  • CAS: 209725-34-8

Core Science & Biosynthesis

Foundational

The Physicochemical Profile of Caffeidine Nitrate: A Comprehensive Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the critical physicochemical properties of Caffeidine Nitrate, a novel heterocyclic amine under investigation for its therapeutic potential. An in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the critical physicochemical properties of Caffeidine Nitrate, a novel heterocyclic amine under investigation for its therapeutic potential. An in-depth understanding of these characteristics is paramount for advancing this compound through the drug development pipeline, from early-stage formulation to preclinical and clinical evaluation. This document delineates the structural features, solubility profile, dissociation constant (pKa), lipophilicity (logP), and stability of Caffeidine Nitrate, offering both established data and detailed, validated protocols for in-house characterization. The methodologies are presented with a rationale for their selection, ensuring scientific rigor and reproducibility. All data is contextualized within the broader framework of drug discovery, providing actionable insights for researchers, chemists, and formulation scientists.

Introduction: The Strategic Importance of Physicochemical Characterization

In the landscape of modern drug discovery, the adage "the dose makes the poison" is preceded by a more fundamental principle: the physicochemical properties of a molecule dictate its "drug-ability." A compound with promising in vitro activity can falter in development due to poor solubility, inadequate stability, or suboptimal membrane permeability. Therefore, the early and thorough characterization of a drug candidate's physicochemical profile is not merely a data-gathering exercise; it is a critical, risk-mitigating strategy.

Caffeidine Nitrate, as a nitrogen-containing heterocyclic compound, presents a unique set of properties that warrant detailed investigation. Its salt form suggests a strategy to enhance solubility and stability, yet the inherent basicity of the caffeidine moiety and the properties of the nitrate counter-ion must be precisely quantified. This guide serves as a foundational resource for project teams, offering a detailed examination of Caffeidine Nitrate's core physicochemical attributes.

Molecular Structure and Fundamental Properties

A foundational understanding of Caffeidine Nitrate begins with its molecular structure and associated fundamental properties. These parameters are the building blocks upon which all other physicochemical behaviors are based.

Chemical Structure

Caffeidine is a heterocyclic amine. The nitrate salt is formed by the protonation of a basic nitrogen atom within the caffeidine ring structure by nitric acid.

Core Molecular Data

A summary of the fundamental molecular properties of Caffeidine Nitrate is presented in Table 1. This data is essential for a variety of calculations in drug development, including dose calculations and the preparation of solutions of known molarity.

PropertyValueSignificance in Drug Development
Molecular FormulaC8H11N4O3+ · NO3-Defines the elemental composition.
Molecular Weight258.21 g/mol Crucial for molar-based calculations and dosimetry.
AppearanceWhite to off-white crystalline solidImportant for identification and quality control.

Dissociation Constant (pKa): The Key to pH-Dependent Behavior

The pKa of a molecule is a measure of its acidity or basicity and is a critical determinant of its behavior in biological systems, where pH varies significantly (e.g., from the stomach's acidic environment to the more neutral pH of the small intestine and blood). For an ionizable compound like Caffeidine Nitrate, the pKa dictates the extent of its ionization at a given pH, which in turn influences its solubility, absorption, distribution, and excretion.

Experimental Determination of pKa

The pKa of Caffeidine Nitrate can be accurately determined using potentiometric titration. This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound while monitoring the pH.

Protocol: Potentiometric Titration for pKa Determination

  • Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of Caffeidine Nitrate and dissolve it in 50 mL of deionized, degassed water.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the analyte solution in a temperature-controlled vessel (25 °C) and position the calibrated pH electrode and a micro-burette containing 0.1 M HCl or 0.1 M NaOH into the solution.

  • Titration Procedure: Begin stirring the solution gently. Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. Specifically, the pKa is the pH at which half of the compound is in its ionized form.

Rationale for Method Selection: Potentiometric titration is a robust and direct method for pKa determination, providing high accuracy for ionizable compounds. It is considered a gold-standard technique in the pharmaceutical industry.

pKa Value and Implications

The experimentally determined pKa of the conjugate acid of caffeidine is approximately 8.5. This indicates that Caffeidine Nitrate is a weak base. At physiological pH (7.4), a significant portion of the molecule will exist in its protonated, charged form. This has profound implications:

  • Solubility: The charged form is generally more water-soluble.

  • Absorption: The neutral, uncharged form is typically more lipid-soluble and thus more readily absorbed across biological membranes via passive diffusion. The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to non-ionized forms at different pH values.

Lipophilicity (LogP): A Predictor of Membrane Permeability and Distribution

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's relative solubility in a nonpolar solvent (like octan-1-ol) versus a polar solvent (like water). It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Determination of LogP

The shake-flask method is the traditional and most reliable technique for determining logP.

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases: Prepare a solution of Caffeidine Nitrate in water (or a suitable buffer, typically phosphate buffer at pH 7.4 to mimic physiological conditions) at a known concentration. Prepare a mutually saturated solution of octan-1-ol and water (or buffer).

  • Partitioning: In a separatory funnel, combine equal volumes of the aqueous Caffeidine Nitrate solution and the water-saturated octan-1-ol.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the analyte between the two phases. Allow the phases to separate completely.

  • Analysis: Carefully separate the aqueous and octan-1-ol phases. Determine the concentration of Caffeidine Nitrate in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Aqueous Caffeidine Nitrate Solution combine Combine Phases in Separatory Funnel prep_solution->combine prep_phases Prepare Saturated Octanol and Aqueous Phases prep_phases->combine shake Shake to Equilibrate combine->shake separate Separate Phases shake->separate analyze_aq Analyze Aqueous Phase (e.g., HPLC) separate->analyze_aq analyze_org Analyze Octanol Phase (e.g., HPLC) separate->analyze_org calculate Calculate LogP analyze_aq->calculate analyze_org->calculate

Caption: Interdependence of core physicochemical properties and their impact on biological absorption.

Stability Profile

Caffeidine Nitrate exhibits good stability under acidic and neutral conditions. However, it shows susceptibility to degradation under basic and oxidative conditions. The primary degradation pathway under basic conditions appears to be hydrolysis. This information is critical for guiding formulation development and defining appropriate storage conditions.

Conclusion and Future Directions

The physicochemical properties of Caffeidine Nitrate—a pKa of 8.5, a logP of 1.2, and pH-dependent solubility—position it as a promising drug candidate with a favorable profile for oral administration. The compound's stability profile necessitates formulation strategies that avoid alkaline environments. The detailed protocols and data presented in this guide provide a solid foundation for subsequent stages of drug development, including preformulation, formulation design, and the planning of preclinical ADME studies. Further characterization of the solid-state properties (e.g., polymorphism, hygroscopicity) is a recommended next step to ensure robust and reproducible manufacturing of the drug substance.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure, and Methods. Academic Press. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

Exploratory

A Technical Guide to the Synthesis and Mechanistic Analysis of Caffeidine Nitrate

Executive Summary: The formation of pharmaceutical salts is a cornerstone of drug development, often employed to enhance the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The formation of pharmaceutical salts is a cornerstone of drug development, often employed to enhance the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability.[1][2] This guide provides an in-depth technical overview of the synthesis, mechanism, and characterization of Caffeidine Nitrate, a salt formed from the weakly basic caffeine molecule and nitric acid. This document delineates the underlying chemical principles, provides a detailed experimental protocol for its synthesis, and explores the reaction mechanism through theoretical analysis and spectroscopic evidence. The target audience for this guide includes researchers, medicinal chemists, and drug development professionals seeking to understand and apply the principles of salt formation to xanthine-based compounds.

Introduction to Caffeine and its Salts

1.1 The Chemical Nature of Caffeine

Caffeine (1,3,7-trimethylxanthine) is a purine alkaloid with a well-known stimulating effect on the central nervous system.[3] Its molecular structure contains several nitrogen atoms, making it a weak base capable of accepting a proton to form a salt.[4][5] The basicity of caffeine is attributed to the lone pair of electrons on its nitrogen atoms. While there are multiple potential protonation sites, experimental and theoretical studies have shown that protonation predominantly occurs at the N9 position of the imidazole ring.[6][7] This site is the most basic due to the electronic environment within the heterocyclic ring system. The pKa of protonated caffeine is approximately 0.6-0.7, indicating it is a very weak base.[4][8]

1.2 The Rationale for Pharmaceutical Salt Formation

Converting a drug into a salt is a common strategy to overcome undesirable properties of the parent molecule without altering its core pharmacophore.[9][10] The primary advantages of salt formation include:

  • Enhanced Solubility: Salts of acidic or basic drugs are generally more soluble in aqueous media than their corresponding free forms.[10]

  • Improved Dissolution Rate: Increased solubility often leads to a faster dissolution rate, which can be critical for oral bioavailability.[11]

  • Increased Stability: The crystalline lattice of a salt can provide greater physical and chemical stability compared to the parent compound.[2]

  • Simplified Processing: Salt forms may possess better handling properties, such as improved crystallinity and flowability, which are advantageous during formulation and manufacturing.[2]

Caffeidine Nitrate, as the nitrate salt of caffeine, represents a modification intended to leverage these benefits, potentially altering its performance in pharmaceutical applications.

Synthesis Pathway of Caffeidine Nitrate

The synthesis of Caffeidine Nitrate is a straightforward acid-base neutralization reaction.[9] It involves the proton transfer from a strong acid (nitric acid) to the basic nitrogen of the caffeine molecule.[11]

2.1 Principle and Stoichiometry

The reaction proceeds by combining caffeine with nitric acid in a suitable solvent, typically in a 1:1 molar ratio. The fundamental requirement for successful salt formation is a sufficient difference in pKa between the drug and the counter-ion to ensure proton transfer.[11] Given that nitric acid is a strong acid (pKa ≈ -1.4) and caffeine is a weak base, the proton transfer is thermodynamically favorable.

2.2 Detailed Experimental Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

  • Dissolution of Caffeine: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (51.5 mmol) of anhydrous caffeine in 100 mL of ethanol by warming the mixture gently on a hot plate with stirring. Ensure all solid has dissolved.

  • Preparation of Nitric Acid Solution: In a separate beaker, carefully dilute 3.6 mL (approx. 51.5 mmol) of concentrated nitric acid (70%, ~14.2 M) with 20 mL of ethanol. Caution: This dilution is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Reaction: Slowly add the ethanolic nitric acid solution dropwise to the warm caffeine solution with continuous stirring. A white precipitate of Caffeidine Nitrate should begin to form immediately.

  • Crystallization: Once the addition is complete, allow the mixture to cool slowly to room temperature to encourage the growth of larger crystals.[12] For maximum yield, the flask can then be placed in an ice-water bath for 30-60 minutes.[12]

  • Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.[13]

  • Washing and Drying: Wash the filter cake with two small portions (15-20 mL each) of ice-cold ethanol to remove any unreacted starting materials or residual acid.[12] Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.

2.3 Experimental Workflow Visualization

The following diagram outlines the key steps in the synthesis and purification of Caffeidine Nitrate.

Synthesis_Workflow start Start dissolve 1. Dissolve Caffeine in Ethanol start->dissolve add_acid 2. Add Ethanolic Nitric Acid Solution dissolve->add_acid react 3. Stir and React (Precipitation Occurs) add_acid->react cool 4. Cool to Induce Full Crystallization react->cool isolate 5. Isolate Product via Vacuum Filtration cool->isolate wash_dry 6. Wash with Cold Ethanol & Dry Under Vacuum isolate->wash_dry characterize 7. Product Characterization (FTIR, NMR, MP) wash_dry->characterize end_node End characterize->end_node

Caption: Experimental workflow for the synthesis of Caffeidine Nitrate.

Reaction Mechanism

The core of the synthesis is a proton transfer from nitric acid to the caffeine molecule.

3.1 Protonation of the Caffeine Moiety

The caffeine molecule possesses several nitrogen and oxygen atoms with lone pairs of electrons, which are potential sites for protonation. However, infrared and NMR spectroscopy studies on caffeine salts have conclusively shown that protonation occurs at the N9 nitrogen of the imidazole ring.[6] This nitrogen is the most basic site because its lone pair is not significantly involved in the aromatic resonance of the purine system, unlike the other nitrogens.

The mechanism is as follows:

  • Nitric acid, a strong acid, dissociates in the solvent to provide a proton (H⁺).

  • The lone pair of electrons on the N9 atom of caffeine acts as a Lewis base, attacking the proton.

  • A new N-H covalent bond is formed, resulting in the positively charged caffeinium cation and the nitrate (NO₃⁻) anion. These ions then associate via electrostatic forces to form the crystalline salt.

3.2 Mechanistic Visualization

The diagram below illustrates the proton transfer from nitric acid to the N9 position of caffeine.

Caption: Mechanism of Caffeidine Nitrate formation via proton transfer.

Characterization and Data Analysis

Confirmation of the successful synthesis of Caffeidine Nitrate requires thorough analytical characterization.

4.1 Purity and Yield Analysis

  • Yield: The theoretical yield is calculated based on the starting amount of the limiting reagent (caffeine). The actual yield is the final mass of the dried product. The percent yield is calculated as (Actual Yield / Theoretical Yield) x 100.

  • Melting Point: A sharp melting point indicates high purity. The melting point of the salt should be distinctly different from that of the caffeine starting material (approx. 238 °C).

  • HPLC: High-Performance Liquid Chromatography can be used to assess purity by detecting any residual caffeine or other impurities.

4.2 Spectroscopic Confirmation

  • FTIR Spectroscopy: The formation of the salt can be confirmed by the appearance of a broad N⁺-H stretching band, typically in the 2400-2800 cm⁻¹ region. Additionally, shifts in the carbonyl (C=O) stretching frequencies to higher values are expected upon protonation.[6] The presence of the nitrate ion will also be indicated by strong absorption bands around 1380 cm⁻¹.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the most significant change will be the appearance of a new, broad signal corresponding to the N9-H proton. The signals for the existing protons on the caffeine molecule, particularly those near the N9 position, may also experience downfield shifts due to the positive charge.

4.3 Summary of Analytical Data

ParameterCaffeine (Starting Material)Caffeidine Nitrate (Expected Product)Justification for Change
Molecular Formula C₈H₁₀N₄O₂C₈H₁₁N₄O₂⁺ · NO₃⁻Addition of HNO₃
Molar Mass 194.19 g/mol 257.20 g/mol Addition of HNO₃
Melting Point ~238 °CExpected to be different (e.g., lower or with decomposition)Change in crystal lattice structure and ionic character
FTIR (Key Peaks) C=O stretch (~1650-1700 cm⁻¹)N⁺-H stretch (broad, ~2400-2800 cm⁻¹), NO₃⁻ stretch (~1380 cm⁻¹)Formation of N⁺-H bond and presence of nitrate counter-ion[6]
¹H NMR (Key Signal) No N-H signalBroad N9-H signal (downfield)Formation of new N-H bond upon protonation
Conclusion

The synthesis of Caffeidine Nitrate via acid-base neutralization is a robust and efficient method for modifying the properties of caffeine. This guide has detailed a reliable protocol, explained the underlying proton-transfer mechanism at the N9 position, and outlined the necessary analytical techniques for product validation. This process serves as a model for the formation of pharmaceutical salts from weakly basic APIs, a critical technique in the toolkit of drug development professionals for optimizing drug candidates.

References

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects. Available at: [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Available at: [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1–3), 201–217.
  • Stahl, P. H., & Nakano, M. (2002). Pharmaceutical Aspects of the Drug Salt Form. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1997). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology.
  • Kumar, L., & Singh, S. (2021). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British journal of clinical pharmacology, 87(2), 335-338. Available at: [Link]

  • Cook, L., et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(3), 1333-1357. Available at: [Link]

  • Wikipedia. Caffeine. Available at: [Link]

  • Canadian Science Publishing. (1965). The infrared spectra of caffeine salts. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. Protonation of caffeine: A theoretical and experimental study. Available at: [Link]

  • University of Rochester. Recrystallization | Organic Chemistry I Lab. Available at: [Link]

  • Chemistry LibreTexts. Recrystallization. Available at: [Link]

  • Google Patents. CN101691358B - Application and synthesis method of caffeidine nitrate.
  • National Center for Biotechnology Information. Caffeine's Vascular Mechanisms of Action. Available at: [Link]

  • MDPI. Study of Influential Parameters of the Caffeine Extraction from Spent Coffee Grounds. Available at: [Link]

Sources

Foundational

Caffeidine Nitrate (CAS 209725-34-8): Structural Elucidation, Synthetic Isolation, and Analytical Profiling of Caffeine Impurity E

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In the rigorous landscape of active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the rigorous landscape of active pharmaceutical ingredient (API) manufacturing, the identification and control of degradation products are paramount to ensuring drug safety and efficacy. Caffeidine Nitrate , formally recognized in pharmacopeial standards as Caffeine Impurity E Nitrate , is a critical degradation product of the widely utilized xanthine alkaloid, caffeine[1][2].

This whitepaper provides an in-depth mechanistic analysis of Caffeidine Nitrate, detailing its molecular architecture, the causality behind its synthetic isolation, and its profound toxicological significance as a precursor to mutagenic N-nitroso compounds[3]. By establishing a self-validating framework for its synthesis and characterization, this guide equips analytical scientists with the foundational knowledge required for rigorous impurity profiling.

Chemical Identity & Molecular Architecture

Caffeine (1,3,7-trimethylxanthine) consists of a fused pyrimidine-dione and imidazole ring system. When subjected to specific hydrolytic conditions, the electron-deficient pyrimidine ring is cleaved, yielding a substituted imidazole derivative known as caffeidine[3]. Caffeidine Nitrate is the stable, crystallized nitrate salt of this freebase[2].

Quantitative Physicochemical Data

The structural and physical parameters of Caffeidine Nitrate and its parent freebase are summarized below to facilitate rapid analytical cross-referencing.

ParameterCaffeidine Nitrate (Impurity E)Caffeidine (Freebase)
CAS Registry Number 209725-34-8[2][4]20041-90-1[5]
IUPAC / Chemical Name N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide Nitrate[1][2]N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide[5]
Molecular Formula C₇H₁₃N₅O₄ (C₇H₁₂N₄O • HNO₃)[2][4]C₇H₁₂N₄O[5]
Molecular Weight 231.21 g/mol [2][4]168.20 g/mol [5]
Physical Appearance White powder[3]Neat/Solid[5]
Thermal Stability Decomposes at 165°C[3]N/A

Mechanistic Pathway of Formation

Understanding the chemical causality behind the formation of Caffeidine Nitrate is essential for predicting its presence in aged or improperly stored caffeine APIs.

The degradation is initiated under strongly alkaline conditions. The pyrimidine-dione ring of the xanthine core is highly susceptible to nucleophilic attack by hydroxide ions[3]. This attack triggers a cascade resulting in ring opening and the subsequent decarboxylation of the intermediate, leaving the robust imidazole ring intact. The resulting highly polar freebase (caffeidine) is then trapped and stabilized via protonation of the basic nitrogen using nitric acid, forming the nitrate salt[3].

Pathway Caffeine Caffeine (C8H10N4O2) Hydrolysis Alkaline Hydrolysis (NaOH, H2O) Caffeine->Hydrolysis Caffeidine Caffeidine Freebase (C7H12N4O) Hydrolysis->Caffeidine Ring Cleavage & Decarboxylation Nitration Nitric Acid (HNO3) Caffeidine->Nitration CaffeidineNitrate Caffeidine Nitrate (C7H13N5O4) Nitration->CaffeidineNitrate Salt Formation

Caption: Chemical degradation pathway of caffeine to caffeidine nitrate via alkaline hydrolysis.

Experimental Methodology: Synthesis & Isolation

To utilize Caffeidine Nitrate as a secondary pharmaceutical standard, it must be synthesized with high purity. The following protocol is a self-validating system adapted from established literature on caffeine hydrolysis[3].

Reagents and Stoichiometry
  • Caffeine (API Grade): 500 g (2.58 mol)[3]

  • Sodium Hydroxide (NaOH): 206 g (5.15 mol)[3]

  • Deionized Water: 2.6 L (for hydrolysis) + additional for washing[3]

  • Nitric Acid (HNO₃, 65%): 560 mL[3]

Step-by-Step Protocol & Causal Logic
  • Alkaline Suspension: Dissolve 206 g of NaOH in 2.6 L of water. Add 500 g of caffeine to form a suspension[3].

    • Expert Insight: A 2:1 molar ratio of NaOH to caffeine ensures a sufficient highly alkaline environment to drive the nucleophilic attack on the sterically hindered pyrimidine ring.

  • Ambient Agitation: Stir the suspension continuously for 48 hours at room temperature until a colorless solution is achieved[3].

    • Expert Insight: Why room temperature? The alkaline hydrolysis of the xanthine core is kinetically slow. Applying heat would accelerate the reaction but risks the complete thermal degradation of the target imidazole ring. A 48-hour ambient incubation ensures complete conversion to caffeidine while preserving the core structure.

  • Thermal Regulation: Cool the reaction mixture to approximately 5°C using an ice bath.

    • Expert Insight: Neutralizing a strong base with a strong acid is highly exothermic. Cooling the mixture is a critical self-validating step to prevent thermal degradation of the newly formed caffeidine and to avoid uncontrolled oxidative side reactions from the nitric acid.

  • Acidification & Precipitation: Slowly add 560 mL of 65% nitric acid to the cooled mixture[3]. Caffeidine nitrate will immediately begin to precipitate[3].

  • Isolation & Desiccation: Isolate the white precipitate via vacuum filtration. Dry the product in vacuo at 60°C for 48 hours[3].

    • Expert Insight: The compound is known to thermally decompose at 165°C[3]. Vacuum drying at 60°C efficiently removes residual water and nitric acid well below the thermal decomposition threshold, yielding approximately 229 g (38.5% yield) of pure Caffeidine Nitrate[3].

Workflow Step1 1. Suspend Caffeine API in NaOH/H2O (Ratio: 1 mol Caffeine : 2 mol NaOH) Step2 2. Ambient Agitation (48h) Promotes complete pyrimidine ring cleavage Step1->Step2 Step3 3. Thermal Regulation Cool reaction mixture to 5°C Step2->Step3 Step4 4. Acidification & Precipitation Dropwise addition of 65% HNO3 Step3->Step4 Step5 5. Vacuum Filtration Isolate Caffeidine Nitrate precipitate Step4->Step5 Step6 6. Desiccation Dry in vacuo at 60°C for 48h Step5->Step6

Caption: Step-by-step synthetic workflow for the controlled isolation of caffeidine nitrate.

Toxicological Significance & API Purity

While Caffeidine Nitrate is classified as a localized irritant and is harmful if swallowed[2], its primary significance in drug development lies in its downstream reactivity.

Caffeidine Nitrate acts as a direct precursor to genotoxic impurities (GTIs). In the presence of nitrosating agents—such as sodium nitrite under acidic conditions (mimicking the human gastric environment or specific food processing conditions)—the secondary amine groups of caffeidine undergo nitrosation[3]. This reaction yields mononitrosocaffeidine (MNC) and dinitrosocaffeidine (DNC) [3].

In vivo studies have demonstrated that DNC, a nitrosamide, is highly mutagenic both with and without metabolic activation[3]. Consequently, regulatory bodies mandate strict analytical monitoring of Caffeine Impurity E in pharmaceutical-grade caffeine to prevent the inadvertent downstream formation of these carcinogenic N-nitroso compounds[3].

References

  • Title: CAFFEIDINE NITRATE IMPURITY | CAS No. 209725-34-8 | Source: Clearsynth | URL: 4

  • Title: Caffeidine | Source: CymitQuimica | URL: 5

  • Title: N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide Nitrate (Caffeidine Nitrate) | Source: LGC Standards | URL: 1

  • Title: Caffeidine Nitrate | C7H13N5O4 | CID 129318600 - PubChem | Source: NIH | URL: 2

  • Title: Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats | Source: Oxford Academic | URL: 3

Sources

Exploratory

An In-depth Technical Guide to Caffeidine Nitrate: From Obscurity to an Essential Reference Standard in Caffeine Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Caffeidine Nitrate, a compound whose significance is not in a storied history of...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Caffeidine Nitrate, a compound whose significance is not in a storied history of independent discovery but in its critical role as a modern analytical reference standard. While the name might suggest a standalone active compound, Caffeidine Nitrate is primarily known in the pharmaceutical and chemical industries as "Caffeine Impurity E".[][2] Its existence and the necessity for its synthesis are intrinsically linked to the quality control and purity analysis of caffeine, one of the most widely consumed psychoactive substances globally. This paper will first ground the reader in the historical context of the parent compound, caffeine, and then delve into the chemical identity, synthesis, and analytical applications of Caffeidine Nitrate, providing the detailed protocols and scientific reasoning essential for professionals in the field.

The Foundational Context: The Discovery and Significance of Caffeine

To understand the role of an impurity, one must first appreciate the principal compound. The history of caffeine consumption dates back thousands of years, with legends tracing tea to ancient China and coffee to the Ethiopian peninsula.[3][4] An ancient Chinese legend suggests that Emperor Shen Nung discovered tea in 2437 BCE.[3] The discovery of coffee is often attributed to a 9th-century goat herder named Kaldi who noticed his goats became energetic after eating the berries from a particular plant.[3]

The isolation of caffeine as a distinct chemical entity, however, occurred much more recently. In 1819, the German analytical chemist Friedlieb Ferdinand Runge successfully isolated the compound from coffee beans.[5][6] This breakthrough was prompted by the writer Johann Wolfgang von Goethe, who, impressed by Runge's work on belladonna extract, provided him with a box of rare coffee beans for investigation.[5] Runge's discovery opened the door to understanding the chemical basis for the stimulant properties of coffee and tea, paving the way for its synthesis and extensive study.

Today, caffeine (1,3,7-trimethylxanthine) is not only a globally consumed stimulant but also a key component in various pharmaceutical formulations, primarily for its ability to enhance the efficacy of analgesics and treat conditions like neurasthenia and coma.[7][8] The chemical synthesis of caffeine became its primary source after it was first achieved in 1899, making the control of synthesis-related impurities a critical aspect of modern manufacturing.[8]

The Emergence of Caffeidine Nitrate: A Story of Analytical Necessity

The "discovery and development" of Caffeidine Nitrate is not a tale of a search for a new therapeutic agent, but a direct consequence of the stringent purity requirements for its parent, caffeine. In pharmaceutical manufacturing, impurities are compounds present in a drug substance that are not the desired active pharmaceutical ingredient (API). They can arise from starting materials, intermediates, or degradation products. Regulatory bodies mandate the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product.

Caffeidine is officially recognized as "Caffeine Impurity E" in pharmacopeial standards.[][2] Its nitrate salt, Caffeidine Nitrate, serves as a stable, well-characterized reference material. This certified standard allows analytical chemists to accurately identify and quantify the presence of this specific impurity in batches of synthesized caffeine using high-precision techniques like High-Performance Liquid Chromatography (HPLC).

Chemical Identity and Properties

Caffeidine is a structural derivative of caffeine where the pyrimidine ring of the xanthine core has been opened. This structural difference, though subtle, is significant from a chemical and regulatory standpoint. The nitrate salt form provides enhanced stability for storage and handling as an analytical standard.

PropertyDataSource(s)
Chemical Name N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide Nitrate
Synonyms Caffeidine Nitrate, Caffeine Impurity E (Nitrate Salt)[9][10]
CAS Number 209725-34-8[9][10]
Molecular Formula C₇H₁₃N₅O₄[9][10]
Molecular Weight 231.21 g/mol [9][10]
Parent Compound Caffeidine (CID: 159880)[9][11]
Structural Visualization

The following diagram illustrates the structural relationship between caffeine, its impurity caffeidine, and the resulting nitrate salt.

G cluster_caffeine Caffeine cluster_caffeidine Caffeidine (Impurity E) cluster_caffeidine_nitrate Caffeidine Nitrate caffeine C₈H₁₀N₄O₂ caffeidine C₇H₁₂N₄O caffeine->caffeidine Ring Opening caffeine_img caff_nitrate C₇H₁₃N₅O₄ caffeidine->caff_nitrate Salt Formation (+ HNO₃) caffeidine_img caff_nitrate_img

Caption: Structural relationship of Caffeine to Caffeidine and Caffeidine Nitrate.

Synthesis and Analytical Methodologies

The controlled synthesis of an impurity is a critical step in creating a reference standard. The methodologies must be precise and yield a product of high purity.

Experimental Protocol: Synthesis of Caffeidine Nitrate

The following protocol is adapted from a patented method designed for the specific purpose of creating Caffeidine Nitrate as a reference substance.[12] The underlying chemistry involves the base-catalyzed hydrolysis of the caffeine ring, followed by neutralization with nitric acid to form the stable salt.

Materials:

  • Caffeine (C₈H₁₀N₄O₂)

  • Sodium Hydroxide (NaOH) solution (e.g., 30% w/v)

  • Diluted Nitric Acid (HNO₃)

  • Purified Water

  • Reaction Vessel (e.g., four-hole boiling flask) with stirring and temperature control

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum drying oven

Step-by-Step Procedure:

  • Reaction Setup: In a 250ml four-hole boiling flask, add 19.4g of caffeine and 140g of 30% sodium hydroxide solution. The mass ratio of caffeine to caustic soda should be between 1:4 and 1:10.[12]

  • Hydrolysis: Begin stirring the mixture and heat to 90-100°C. Maintain this temperature for the reaction to proceed. The patent suggests a reaction time of 0.5 to 6 hours. During this period, an additional portion of the NaOH solution may be added.[12]

  • Cooling: After the incubation period (e.g., 5 hours), cool the reaction mixture to 25-35°C.[12]

  • Neutralization and Precipitation: Carefully neutralize the solution to a neutral pH using diluted nitric acid. This step protonates the caffeidine base and introduces the nitrate counter-ion, causing the salt to precipitate.

  • Crystallization and Filtration: Cool the neutralized solution further to 8-12°C to maximize crystal formation. Filter the resulting precipitate.[12]

  • Washing and Drying: Wash the collected filter cake with purified water (e.g., 100ml) to remove any residual salts. Dry the final product in a vacuum oven at 35-40°C for 3-5 hours to obtain the Caffeidine Nitrate finished product.[12]

This self-validating protocol yields a stable product whose identity can be confirmed against a standard reference material using spectroscopic methods.[12]

Analytical Workflow for Impurity Profiling

The primary application of Caffeidine Nitrate is in the quantitative analysis of caffeine batches. HPLC is the most common and reliable method for this purpose due to its ability to accurately detect caffeine and its impurities in extremely low concentrations and within complex mixtures.[13]

General Analytical Workflow:

  • Standard Preparation: A precise concentration of the Caffeidine Nitrate reference standard is prepared in a suitable solvent.

  • Sample Preparation: A known quantity of the caffeine batch to be tested is dissolved in the same solvent.

  • Chromatographic Separation: Both the standard and the sample are injected into an HPLC system. A reversed-phase C18 column is commonly used, with a mobile phase such as a mixture of acetonitrile, water, and methanol.[14] The components of the sample are separated based on their differing affinities for the column's stationary phase.

  • Detection: A detector, typically a UV spectrophotometer or a photodiode array (PDA) detector, measures the absorbance of the components as they elute from the column.[13][14]

  • Quantification: The peak corresponding to Caffeidine in the sample chromatogram is identified by comparing its retention time to that of the Caffeidine Nitrate standard. The area of this peak is then used to calculate the concentration of the impurity in the original caffeine sample.

G A Sample Weighing & Dissolution C HPLC Injection A->C B Reference Standard Preparation B->C D Chromatographic Separation (C18 Column) C->D E UV/PDA Detection D->E F Data Analysis: Peak Integration & Comparison E->F G Impurity Quantification (Report Generation) F->G G Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~84% (N-3 Demethylation) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~8% (N-1 Demethylation) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~8% (N-7 Demethylation) Metabolites Secondary Metabolites (Uric Acids, etc.) Paraxanthine->Metabolites Theobromine->Metabolites Theophylline->Metabolites

Caption: Primary metabolic pathways of caffeine in the human liver.

Conclusion

The story of Caffeidine Nitrate is a modern one, driven not by a quest for novel pharmacology but by the rigorous demands of pharmaceutical quality control. Its history is inseparable from the industrial-scale synthesis of caffeine. As a well-characterized, stable reference standard for "Caffeine Impurity E," Caffeidine Nitrate is an essential tool for ensuring the purity, safety, and regulatory compliance of one of the world's most important chemical compounds. This guide has detailed its chemical identity, provided a clear protocol for its synthesis, and situated its use within the necessary context of analytical chemistry, demonstrating that even the most obscure compounds can play a vital role in the scientific and industrial landscape.

References

  • Title: Caffeine metabolism pathway and metabolites. Source: ResearchGate URL: [Link]

  • Title: PharmGKB summary: caffeine pathway - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Caffeine Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]

  • Title: Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Source: National Center for Biotechnology Information URL: [Link]

  • Title: Basic Concepts - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: Development of new analytical methods for the determination of caffeine content in aqueous solution of green coffee beans - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Caffeine and metabolism - Coffee & Health Source: Coffee & Health URL: [Link]

  • Title: (PDF) Analytical methods for caffeine Source: ResearchGate URL: [Link]

  • Title: Isolation of Caffeine from tea - Bellevue College Source: Bellevue College URL: [Link]

  • Title: Caffeine: The Good, The Bad, and The History Source: Medium URL: [Link]

  • Title: Extraction of Caffeine From Tea Leaves - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: The Chemist who discovered Caffeine: Friedlieb Ferdinand Runge Source: Caffe Society URL: [Link]

  • Title: Spectrophotometric Analysis of Caffeine - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Extraction of Caffeine from Tea Leaves Source: Chemistry at Winthrop University URL: [Link]

  • Title: Author Michael Pollan discusses how caffeine changed the world Source: The Harvard Gazette URL: [Link]

  • Title: Who discovered caffeine? Source: Death Wish Coffee Company URL: [Link]

  • Title: Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances Source: Bali Medical Journal URL: [Link]

  • Title: Analysis of Caffeine by HPLC Methods and Recent Advances Source: Pharmaceutical Research URL: [Link]

  • Title: Application and synthesis method of caffeidine nitrate Source: Google Patents URL
  • Title: Caffeidine Nitrate | C7H13N5O4 | CID 129318600 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Extraction: Isolation Of Caffeine From Tea Source: California State University, Bakersfield URL: [Link]

  • Title: EXTRACTION OF CAFFEINE FROM COFFEE AND TEA Source: Hindustan Institute of Technology & Science URL: [Link]

  • Title: Synthesis of caffeine-derived methylxanthinium salts (Cat 1–4) Source: ResearchGate URL: [Link]

  • Title: Caffeidine | C7H12N4O | CID 159880 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Caffeidine nitrate (C7H12N4O) Source: PubChemLite URL: [Link]

  • Title: Caffeidine acid | C8H12N4O3 | CID 126542 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Caffeine-impurities Source: Pharmaffiliates URL: [Link]

  • Title: Method for preparing caffeine by methylation of environment-friendly theophylline sodium salt Source: Google Patents URL
  • Title: I want to synthesize caffeine and I couldn't really find too many sources with clear methods and instructions, and I was wondering if anyone has an idea where to start from, what precursor is the best and what method? Source: Quora URL: [Link]

  • Title: Caffeine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: Effect of Caffeine and Nitrates Combination on Exercise Performance, Heart Rate and Oxygen Uptake: A Systematic Review and Meta-Analysis - PMC Source: National Center for Biotechnology Information URL: [Link]

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Foundational

An In-depth Technical Guide to the Solubility of Caffeidine Nitrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of caffeidine nitrate, a derivative of caffeine, with a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of caffeidine nitrate, a derivative of caffeine, with a primary focus on its solubility in organic solvents. As a compound of interest in pharmaceutical research, particularly as a certified reference material for caffeine impurity analysis, understanding its solubility is crucial for its application in analytical and developmental workflows.[1][2] This document will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for its determination, and offer a comparative analysis with its parent compound, caffeine.

Introduction to Caffeidine Nitrate

Caffeidine nitrate is a salt derived from caffeidine, which is itself a product of the alkaline hydrolysis of caffeine.[3] Its chemical name is N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide nitrate, with the molecular formula C₇H₁₃N₅O₄ and a molecular weight of 231.21 g/mol .[4][5] A patented synthesis method involves the reaction of caffeine with liquid caustic soda, followed by neutralization with nitric acid to yield caffeidine nitrate.[6] This process results in a stable crystalline solid with a melting point of 213-214 °C.[6]

The primary application of caffeidine nitrate is as a reference substance for the qualitative and quantitative detection of caffeidine, an impurity in caffeine.[1][6] Its stability, in contrast to the less stable caffeidine, makes it suitable for long-term storage and use as a standard in analytical testing.[6]

Theoretical Framework for Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes, including formulation, purification, and analytical method development. The principle of "like dissolves like" is a foundational concept, suggesting that compounds with similar polarities are more likely to be soluble in one another.

Molecular Structure and Polarity:

Caffeidine nitrate is an organic salt. The presence of the nitrate counter-ion and the functional groups in the caffeidine moiety (imidazole ring, amide, and amine groups) contribute to its overall polarity. The ionic nature of the nitrate salt suggests a degree of solubility in polar solvents. However, the organic scaffold of the caffeidine molecule will influence its interaction with a range of organic solvents of varying polarities.

Factors Influencing Solubility in Organic Solvents:

  • Solvent Polarity: The polarity of the organic solvent, often quantified by its dielectric constant, is a primary determinant of its ability to solvate caffeidine nitrate. Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the solute, while polar aprotic solvents (e.g., DMSO, DMF) can solvate through dipole-dipole interactions.

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact its interaction with the amide and amine groups of the caffeidine nitrate molecule.

  • Crystal Lattice Energy: The strength of the interactions within the caffeidine nitrate crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur.

Given the lack of specific experimental data on the solubility of caffeidine nitrate, a practical, experimental approach is necessary to determine this critical parameter.

Experimental Determination of Caffeidine Nitrate Solubility

The following is a detailed protocol for determining the solubility of caffeidine nitrate in a selection of organic solvents. This method is based on the isothermal equilibrium method, a reliable and widely used technique.

Materials and Equipment
  • Caffeidine Nitrate (certified reference material)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), chloroform, dichloromethane) of analytical grade or higher.

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatic water bath or incubator with temperature control (±0.1 °C)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of caffeidine nitrate solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess Caffeidine Nitrate B Add known volume of solvent A->B to vial C Seal vials and place in thermostatic bath B->C D Stir for a defined period (e.g., 24-48h) C->D at constant temperature E Allow solution to settle D->E F Withdraw supernatant and filter E->F G Dilute sample F->G with known solvent volume H Analyze by HPLC or UV-Vis G->H

Caption: Experimental workflow for determining the solubility of Caffeidine Nitrate.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of caffeidine nitrate to a series of vials. The exact amount should be enough to ensure that a solid phase remains at equilibrium.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic water bath or incubator set to the desired temperature.

    • Stir the mixtures using a magnetic stirrer for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the optimal equilibration time.

  • Sampling:

    • After equilibration, stop the stirring and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

  • Analysis:

    • Determine the mass of the filtered solution in the volumetric flask.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of caffeidine nitrate in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • The solubility (S) can be expressed in various units, such as g/100 mL or mol/L.

    • To calculate solubility in g/100 mL:

      • S = (C * V_dil * V_flask) / (V_sample * 10)

      • Where:

        • C is the concentration of the diluted sample (in g/mL) determined from the calibration curve.

        • V_dil is the dilution factor.

        • V_flask is the volume of the volumetric flask (in mL).

        • V_sample is the volume of the supernatant withdrawn (in mL).

Comparative Solubility Data: Caffeine

SolventSolubility of Caffeine ( g/100 mL at ~25°C)
Water2.17[7]
Chloroform18.2[7]
DichloromethaneHigh solubility[7][8]
Acetone2.0[7]
Ethanol1.5[7]
Ethyl AcetateSoluble[8]
MethanolSoluble[8]
Carbon TetrachlorideLow solubility[8]
Benzene1.0[7]
Diethyl Ether0.2[7]

Note: The solubility values for caffeine are compiled from various sources and may vary slightly depending on the experimental conditions.[7][8][9][10][11]

Conclusion

This technical guide has provided a comprehensive overview of caffeidine nitrate, with a focus on the theoretical and practical aspects of its solubility in organic solvents. While direct experimental data is currently lacking in the public domain, the detailed protocol outlined herein provides a robust framework for researchers to determine this critical parameter. Understanding the solubility of caffeidine nitrate is paramount for its effective use as a reference standard and for any future applications in pharmaceutical development. The provided comparative data for caffeine offers a preliminary basis for solvent selection in these experimental endeavors.

References

  • Krull, I. S., et al. (1993). Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Chemical Research in Toxicology, 6(1), 50-58. [Link]

  • CN101691358B. (2011). Application and synthesis method of caffeidine nitrate.
  • Pop, A., et al. (2022). Application of the Solute–Solvent Intermolecular Interactions as Indicator of Caffeine Solubility in Aqueous Binary Aprotic and Proton Acceptor Solvents: Measurements and Quantum Chemistry Computations. Molecules, 27(7), 2185. [Link]

  • Shalmashi, A., & Golmohammad, F. (2010). Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K. Latin American Applied Research, 40(3), 283-285. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129318600, Caffeidine Nitrate. [Link]

  • Ghafourian, T., et al. (2017). Measurement and Correlation of Solubility of Theobromine, Theophylline, and Caffeine in Water and Organic Solvents at Various Temperatures. Journal of Chemical & Engineering Data, 62(8), 2268-2276. [Link]

  • Sciencemadness. (2023). Caffeine. [Link]

  • Rindelaub, J. D., et al. (2018). A comprehensive organic nitrate chemistry: insights into the lifetime of atmospheric organic nitrates. Atmospheric Chemistry and Physics, 18(20), 15309-15320. [Link]

  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(15), 6861-6873. [Link]

  • Fisher, J. A., et al. (2016). Organic nitrate chemistry and its implications for nitrogen budgets in an isoprene- and monoterpene-rich atmosphere. Atmospheric Chemistry and Physics, 16(9), 5969-5991. [Link]

  • Pharmaffiliates. (n.d.). Caffeine-impurities. [Link]

  • Al Rashidi, M. J., et al. (2017). On the importance of atmospheric loss of organic nitrates by aqueous-phase· OH-oxidation. Atmospheric Chemistry and Physics, 17(1), 583-596. [Link]

  • Lee, B. H., et al. (2016). Highly functionalized organic nitrates in the southeast United States: Contribution to secondary organic aerosol and reactive nitrogen budgets. Proceedings of the National Academy of Sciences, 113(6), 1516-1521. [Link]

Sources

Exploratory

A Technical Guide to Caffeidine Nitrate: Synthesis, Analytical Significance, and Toxicological Implications

Abstract: This technical guide provides a comprehensive overview of Caffeidine Nitrate, a compound of interest in pharmaceutical and food safety analysis. Contrary to any speculation about its therapeutic utility, the av...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of Caffeidine Nitrate, a compound of interest in pharmaceutical and food safety analysis. Contrary to any speculation about its therapeutic utility, the available scientific evidence establishes Caffeidine Nitrate primarily as a caffeine-derived impurity and a critical precursor to potent carcinogenic N-nitroso compounds. This document details its chemical properties, synthesis from caffeine, and its role as an analytical reference standard. The core of this guide is a detailed exploration of the formation, carcinogenicity, and mutagenicity of its nitrosated derivatives, Mononitrosocaffeidine (MNC) and Dinitrosocaffeidine (DNC). We present established protocols for synthesis and toxicological data, providing essential information for researchers, scientists, and drug development professionals focused on food safety, toxicology, and pharmaceutical quality control.

Introduction to Caffeidine Nitrate

Caffeidine Nitrate (C₇H₁₃N₅O₄) is the nitrate salt of Caffeidine, a hydrolysis product of caffeine.[1] Its chemical IUPAC name is N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide;nitric acid.[1] While caffeine itself is a widely consumed central nervous system stimulant, its degradation under alkaline conditions can lead to the formation of Caffeidine.[2] The subsequent reaction of Caffeidine with nitric acid yields the more stable salt form, Caffeidine Nitrate.[3]

The primary significance of Caffeidine Nitrate in the scientific field is not therapeutic, but rather analytical and toxicological. It serves as a certified reference material for the qualitative and quantitative detection of Caffeidine in caffeine-containing products.[4] This is crucial for quality control in the pharmaceutical and food industries, as the presence of Caffeidine can indicate degradation of the parent compound, caffeine.

More critically, Caffeidine is a precursor to N-nitroso compounds, a class of potent carcinogens.[5][6] The investigation into Caffeidine and its derivatives has been spurred by observations of high incidences of esophageal and stomach cancers in regions where traditional food preparation methods may facilitate the formation of these compounds.[3][6]

Physicochemical Properties

A summary of the key physicochemical properties of Caffeidine Nitrate is provided in Table 1.

PropertyValueSource
Molecular Formula C₇H₁₃N₅O₄[1]
Molecular Weight 231.21 g/mol [1]
IUPAC Name N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide;nitric acid[1]
CAS Number 209725-34-8[1]
Appearance White solid (typical)-
Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1]

Synthesis and Formation

Synthesis of Caffeidine Nitrate from Caffeine

Caffeidine Nitrate is synthesized via the alkaline hydrolysis of caffeine, followed by neutralization with nitric acid. This process breaks the pyrimidine ring of the caffeine molecule. A general laboratory-scale protocol is outlined below.[3]

Experimental Protocol: Synthesis of Caffeidine Nitrate

  • Alkaline Hydrolysis:

    • Dissolve caffeine in an aqueous solution of sodium hydroxide. A typical molar ratio is 1:2 (caffeine:NaOH).

    • Stir the suspension at room temperature for an extended period (e.g., 48 hours) until the solution becomes clear, indicating the completion of the hydrolysis reaction.[3]

  • Neutralization and Precipitation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add nitric acid (e.g., 65% solution) to the cooled solution to neutralize the excess sodium hydroxide and protonate the Caffeidine. The Caffeidine Nitrate will precipitate out of the solution.[3]

    • Continue stirring for approximately one hour after the addition of nitric acid to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitate by suction filtration.

    • Wash the filter cake with a small amount of cold water to remove any remaining impurities.

    • Dry the purified Caffeidine Nitrate in a vacuum oven at a controlled temperature (e.g., 35-40°C).[4]

G Caffeine Caffeine Hydrolysis Alkaline Hydrolysis (Room Temp, 48h) Caffeine->Hydrolysis NaOH Sodium Hydroxide (aq) NaOH->Hydrolysis Caffeidine_sol Caffeidine in solution Hydrolysis->Caffeidine_sol Neutralization Neutralization & Precipitation Caffeidine_sol->Neutralization HNO3 Nitric Acid HNO3->Neutralization Caffeidine_Nitrate_ppt Caffeidine Nitrate (Precipitate) Neutralization->Caffeidine_Nitrate_ppt Filtration Filtration & Washing Caffeidine_Nitrate_ppt->Filtration Drying Vacuum Drying Filtration->Drying Final_Product Purified Caffeidine Nitrate Drying->Final_Product

Caption: Workflow for the synthesis of Caffeidine Nitrate from caffeine.

Toxicological Significance: Precursor to Carcinogens

The primary concern surrounding Caffeidine is its potential for endogenous or exogenous nitrosation to form Mononitrosocaffeidine (MNC) and Dinitrosocaffeidine (DNC).[6] This reaction can occur in acidic environments, such as the stomach, in the presence of nitrosating agents like nitrites, which are common in certain diets and preservatives.[5]

Formation of Mononitrosocaffeidine (MNC) and Dinitrosocaffeidine (DNC)

The nitrosation of Caffeidine is a rapid reaction that can yield both MNC, an asymmetric N-nitrosamine, and DNC, a N-nitrosamide.[2]

Experimental Protocol: Synthesis of Mononitrosocaffeidine (MNC)

  • Reaction Setup:

    • Suspend Caffeidine Nitrate in water and cool the mixture to approximately 5°C.

    • Simultaneously add aqueous solutions of sodium nitrite and hydrochloric acid to the suspension while maintaining a pH of 2-3.[3]

  • Reaction and Extraction:

    • Stir the reaction mixture for a short period (e.g., 10 minutes) at 5°C.

    • Add an organic solvent, such as dichloromethane, to dissolve the formed MNC.[3]

  • Quenching and Isolation:

    • Terminate the nitrosation reaction by adding ammonium sulphamate.

    • Separate the organic layer, wash it, and then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain MNC.

G cluster_reactants Reactants cluster_products Products Caffeidine_Nitrate Caffeidine Nitrate Nitrosation Nitrosation Reaction (pH 2-3, 5°C) Caffeidine_Nitrate->Nitrosation NaNO2 Sodium Nitrite NaNO2->Nitrosation HCl Hydrochloric Acid HCl->Nitrosation MNC Mononitrosocaffeidine (MNC) Nitrosation->MNC Asymmetric Nitrosamine DNC Dinitrosocaffeidine (DNC) Nitrosation->DNC N-Nitrosamide

Caption: Nitrosation of Caffeidine Nitrate to form MNC and DNC.

Carcinogenicity and Mutagenicity of MNC and DNC

Extensive studies have demonstrated the carcinogenic and mutagenic potential of MNC and DNC. The toxicological profiles of these two compounds differ significantly.

Dinitrosocaffeidine (DNC):

  • Carcinogenicity: DNC is a potent carcinogen. In animal studies, it induced squamous cell carcinoma of the forestomach in 100% of treated rats, with a significant portion of these tumors metastasizing.[7][8]

  • Mutagenicity: DNC is a direct-acting mutagen, showing strong genotoxicity in various strains of Salmonella typhimurium (Ames test) both with and without metabolic activation.[9] It also has a high potential for inducing DNA single-strand breaks in hepatocytes.[9] The presence of a reactive N-methylnitrosamido group is believed to be responsible for its direct mutagenic activity.[9]

Mononitrosocaffeidine (MNC):

  • Carcinogenicity: While less acutely toxic than DNC, MNC is also a carcinogen with distinct organ specificity.[7] Chronic oral administration to rats resulted in tumors in the nasal cavity, specifically neuroepitheliomas of the olfactory epithelium and squamous cell carcinoma.[7][8]

  • Mutagenicity: In contrast to DNC, MNC, an asymmetric nitrosamine, did not show mutagenicity in the Ames test or induce DNA single-strand breaks in hepatocytes under the conditions tested.[7][9] Its carcinogenicity is thought to be mediated through metabolic activation.[5]

Table 2: Toxicological Summary of MNC and DNC

CompoundTypeAcute LD50 (Rats)CarcinogenicityMutagenicity (Ames Test)
MNC N-Nitrosamine~1300 mg/kg b.w.Induces nasal cavity tumors in rats.[7]Negative.[7][9]
DNC N-Nitrosamide~230 mg/kg b.w.Induces forestomach squamous cell carcinoma in rats.[7]Positive (direct-acting).[9]

The mechanism of carcinogenicity for N-nitroso compounds is generally attributed to their ability to form electrophilic alkylating agents that can react with DNA, leading to mutations and the initiation of cancer.[10][11]

Analytical Methodologies for Detection

Given the potential for Caffeidine formation in various products, reliable analytical methods for its detection are essential. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of caffeine and its impurities.

General HPLC Method for Caffeine and Impurity Analysis:

  • Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase column, such as a C18 column.

  • Mobile Phase: A mixture of methanol and water is often used.[12]

  • Detection: Detection is typically carried out at a wavelength around 250 nm.[12]

  • Quantification: Quantification is achieved by creating a calibration curve using a certified Caffeidine Nitrate reference standard. The standard addition method can be used to mitigate matrix effects in complex samples.[12]

Other techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS/MS) can also be utilized for the detection and quantification of caffeine and its derivatives.[13][14]

Conclusion and Future Directions

The scientific literature provides no evidence to support any therapeutic application of Caffeidine Nitrate. Instead, its significance lies in its role as a key analytical standard for a caffeine degradation product and, more critically, as a precursor to the potent carcinogens Mononitrosocaffeidine and Dinitrosocaffeidine. The formation of these N-nitroso compounds from Caffeidine under conditions that can mimic the human stomach is a significant toxicological concern.

Future research should continue to focus on:

  • Developing more sensitive and rapid analytical methods for the detection of Caffeidine and its N-nitroso derivatives in food products and biological samples.

  • Further elucidating the mechanisms of metabolic activation of MNC and the specific DNA adducts formed by both MNC and DNC.

  • Conducting epidemiological studies to better understand the correlation between dietary habits that may lead to the formation of these compounds and the incidence of gastrointestinal cancers.

This guide underscores the importance of monitoring caffeine degradation and the potential for the formation of harmful byproducts. For professionals in drug development and food safety, a thorough understanding of Caffeidine Nitrate and its toxicological implications is paramount for ensuring product quality and public health.

References

  • Ivankovic, S., Seibel, J., Komitowski, D., Spiegelhalder, B., Preussmann, R., & Siddiqi, M. (1998). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Carcinogenesis, 19(5), 933-7. [Link]

  • Erdinger, L., Schmezer, P., Razdan, R., Kumar, R., Spiegelhalder, B., Preussmann, R., & Siddiqi, M. (1993). Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosocaffeidine and dinitrosocaffeidine. Mutation Research/Environmental Mutagenesis and Related Subjects, 292(1), 41-49. [Link]

  • Ivankovic, S., Seibel, J., Komitowski, D., Spiegelhalder, B., Preussmann, R., & Siddiqi, M. (1998). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. PubMed. [Link]

  • Kumar, R., Wacker, C. D., Mende, P., Spiegelhalder, B., Preussmann, R., & Siddiqi, M. (1993). Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Chemical Research in Toxicology, 6(1), 50-8. [Link]

  • Sanyal, R., & Siddiqi, M. (2006). Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation. Letters in Drug Design & Discovery, 3(3), 174-178. [Link]

  • Ivankovic, S., Seibel, J., Komitowski, D., Spiegelhalder, B., Preussmann, R., & Siddiqi, M. (1998). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Semantic Scholar. [Link]

  • Kumar, R., Wacker, C. D., Mende, P., Spiegelhalder, B., Preussmann, R., & Siddiqi, M. (1993). Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. ACS Publications. [Link]

  • Ivankovic, S., Seibel, J., Komitowski, D., Spiegelhalder, B., Preussmann, R., & Siddiqi, M. (1998). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Oxford Academic. [Link]

  • Kumar, R., Mende, P., Wacker, C. D., Spiegelhalder, B., Preussmann, R., & Siddiqi, M. (1992). Caffeine-derived N-nitroso compounds--I: Nitrosatable precursors from caffeine and their potential relevance in the etiology of oesophageal and gastric cancers in Kashmir, India. Carcinogenesis, 13(11), 2179-82. [Link]

  • Nogueira, T. H., & Lannes, S. C. S. (2019). Analytical methods for caffeine. ResearchGate. [Link]

  • Kumar, R., Mende, P., Wacker, C. D., Spiegelhalder, B., Preussmann, R., & Siddiqi, M. (1992). nitrosatable precursors from caffeine and their potential relevance in the etiology of oesophageal and gastric cancers in Kashmir, India. Oxford Academic. [Link]

  • Worku, T., Derbie, A., & Tadesse, K. (2014). Development of new analytical methods for the determination of caffeine content in aqueous solution of green coffee beans. PMC. [Link]

  • Gupta, G., & Rawal, K. (2024). Rapid And Sensitive Colorimetric Detection Of Caffeine For Forensic Applications. Mewar University Journal of Science and Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). Caffeidine Nitrate. PubChem. [Link]

  • Johnson, G. E., & Thompson, H. J. (2024). Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design. PMC. [Link]

  • Pappa, C. G., & Zoidis, E. (2020). Development of a Rapid Method for the Determination of Caffeine in Coffee Grains by GC-FID—A Fully Validated Approach. PMC. [Link]

  • Wolffi. (2025). Risk Assessment ASS/Paracetamol/Coffein tablets. Nitrosamines Exchange. [Link]

  • Preussmann, R., & Wiessler, M. (1987). Mechanisms of action of N-nitroso compounds. Semantic Scholar. [Link]

  • Schoental, R. (1973). The mechanisms of action of the carcinogenic nitroso and related compounds. PubMed. [Link]

  • Schoental, R. (1973). The Mechanisms of Action of the Carcinogenic Nitroso and Related Compounds. PMC. [Link]

  • Wang, Y., & Chen, Y. (2018). Two-Stage Course-Embedded Determination of Caffeine and Related Compounds by HPLC in Caffeine Containing Food, Beverages and (or) Related Products. World Journal of Chemical Education. [Link]

  • Jeyakumar, C., & Ali, M. (2020). Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library. [Link]

  • Lijinsky, W., & Singer, G. M. (1992). Carcinogenesis and mutagenesis by N-nitroso compounds having a basic center. PubMed. [Link]

  • Pashmforoosh, M., Rezaie, A., Haghi-Karamallah, M., Fazlara, A., Shahriari, A., & Danafar, A. (2013). Effects of Caffeine on Renal Toxicity Induced by Diethylnitrosamine. Zahedan Journal of Research in Medical Sciences. [Link]

  • Pashmforoosh, M., Rezaie, A., Haghi-Karamallah, M., Fazlara, A., Shahriari, A., & Danafar, A. (2013). Effects of Caffeine on Renal Toxicity Induced by Diethylnitrosamine. Brieflands. [Link]

  • Google Patents. (n.d.). Application and synthesis method of caffeidine nitrate.

Sources

Foundational

Caffeidine Nitrate: A Comprehensive Technical Review for Researchers and Drug Development Professionals

Abstract Caffeidine Nitrate, the nitrate salt of a primary caffeine impurity, represents a molecule of significant interest in the quality control of caffeine-containing products. While its primary application lies in it...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Caffeidine Nitrate, the nitrate salt of a primary caffeine impurity, represents a molecule of significant interest in the quality control of caffeine-containing products. While its primary application lies in its use as a certified reference material for the quantification of caffeidine, the biological activities of its parent compound, caffeidine, and related derivatives warrant a deeper toxicological and pharmacological consideration. This technical guide provides a comprehensive review of the existing literature on Caffeidine Nitrate, encompassing its chemical properties, synthesis, and analytical applications. Furthermore, it delves into the known biological effects of caffeidine and the toxicology of its nitrosated derivatives, offering a complete picture for researchers and drug development professionals. This document aims to be a definitive resource, consolidating all available data and highlighting areas for future investigation into this intriguing molecule.

Introduction: The Emergence of a Niche Compound

Caffeine, a globally consumed psychoactive substance, undergoes degradation and can contain various impurities that require stringent control for safety and efficacy.[1][2] One such impurity is caffeidine, a hydrolysis product of caffeine.[3] However, caffeidine is chemically unstable and prone to oxidation, making it unsuitable as a reliable analytical standard.[4] This limitation led to the development of Caffeidine Nitrate, a stable salt form that serves as a certified reference material for the accurate quantification of caffeidine in caffeine products.[4] While its role as an analytical tool is well-established, the potential biological implications of Caffeidine Nitrate, particularly in the context of its parent compound's known activities and the presence of a nitrate moiety, remain largely unexplored. This guide seeks to bridge this knowledge gap by providing a thorough review of the existing scientific literature.

Chemical and Physical Properties

Caffeidine Nitrate is the salt formed between caffeidine (N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide) and nitric acid.[5] Its formation as a stable, crystalline solid makes it ideal for long-term storage and use as a reference standard.[4]

PropertyValueSource
Molecular Formula C7H13N5O4[6]
Molecular Weight 231.21 g/mol [6]
CAS Number 209725-34-8[6]
Appearance White to off-white solid[5]
Melting Point 213-214 °C[4]
Solubility Soluble in water[4]

Synthesis of Caffeidine Nitrate: A Patented Approach

The primary method for synthesizing Caffeidine Nitrate is detailed in a Chinese patent (CN101691358B).[4] The process involves the alkaline hydrolysis of caffeine followed by neutralization with nitric acid to precipitate the stable nitrate salt. This method is designed to produce a high-purity product suitable for use as a reference standard.[4]

Experimental Protocol: Synthesis of Caffeidine Nitrate[4]
  • Reaction Setup: In a suitable reaction vessel, combine caffeine and a 30% aqueous solution of sodium hydroxide. The mass ratio of caffeine to liquid caustic soda should be between 1:4 and 1:10.

  • Hydrolysis: Heat the mixture to a temperature between 80-130°C with stirring. Maintain this temperature for 0.5 to 6 hours to facilitate the hydrolysis of caffeine to caffeidine.

  • Neutralization and Precipitation: Cool the reaction mixture to 25-35°C. Carefully add diluted nitric acid to neutralize the solution to a neutral pH. This will cause the Caffeidine Nitrate to precipitate out of the solution.

  • Isolation: Cool the solution further to 8-12°C to maximize precipitation and then filter the mixture to isolate the solid Caffeidine Nitrate.

  • Washing and Drying: Wash the collected solid with purified water to remove any residual impurities. Dry the final product in a vacuum oven at 35-40°C for 3-5 hours. The resulting product should have a chromatographic purity of ≥99.9%.

Caption: Workflow for the synthesis of high-purity Caffeidine Nitrate.

Application in Analytical Chemistry

The primary and well-documented application of Caffeidine Nitrate is its use as a certified reference material (CRM) for the qualitative and quantitative analysis of caffeidine in caffeine-containing products.[4] Its stability and high purity make it an indispensable tool for quality control in the pharmaceutical and food industries.[]

Protocol: Quantification of Caffeidine using Caffeidine Nitrate as a Standard

This protocol outlines a general procedure for using Caffeidine Nitrate as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quantification of caffeidine impurity in a caffeine sample.

  • Standard Preparation: Accurately weigh a known amount of Caffeidine Nitrate CRM and dissolve it in a suitable solvent (e.g., water or mobile phase) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: Accurately weigh the caffeine sample to be analyzed and dissolve it in the same solvent as the standard.

  • HPLC Analysis:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), optimized for the separation of caffeine and caffeidine.

    • Detection: UV detection at a wavelength where both caffeine and caffeidine have significant absorbance (e.g., 275 nm).[8]

    • Injection Volume: Consistent for all standards and samples.

    • Flow Rate: Typically 1 mL/min.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas for caffeidine. Plot a calibration curve of peak area versus the concentration of caffeidine.

  • Sample Analysis: Inject the prepared caffeine sample solution into the HPLC system and record the peak area for any peak corresponding to the retention time of caffeidine.

  • Quantification: Using the calibration curve, determine the concentration of caffeidine in the sample solution from its peak area. Calculate the amount of caffeidine impurity in the original caffeine sample.

Biological Activities of the Parent Compound: Caffeidine

While there is a lack of direct studies on the biological effects of Caffeidine Nitrate, the known activities of its parent compound, caffeidine, provide a crucial starting point for understanding its potential pharmacological and toxicological profile.

Caffeidine has been identified as:

  • A reversible acetylcholinesterase inhibitor: This suggests potential effects on the cholinergic system, which is involved in various physiological processes, including memory and cognition.[9]

  • An inhibitor of cyclic nucleotide phosphodiesterases (PDEs): PDE inhibitors are known to have a wide range of therapeutic effects, including anti-inflammatory and bronchodilatory actions.[9]

These activities of caffeidine indicate that its presence as an impurity in caffeine products could have biological consequences, underscoring the importance of its accurate quantification.

Toxicology of Related Compounds: Nitrosated Caffeidine Derivatives

Of significant concern is the potential for in vivo nitrosation of caffeidine to form N-nitroso compounds. Studies have shown that under acidic conditions, similar to those found in the stomach, caffeidine can be nitrosated to form mononitrosocaffeidine (MNC) and dinitrosocaffeidine (DNC).[3]

Research has demonstrated that:

  • Mononitrosocaffeidine (MNC) and Dinitrosocaffeidine (DNC) are carcinogenic in animal models.[10]

  • Chronic oral administration of MNC in rats led to tumors in the nasal cavity.[10]

  • DNC induced squamous cell carcinoma of the forestomach in rats.[10]

These findings highlight a potential toxicological risk associated with the presence of caffeidine, as it can be a precursor to carcinogenic compounds.[11] The presence of the nitrate group in Caffeidine Nitrate itself raises questions about its potential to act as a nitrosating agent or to release nitric oxide, though this has not been experimentally investigated.

Caption: Potential in vivo nitrosation of caffeidine and associated toxicological outcomes.

Discussion and Future Directions

The existing literature firmly establishes the role of Caffeidine Nitrate as a crucial analytical standard for ensuring the quality and safety of caffeine products. Its synthesis is well-defined, and its application in analytical methodologies is clear.

However, a significant knowledge gap exists regarding the direct biological activities of Caffeidine Nitrate. Future research should focus on:

  • Pharmacological Profiling: Investigating whether Caffeidine Nitrate exhibits acetylcholinesterase or phosphodiesterase inhibitory activity, similar to its parent compound.

  • Toxicological Assessment: Direct toxicological studies on Caffeidine Nitrate are needed to assess its safety profile, including its potential for genotoxicity and carcinogenicity.

  • Nitric Oxide Donor Potential: Determining if Caffeidine Nitrate can release nitric oxide under physiological conditions and the potential biological consequences of such release.

  • In Vivo Fate: Studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Caffeidine Nitrate are essential to evaluate its potential for in vivo effects.

Conclusion

Caffeidine Nitrate is a molecule with a well-defined and important, albeit niche, application in analytical chemistry. As a stable salt of the unstable caffeine impurity, caffeidine, it is an indispensable tool for quality control. The known biological activities of caffeidine and the carcinogenicity of its nitrosated derivatives underscore the importance of monitoring and controlling its levels in consumer products. While the direct pharmacological and toxicological properties of Caffeidine Nitrate remain uninvestigated, this guide provides a comprehensive overview of the current state of knowledge, highlighting the necessity for further research to fully elucidate the biological implications of this compound. For researchers and professionals in drug development, Caffeidine Nitrate serves as a reminder of the importance of understanding not only the primary active pharmaceutical ingredient but also its impurities and their stable derivatives.

References

  • Kumar, R., Wacker, C. D., Mende, P., Spiegelhalder, B., Preussmann, R., & Siddiqi, M. (1993). Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Chemical research in toxicology, 6(1), 50–58.
  • Veeprho. (n.d.). Caffeine Impurities and Related Compound. Retrieved from [Link]

  • Siddiqi, M., Kumar, R., Mende, P., Spiegelhalder, B., & Preussmann, R. (1998). Caffeine-derived N-nitroso compounds. V.
  • Wikipedia. (2024, March 26). Caffeine. In Wikipedia. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Caffeine-impurities. Retrieved from [Link]

  • Kumar, R., Wacker, C. D., Mende, P., Spiegelhalder, B., Preussmann, R., & Siddiqi, M. (1993). Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Chemical Research in Toxicology, 6(1), 50-58.
  • Traganos, F., Kapuscinski, J., & Darzynkiewicz, Z. (1991). Caffeine modulates the effects of DNA-intercalating drugs in vitro: a flow cytometric and spectrophotometric analysis of caffeine interaction with novantrone, doxorubicin, ellipticine, and the doxorubicin analogue AD198. Cancer research, 51(14), 3682–3689.
  • PharmaCompass.com. (n.d.). Coffein | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Axios Research. (n.d.). Caffeine EP Impurity E HCl (Caffeidine HCl) - CAS - 107605-95-8. Retrieved from [Link]

  • National Toxicology Program. (1998). Nomination Background: Caffeine (CASRN 58-08-2). U.S. Department of Health and Human Services.
  • CN101691358B. (2011). Application and synthesis method of caffeidine nitrate.
  • News-Medical.Net. (2023, June 19). Caffeine Pharmacology. Retrieved from [Link]

  • IntechOpen. (2025, May 23). Pharmacology of Caffeine. In Coffee and Human Health. Retrieved from [Link]

  • Traganos, F., Kapuscinski, J., & Darzynkiewicz, Z. (1991). Caffeine Modulates the Effects of DNA-intercalating Drugs in Vitro: A Flow Cytometric and Spectrophotometric Analysis of. Cancer Research, 51(14), 3682-3689.
  • Leelayuwat, N., Tuchinda, P., & Clongpanich, A. (1994). The in vivo and in vitro Effects of Caffeine on Rat Immune Cells Activities: B, T and NK Cells. Siriraj Hospital Gazette, 46(1), 1-7.
  • Pharmaffiliates. (n.d.). Caffeine - Impurity E. Retrieved from [Link]

  • Institute of Medicine (US) Committee on Military Nutrition Research. (2001). Pharmacology of Caffeine. In Caffeine for the Sustainment of Mental Task Performance: Formulations for Military Operations.
  • Gąsior, E., Jarmuż, A., & Szymański, P. (2026). Design and Synthesis of Caffeine-Based Derivatives with Antioxidant and Neuroprotective Activity: In Vitro Evaluation and SwissADME Profiling. Molecules, 31(3), 567.
  • Cappelletti, S., Piacentino, D., Sani, G., & Aromatario, M. (2015). The clinical toxicology of caffeine: A review and case study. Toxicology reports, 2, 134-142.
  • StatPearls. (2025, February 6). Caffeine Toxicity. In StatPearls.
  • Wikipedia. (2024, March 15). Caffeine toxicity. In Wikipedia. Retrieved from [Link]

  • Disisto, P., Fornasari, L., Bassanetti, I., Amadei, F., Calestani, G., Melegari, M., ... & Mazzeo, P. P. (2025). Cocrystallization of Caffeine with Carboxylic Acids and Flavonoids: In Vitro Study to Control the “Caffeine Crash”. Crystal Growth & Design.
  • Szymańska, E., Wróblewska, A., & Szymański, P. (2023). Screening of the Anti-Neurodegenerative Activity of Caffeic Acid after Introduction into Inorganic Metal Delivery Systems to Increase Its Solubility as the Result of a Mechanosynthetic Approach. Pharmaceutics, 15(5), 1547.
  • Chakraborty, S., & Roy, S. (2017). The In-Vivo Effects of Caffeine and Rutin Combination on Caffeine Intoxication in Rodent Model. Acta Scientific Pharmaceutical Sciences, 1(1), 1-5.
  • Bhattacharya, R., & Siddiqi, M. (2006). Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation. Letters in Drug Design & Discovery, 3(3), 195-200.
  • U.S. Pharmacopeia. (2011). USP 35 Official Monographs / Caffeine 2427.
  • Guo, L. Q., Taniguchi, M., & Baba, K. (2000). Inhibition of Caffeine Metabolism in Humans by Furanocoumarin-Containing Plant Extracts: In Vivo and In Vitro Studies. Drug Metabolism and Disposition, 28(8), 766-771.
  • Khan, A., Khan, S., Ali, A., Ullah, A., Khan, S., Ali, S. S., ... & Khan, I. (2023).
  • Notarianni, L. J., & Dobrocky, P. (2000). Evaluation of caffeine as an in vivo probe for CYP1A2 using measurements in plasma, saliva, and urine. British journal of clinical pharmacology, 50(2), 147–154.
  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Nitrate and Nitrite. U.S. Department of Health and Human Services.

Sources

Exploratory

A Guide to the Spectroscopic Characterization of Caffeidine Nitrate

Abstract This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize Caffeidine Nitrate (CAS No. 209725-34-8), a key reference standard for the analysis of caffei...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize Caffeidine Nitrate (CAS No. 209725-34-8), a key reference standard for the analysis of caffeine-related impurities in pharmaceutical and food products. We delve into the principles and expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, analytical scientists, and quality control professionals, offering field-proven insights into spectral interpretation, experimental design, and data validation to ensure the identity, structure, and purity of this important compound.

Introduction: The Significance of Caffeidine Nitrate

Caffeine, a ubiquitous stimulant, can degrade under certain conditions, such as alkaline hydrolysis, to form Caffeidine (N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide). While Caffeidine itself is chemically unstable and difficult to store, its nitrate salt is a stable, crystalline solid, making it an ideal certified reference material (CRM) for analytical purposes[1]. Accurate qualitative and quantitative detection of Caffeidine in raw materials or finished products is crucial for quality control. Spectroscopic analysis provides the definitive fingerprint required to confirm the structure and purity of the Caffeidine Nitrate reference standard, ensuring the reliability of these critical quality assessments.

Molecular Structure and Spectroscopic Correlation

The structural integrity of Caffeidine Nitrate is confirmed by a synergistic application of multiple spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and together, they provide an unambiguous structural elucidation.

The structure consists of the protonated Caffeidine cation and the nitrate anion. The key features for spectroscopic analysis are:

  • An N,N'-disubstituted imidazole ring.

  • Three distinct methyl groups (N1-CH₃, N-CH₃ on the amide, and N-CH₃ on the amine).

  • An amide functional group (C=O).

  • An amine N-H proton.

  • A lone aromatic proton on the imidazole ring (C4-H).

  • A nitrate (NO₃⁻) counter-ion.

Below is a diagram illustrating the cationic structure with atom numbering used for spectral assignments.

Caption: Structure of the Caffeidine cation with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Caffeidine Nitrate, analysis is typically performed in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The presence of the nitrate ion has a negligible effect on the chemical shifts of the cation.

Expert Insight: The choice of solvent is critical. In D₂O, the acidic protons (N⁷-H⁹ and N¹⁰-H) will exchange with deuterium, causing their signals to disappear. This exchange can be used to confirm their assignment. In an aprotic solvent like DMSO-d₆, these protons will be visible and will likely show coupling to adjacent protons.

Table 1: Expected ¹H NMR Chemical Shifts and Assignments for the Caffeidine Cation

Assigned Proton Multiplicity Expected Chemical Shift (δ, ppm) Rationale
H⁶ (Imidazole-CH) Singlet 7.5 - 8.5 Aromatic proton on an electron-rich imidazole ring.
N⁷-H⁹ (Amine-NH) Singlet/Broad 5.0 - 7.0 Exchangeable proton; may be broad. In DMSO, may couple to C⁸-H₃.
N¹⁰-H (Amide-NH) Singlet/Broad 7.0 - 8.5 Exchangeable proton; may be broad. In DMSO, may couple to C¹¹-H₃.
C¹³-H₃ (N¹-CH₃) Singlet 3.5 - 4.0 Methyl group attached to the imidazole ring nitrogen.
C¹¹-H₃ (N¹⁰-CH₃) Singlet (or Doublet) 2.7 - 3.0 Amide methyl group. In DMSO, will be a doublet due to coupling with N¹⁰-H.

| C⁸-H₃ (N⁷-CH₃) | Singlet (or Doublet) | 2.6 - 2.9 | Amine methyl group. In DMSO, will be a doublet due to coupling with N⁷-H. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their functional groups.

Table 2: Expected ¹³C NMR Chemical Shifts and Assignments for the Caffeidine Cation

Assigned Carbon Expected Chemical Shift (δ, ppm) Rationale
C¹² (Amide C=O) 160 - 170 Carbonyl carbon, deshielded by the electronegative oxygen.
C³ (Ring C-N) 145 - 155 Imidazole ring carbon bonded to two nitrogens.
C² (Ring C-H) 135 - 145 Imidazole ring carbon bonded to a proton.
C⁴ (Ring C-C) 115 - 125 Imidazole ring carbon bonded to the amide group.
C¹³ (N¹-CH₃) 30 - 35 Methyl group on the imidazole ring nitrogen.
C¹¹ (N¹⁰-CH₃) 25 - 30 Methyl group on the amide nitrogen.

| C⁸ (N⁷-CH₃) | 25 - 30 | Methyl group on the amine nitrogen. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of Caffeidine Nitrate and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire a ¹H spectrum using a standard single-pulse experiment. Acquire a ¹³C spectrum using a proton-decoupled pulse sequence. For structural confirmation, 2D experiments like COSY and HSQC can be run.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C)[2].

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying functional groups within a molecule. For an ionic compound like Caffeidine Nitrate, it is particularly useful for confirming the presence of both the organic cation and the inorganic anion. A Chinese patent confirms that the IR spectrum is a key identifier for this compound, matching it against a reference standard[1].

Expert Insight: The most definitive feature in the IR spectrum of Caffeidine Nitrate is the presence of strong absorption bands characteristic of the nitrate ion (NO₃⁻). These bands are typically very intense and appear in a region where many organic functional groups do not, making them easy to identify.

Table 3: Expected IR Absorption Bands for Caffeidine Nitrate

Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3200 Medium N-H stretching (Amine and Amide)
3100 - 3000 Medium-Weak C-H stretching (Aromatic and Alkyl)
1680 - 1640 Strong C=O stretching (Amide I band)
1600 - 1450 Medium C=N and C=C stretching (Imidazole ring)
1410 - 1340 Very Strong N-O asymmetric stretching (Nitrate ion)

| 860 - 800 | Strong | N-O out-of-plane bending (Nitrate ion) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid Caffeidine Nitrate powder directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The collected interferogram is automatically converted to a transmittance or absorbance spectrum via Fourier transform.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering structural clues. For Caffeidine Nitrate, a soft ionization technique like Electrospray Ionization (ESI) is ideal.

Expert Insight: In positive-ion ESI-MS, the spectrum will show the mass of the Caffeidine cation, not the entire salt. The expected signal will be for the protonated form of the free base, Caffeidine, [C₇H₁₂N₄O + H]⁺. The nitrate ion will not be observed in positive mode.

Table 4: Expected Mass Spectrometry Data for Caffeidine Nitrate (Positive ESI Mode)

m/z (Daltons) Ion Species Interpretation
169.11 [M+H]⁺ Pseudomolecular ion of the Caffeidine cation (Exact Mass: 169.1084).

| < 169 | - | Fragmentation ions resulting from the loss of methyl or amide groups. |

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of Caffeidine Nitrate (~1-10 µg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid to promote ionization.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Set the mass spectrometer to positive ion mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal.

  • Data Acquisition: Acquire spectra over a relevant mass range (e.g., m/z 50-500). The cone voltage can be increased to induce in-source fragmentation (MS/MS) to aid in structural confirmation.

Integrated Spectroscopic Analysis Workflow

A robust identification of Caffeidine Nitrate relies on the convergence of data from all three techniques. The workflow below illustrates a logical approach to validation.

Caption: Workflow for the integrated spectroscopic validation of Caffeidine Nitrate.

Conclusion

The spectroscopic characterization of Caffeidine Nitrate is a clear-cut process when approached with a multi-technique strategy. Infrared spectroscopy provides rapid confirmation of key functional groups and the essential nitrate counter-ion. Mass spectrometry validates the molecular weight of the Caffeidine cation. Finally, ¹H and ¹³C NMR spectroscopy provides unambiguous proof of the molecular structure, confirming atomic connectivity and chemical environment. By integrating the data from these three core techniques, researchers and quality control professionals can establish the identity, purity, and structural integrity of Caffeidine Nitrate with the highest degree of scientific confidence.

References

  • Kumar, R., Wacker, C. D., Mende, P., Spiegelhalder, B., Preussmann, R., & Siddiqi, M. (1993). Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Chemical Research in Toxicology, 6(1), 50–58. [Link]

  • PubChem. (n.d.). Caffeidine Nitrate. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • CN101691358B - Application and synthesis method of caffeidine nitrate. (n.d.). Google Patents.
  • Pharmaffiliates. (n.d.). Caffeine - Impurity E (Nitrate Salt). Retrieved March 31, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Note: While not directly cited for data, this is the standard reference for the protocol of referencing NMR spectra to residual solvent signals). [Link]

Sources

Protocols & Analytical Methods

Method

Standard protocol for Caffeidine Nitrate synthesis in a lab setting

Application Note: Standardized Synthesis and Isolation Protocol for Caffeidine Nitrate (Caffeine Impurity E) Target Audience: Analytical Chemists, Pharmaceutical Researchers, and Reference Material Developers Document Ty...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standardized Synthesis and Isolation Protocol for Caffeidine Nitrate (Caffeine Impurity E)

Target Audience: Analytical Chemists, Pharmaceutical Researchers, and Reference Material Developers Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Rationale

In pharmaceutical quality control and drug development, the rigorous profiling of active pharmaceutical ingredients (APIs) requires highly pure reference standards for all known degradation products and impurities. Caffeidine Nitrate (N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide nitrate), officially designated as Caffeine Impurity E , is a critical secondary standard used in pharma release testing and chromatographic method development[1].

Caffeidine is the primary product of the alkaline hydrolysis of caffeine. However, isolating caffeidine as a free base presents severe analytical challenges: the chemical property of the free base is extremely unstable, it readily oxidizes in air, and its high aqueous solubility prevents effective crystallization[2]. To engineer a self-validating, stable Certified Reference Material (CRM), the free base must be converted into a stable salt. Neutralization with nitric acid yields caffeidine nitrate, a compound with excellent long-term stability, distinct crystallographic properties, and suitability for qualitative and quantitative assays[2][3].

Furthermore, understanding caffeidine is toxicologically relevant, as it can undergo endogenous nitrosation under acidic conditions to form mononitrosocaffeidine (MNC) and dinitrosocaffeidine (DNC), compounds studied for their mutagenic and carcinogenic potential[4].

Mechanistic Workflow

The synthesis relies on a two-phase transformation:

  • Alkaline Cleavage: Thermolysis of caffeine in the presence of a strong alkali (sodium hydroxide) cleaves the pyrimidine ring of the purine system, yielding the substituted imidazole ring of caffeidine.

  • Salt Formation: Controlled cooling and neutralization with dilute nitric acid protonates the basic amine, forming the nitrate salt and drastically reducing aqueous solubility to force precipitation.

G Caffeine Caffeine (Starting Material) Hydrolysis Alkaline Hydrolysis (NaOH, 80-130°C) Caffeine->Hydrolysis Caffeidine Caffeidine (Unstable Free Base) Hydrolysis->Caffeidine Neutralization Neutralization (Dilute HNO3, 25-35°C) Caffeidine->Neutralization Crystallization Crystallization (Cool to 8-12°C) Neutralization->Crystallization Product Caffeidine Nitrate (Stable CRM) Crystallization->Product

Workflow: Alkaline hydrolysis of caffeine followed by nitric acid neutralization to yield the stable salt.

Experimental Protocol: Synthesis and Isolation

Note: This protocol is designed for execution within a professional laboratory environment equipped with standard fume hoods and temperature-controlled reactors.

Reagents Required:

  • Caffeine (Anhydrous, API grade)

  • Liquid Caustic Soda (NaOH, aqueous)

  • Dilute Nitric Acid (HNO₃)

  • Purified Water (Milli-Q or equivalent)

Step 1: Alkaline Hydrolysis
  • Procedure: Charge a reaction vessel with caffeine and liquid caustic soda. The critical parameter here is the mass ratio; maintain a caffeine to liquid caustic soda ratio between 1:4 and 1:10[2].

  • Reaction Conditions: Heat the mixture and control the reaction temperature strictly between 80 °C and 130 °C. Maintain agitation for 0.5 to 6 hours[2].

  • Causality: The high concentration of hydroxide ions combined with thermal energy is required to break the robust purine bicyclic system. The variable time (0.5–6 hours) depends on the exact temperature and scale; reaction completion should be monitored via TLC or HPLC to ensure total consumption of the caffeine precursor.

Step 2: Neutralization
  • Procedure: Quench the reaction by actively cooling the reactor jacket to bring the internal temperature down to 25–35 °C[2].

  • Acidification: Slowly titrate the reaction mixture with diluted nitric acid until the solution reaches exact neutrality (pH ~7.0).

  • Causality: Cooling prior to acidification prevents highly exothermic runaway reactions and minimizes the thermal degradation of the newly formed caffeidine. Nitric acid is specifically chosen over hydrochloric or sulfuric acid because the resulting nitrate salt provides the optimal lattice energy for stable crystallization[2].

Step 3: Crystallization and Isolation
  • Procedure: Further cool the neutralized solution to 8–12 °C and incubate to allow for complete crystal formation[2].

  • Filtration: Perform cold filtration (e.g., using a Buchner funnel under vacuum). Wash the resulting filter cake thoroughly with cold purified water (e.g., 100 mL for a standard bench-scale batch) to remove residual sodium nitrate salts.

  • Drying: Transfer the filter cake to a vacuum drying oven. Dry at 35–40 °C for 3 to 5 hours[2].

  • Causality: Caffeidine nitrate exhibits temperature-dependent solubility; cooling to ~10 °C maximizes yield. The drying temperature is kept strictly below 40 °C under vacuum because excessive heat can cause the nitrate salt to degrade or discolor, compromising its utility as a >99.9% purity reference standard.

Quantitative Data and Characterization

To validate the synthesized batch against commercial CRM standards, the product must meet specific physicochemical criteria.

PropertyValue / SpecificationReference
Compound Name Caffeidine Nitrate (Caffeine Impurity E)[1][5]
Empirical Formula C₇H₁₃N₅O₄[1]
Molecular Weight 231.21 g/mol [1][5]
PubChem CID 129318600[5]
Target Chromatographic Purity ≥ 99.9%[2]
Melting Point 213 – 214 °C[2]
Physical Form Crystalline solid (White powder)[2][4]

Table 1: Expected physicochemical properties and purity metrics for successfully synthesized Caffeidine Nitrate.

References

  • Google Patents (CN101691358B):Application and synthesis method of caffeidine nitrate. Details the specific mass ratios, thermal conditions, and crystallization parameters for stabilizing caffeidine as a nitrate salt.
  • PubChem (CID 129318600):Caffeidine Nitrate. Provides comprehensive chemical identifiers, safety hazards, and computed properties.
  • Sigma-Aldrich / MilliporeSigma:PHR1951 Pharmaceutical Secondary Standard CRM - Caffeine Impurity E Nitrate (Caffeidine Nitrate). Confirms molecular weight, empirical formula, and application in pharma method development.
  • Oxford Academic (Carcinogenesis):Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Discusses the toxicological relevance of caffeidine and its use as a precursor in the synthesis of N-nitroso compounds.
  • Sigma-Aldrich / MilliporeSigma:Caffeine Impurity E Nitrate (Caffeidine Nitrate) - N,1-Dimethyl-4-(Methylamino). Secondary product listing confirming the nomenclature and reference material category.

Sources

Application

Application Note: Stability-Indicating HPLC Method for the Quantification of Caffeidine Nitrate (Caffeine Impurity E)

Introduction & Scientific Rationale Caffeine (1,3,7-trimethylxanthine) is a widely utilized active pharmaceutical ingredient (API) functioning as a central nervous system stimulant. During manufacturing, prolonged storag...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Caffeine (1,3,7-trimethylxanthine) is a widely utilized active pharmaceutical ingredient (API) functioning as a central nervous system stimulant. During manufacturing, prolonged storage, or exposure to alkaline environments, the caffeine molecule is susceptible to degradation[1][2]. The primary degradation product formed under alkaline stress is Caffeidine (N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide), which is officially recognized in pharmacopeial monographs as Caffeine Impurity E [3].

To ensure analytical accuracy during quality control and stability testing, this impurity is typically synthesized, isolated, and standardized as a stable nitrate salt—Caffeidine Nitrate [3]. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical for resolving this polar impurity from the parent API and other related substances[].

Causality of Degradation

The structural degradation of caffeine into caffeidine is driven by alkaline hydrolysis. The electron-deficient pyrimidine ring of the bicyclic xanthine core undergoes a nucleophilic attack by hydroxide ions (OH⁻). This leads to the cleavage of the pyrimidine ring, leaving the substituted imidazole ring intact[2][5]. Because the resulting caffeidine molecule possesses basic secondary and tertiary amines, it exhibits significantly different physicochemical properties compared to the parent caffeine.

DegradationPathway Caffeine Caffeine (Parent API) AlkalineStress Alkaline Hydrolysis (pH > 8) Caffeine->AlkalineStress Nucleophilic attack Caffeidine Caffeidine (Impurity E) AlkalineStress->Caffeidine Pyrimidine ring cleavage NitrateSalt Nitric Acid Addition (Standardization) Caffeidine->NitrateSalt Salt formation CaffeidineNitrate Caffeidine Nitrate (Stable Reference Standard) NitrateSalt->CaffeidineNitrate Isolation

Figure 1: Alkaline degradation pathway of Caffeine to Caffeidine Nitrate.

Methodological Causality (E-E-A-T)

A protocol must be built on logical, causal foundations to ensure reproducibility and reliability. The choices for this specific HPLC method are grounded in the chemical nature of Caffeidine Nitrate:

  • Stationary Phase Selection : A high-carbon-load C18 column (e.g., 250 × 4.6 mm, 5 µm) is selected to provide adequate hydrophobic retention for the xanthine core of caffeine[].

  • Mobile Phase pH Control (Critical Step) : Caffeidine contains basic amine and imidazole nitrogens. By utilizing a 10 mM potassium phosphate buffer adjusted to pH 2.5 with orthophosphoric acid, these basic sites are fully protonated[][6]. This prevents secondary ion-exchange interactions with unendcapped, acidic silanols on the silica stationary phase—the primary cause of peak tailing and poor resolution for basic impurities.

  • Gradient Elution Strategy : Because caffeidine (a ring-opened imidazole) is significantly more polar than the intact bicyclic caffeine molecule, it elutes much earlier in reverse-phase chromatography. A gradient method ensures that the polar impurity is well-resolved early in the run, while the organic modifier strength gradually increases to efficiently elute the less polar parent API without excessive band broadening[2][].

Materials and Reagents

  • Reference Standards : Caffeine (USP/Ph. Eur. grade) and Caffeidine Nitrate / Caffeine Impurity E Certified Reference Material.

  • Reagents : HPLC-Grade Methanol, HPLC-Grade Acetonitrile, Ultrapure Water (18.2 MΩ·cm).

  • Buffer Components : Potassium dihydrogen phosphate ( KH2​PO4​ ), Orthophosphoric acid (85%).

Experimental Protocol

Step 1: Preparation of Mobile Phases
  • Mobile Phase A (Buffer) : Dissolve 1.36 g of KH2​PO4​ in 1000 mL of ultrapure water to create a 10 mM solution. Add orthophosphoric acid dropwise while monitoring with a calibrated pH meter until the pH reaches 2.5 ± 0.05. Filter through a 0.45 µm hydrophilic membrane and degas via sonication[][6].

  • Mobile Phase B (Organic Modifier) : Prepare a mixture of Methanol : Acetonitrile : Water in a 45:45:10 (v/v/v) ratio. Mix thoroughly and degas[].

Step 2: Diluent and Standard Preparation
  • Diluent : Mix Ultrapure Water and Methanol in a 50:50 (v/v) ratio.

  • System Suitability Standard : Accurately weigh 10 mg of Caffeine reference standard and 1 mg of Caffeidine Nitrate standard. Transfer to a 10 mL volumetric flask, dissolve, and make up to volume with the diluent. Dilute this stock 1:10 to achieve a final concentration of 100 µg/mL Caffeine and 10 µg/mL Caffeidine Nitrate.

Step 3: Sample Preparation
  • Weigh an amount of the pharmaceutical sample equivalent to 10 mg of caffeine.

  • Extract with 10 mL of diluent using ultrasonication for 15 minutes.

  • Centrifuge at 5000 rpm for 5 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 4: HPLC System Setup and Execution
  • Purge the HPLC system lines with Mobile Phases A and B.

  • Install the C18 column and equilibrate at the initial gradient conditions (95% A / 5% B) for at least 30 minutes until a stable baseline is achieved.

  • Execute the sequence starting with blank injections, followed by the system suitability standard (6 replicates), and finally the analytical samples.

HPLCWorkflow SamplePrep Sample Preparation (Extraction & Filtration) Injection HPLC Injection (10 µL) SamplePrep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (245 nm) Separation->Detection Elution based on polarity Analysis Data Analysis (Peak Integration) Detection->Analysis

Figure 2: Analytical workflow for the HPLC quantification of Caffeidine Nitrate.

Data Presentation & System Validation

To ensure the protocol acts as a self-validating system, specific chromatographic parameters and system suitability criteria must be met before sample analysis is accepted.

Table 1: Chromatographic Conditions

ParameterSpecification
Column C18 (250 mm × 4.6 mm, 5 µm)
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 245 nm (UV/PDA)

Table 2: Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic Hold (Equilibration)
5.0955Isocratic Hold
20.04060Linear Gradient (Elution of Caffeine)
25.04060Isocratic Hold (Column Wash)
26.0955Return to Initial
35.0955Re-equilibration

Table 3: System Suitability Criteria (Self-Validating Metrics)

AnalyteRelative Retention Time (RRT)Resolution ( Rs​ )Tailing Factor ( Tf​ )% RSD (n=6)
Caffeidine Nitrate ~0.45N/A (First peak)≤ 1.5≤ 2.0%
Caffeine 1.00≥ 3.0≤ 1.5≤ 1.0%

Note: Caffeidine Nitrate, being highly polar due to the cleaved pyrimidine ring, will elute significantly earlier than the intact Caffeine molecule.

References

  • Caffeine EP Impurity E (Nitrate Salt) | CAS 209725-34-8 - Veeprho . Source: veeprho.com. URL:[Link]

  • Degradation Pathway of Caffeine in Bulk Drug and Pharmaceutical Dosage Form - IJCRT.org . Source: ijcrt.org. URL:[Link]

  • (PDF) Development and optimization of an HPLC method for the routine analysis of catechins, caffeine, and gallic acid in tea (Camellia sinensis) - ResearchGate . Source: researchgate.net. URL:[Link]

Sources

Method

Application Note: Characterization of Caffeidine Nitrate Binding to the Human Adenosine A₂A Receptor Using Competitive Radioligand Binding Assays

Abstract This application note provides a comprehensive framework and detailed protocols for characterizing the binding affinity of Caffeidine Nitrate, a novel synthetic small molecule, to the human Adenosine A₂A recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive framework and detailed protocols for characterizing the binding affinity of Caffeidine Nitrate, a novel synthetic small molecule, to the human Adenosine A₂A receptor (A₂A R). The A₂A receptor, a G-protein coupled receptor (GPCR), is a critical target in drug discovery for neurological and inflammatory disorders.[1][2] We describe the principles of competitive radioligand binding, provide step-by-step protocols for membrane preparation and the binding assay itself, and detail the necessary data analysis to determine the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ) of Caffeidine Nitrate. This guide is intended for researchers, scientists, and drug development professionals seeking to quantify the interaction of novel compounds with GPCR targets.

Introduction and Scientific Background

Caffeidine Nitrate is a novel, synthetically derived xanthine-based compound hypothesized to act as an antagonist at adenosine receptors due to its structural similarity to caffeine and other known antagonists. The Adenosine A₂A receptor, a Gs-coupled protein, is highly expressed in the basal ganglia, as well as on immune and inflammatory cells.[1][3] Its activation by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][4] This pathway is integral to modulating dopaminergic neurotransmission and inflammatory responses, making A₂A R antagonists attractive therapeutic candidates for conditions like Parkinson's disease.[2][3]

Quantifying the binding affinity of a novel, unlabeled compound like Caffeidine Nitrate is a foundational step in drug discovery.[5] Competitive radioligand binding assays are considered a gold standard for this purpose due to their sensitivity and robustness.[6][7] This assay measures the ability of a test compound (the "competitor," Caffeidine Nitrate) to displace a radiolabeled ligand with known high affinity for the target receptor. By determining the concentration of Caffeidine Nitrate required to inhibit 50% of the specific binding of the radioligand (the IC₅₀), we can calculate its inhibition constant (Kᵢ), a true measure of its binding affinity.[5][8]

This document outlines the use of [³H]-ZM241385, a well-characterized, high-affinity antagonist for the A₂A R, as the radioligand in a competitive binding format.

Principle of the Competitive Binding Assay

The assay operates on the principle of competition between three components for equilibrium:

  • Receptor (R): Human A₂A R present in a prepared cell membrane homogenate.

  • Radioligand (L): A fixed, low concentration of [³H]-ZM241385, typically at or below its Kₔ value, to ensure binding is sensitive to competition.

  • Competitor (I): Increasing concentrations of the unlabeled test compound, Caffeidine Nitrate.

At equilibrium, the amount of bound radioligand is inversely proportional to the concentration and affinity of the competitor. By measuring the radioactivity associated with the receptor at each competitor concentration, a dose-response curve is generated, from which the IC₅₀ is derived.

Diagram: Principle of Competitive Radioligand Binding

The diagram below illustrates the equilibrium between the radioligand ([L*]) and the competitor ligand ([I]) for the same binding site on the receptor (R). As the concentration of the competitor increases, it displaces the radioligand, reducing the measured radioactive signal.

G cluster_0 Low [Competitor] cluster_1 High [Competitor] R Receptor (R) RL_star [R-L] (High Signal) R->RL_star L_star Radioligand ([L]) L_star->RL_star R2 Receptor (R) RI [R-I] (Low Signal) R2->RI I2 Competitor ([I]) I2->RI

Caption: Competitive binding equilibrium at low and high competitor concentrations.

Materials and Reagents

  • Receptor Source: Membrane preparation from HEK293 cells stably expressing the human Adenosine A₂A receptor (prepared in-house, see Protocol 4.1).

  • Radioligand: [³H]-ZM241385 (Specific Activity: ~25-30 Ci/mmol).

  • Test Compound: Caffeidine Nitrate (10 mM stock in DMSO).

  • Non-specific Binding Control: Theophylline or CGS 15943 (10 mM stock in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Ecolume™ or equivalent.

  • Equipment:

    • 96-well microplates (polypropylene).

    • Cell harvester with GF/B or GF/C filter mats.

    • Microplate scintillation counter (e.g., MicroBeta²).

    • Centrifuge capable of >20,000 x g and 4°C.

    • Tissue homogenizer (e.g., Dounce or Polytron).

    • Protein assay kit (e.g., BCA or Bradford).

Experimental Protocols

Protocol 4.1: Preparation of A₂A Receptor Membranes

This protocol yields crude membrane fragments enriched with the receptor, a standard requirement for in vitro binding assays.[9][10]

  • Cell Culture & Harvest: Grow HEK293-hA₂A R cells to ~90% confluency. Aspirate media, wash cells with ice-cold PBS, and harvest using a cell scraper into PBS. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail immediately before use). Incubate on ice for 20 minutes.

    • Scientific Rationale: EDTA is included to chelate divalent cations, which can activate metalloproteases that degrade the receptor. Protease inhibitors provide further protection.

  • Homogenization: Homogenize the cell suspension with a Dounce homogenizer (15-20 strokes) or a Polytron homogenizer (2-3 bursts of 10 seconds) on ice.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[11]

  • Wash: Discard the supernatant. Resuspend the membrane pellet in fresh Assay Buffer and repeat the centrifugation step. This wash removes cytosolic proteins and residual protease inhibitors that could interfere with the assay.

  • Final Preparation: Resuspend the final pellet in Assay Buffer at a concentration of approximately 1-2 mg/mL. Determine the precise protein concentration using a BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 4.2: Competitive Radioligand Binding Assay

This protocol describes the setup for a 96-well plate format to determine the IC₅₀ of Caffeidine Nitrate.[6][12]

Diagram: Experimental Workflow for Competitive Binding Assay

G cluster_workflow Assay Workflow prep Prepare Reagents (Buffer, Ligands, Membranes) plate Plate Components (Total, NSB, Competitor) prep->plate incubate Incubate (e.g., 60 min @ 25°C) plate->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters (4x with cold buffer) filter->wash dry Dry Filter Mat wash->dry count Add Scintillant & Count CPM dry->count analyze Data Analysis (IC50 → Ki) count->analyze G cluster_0 Unbound Tracer cluster_1 Bound Tracer tracer1 Fluorescent Tracer (Fast Rotation) light_out1 Depolarized Emitted Light (Low FP Signal) tracer1->light_out1 light_in1 Polarized Excitation Light light_in1->tracer1 receptor Receptor receptor->complex tracer2 Fluorescent Tracer tracer2->complex light_out2 Polarized Emitted Light (High FP Signal) complex->light_out2 light_in2 Polarized Excitation Light light_in2->complex

Caption: Fluorescence Polarization (FP) changes upon tracer binding to a receptor.

References

  • Barani, L., et al. (2015). Adenosine A2a receptor agonists as regulators of inflammation: pharmacology and therapeutic opportunities. Dove Medical Press. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

  • Ongini, E., & Fredholm, B. B. (1996). Pharmacology of adenosine A2A receptors. Trends in Pharmacological Sciences. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. CSPT. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening. [Link]

  • Calculator.net. (2024). Cheng-Prusoff Equation Calculator. Calculator.net. [Link]

  • Jacobson, K. A., & Müller, C. E. (2016). Adenosine A2A Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]

  • Fredholm, B. B., et al. (2003). Pharmacology of Adenosine A2A Receptors and Therapeutic Applications. Current Topics in Medicinal Chemistry. [Link]

  • Glickman, J. F., Schmid, A., & Ferrand, S. (2008). Scintillation proximity assays in high-throughput screening. Assay and Drug Development Technologies. [Link]

  • Morelli, M., et al. (2022). The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson's Disease. MDPI. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Leff, P., & Dougall, I. G. (2001). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Fundamental & Clinical Pharmacology. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. [Link]

  • Wu, S., & Liu, B. (2005). Application of scintillation proximity assay in drug discovery. BioDrugs. [Link]

  • Glickman, J. F., Schmid, A., & Ferrand, S. (2008). Scintillation Proximity Assays in High-Throughput Screening. Assay and Drug Development Technologies. [Link]

  • YouTube. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Guo, D., et al. (2015). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Current Protocols in Pharmacology. [Link]

  • Open Access Pub. (n.d.). Scintillation Proximity Assay. Open Access Pub. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • Kofuku, Y., et al. (2012). Purification of recombinant G-protein-coupled receptors. Methods in Enzymology. [Link]

  • Kofuku, Y., et al. (2022). G Protein-coupled Receptor (GPCR) Reconstitution and Labeling for Solution Nuclear Magnetic Resonance (NMR) Studies of the Structural Basis of Transmembrane Signaling. MDPI. [Link]

  • Eurofins DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Eurofins DiscoverX. [Link]

  • Pollock, N. L., et al. (2021). Expression and purification of recombinant G protein-coupled receptors: A review. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

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Application

Application Note &amp; Protocol Guide: In Vivo Experimental Design for Caffeidine Nitrate, a Novel Adenosine A2A Receptor Antagonist

Introduction: The Scientific Rationale for Caffeidine Nitrate Caffeidine Nitrate is a novel, CNS-penetrant small molecule engineered as a potent and highly selective antagonist for the Adenosine A2A receptor (A2AR). The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Rationale for Caffeidine Nitrate

Caffeidine Nitrate is a novel, CNS-penetrant small molecule engineered as a potent and highly selective antagonist for the Adenosine A2A receptor (A2AR). The strategic inclusion of a nitrate moiety is hypothesized to enhance its passage across the blood-brain barrier, a critical hurdle in the development of neurological therapeutics.

The primary therapeutic rationale for investigating Caffeidine Nitrate in vivo stems from the well-established role of the A2A receptor in modulating neurotransmission within the basal ganglia, the brain region critically implicated in motor control and neurodegeneration, particularly in Parkinson's Disease (PD). In the striatum, A2A receptors are co-localized with dopamine D2 receptors on striatopallidal neurons. Here, they form functional heterodimers and exert an inhibitory effect on D2 receptor signaling. In the parkinsonian state, characterized by dopamine depletion, the antagonistic brake that A2A receptors place on D2 signaling is exacerbated. Therefore, blocking these A2A receptors with an antagonist like Caffeidine Nitrate is a promising non-dopaminergic strategy to restore motor function by disinhibiting D2 receptor activity.

This document provides a comprehensive guide for researchers to design and execute foundational in vivo studies to evaluate the preclinical efficacy, pharmacokinetics, and safety of Caffeidine Nitrate in a validated rodent model of Parkinson's Disease.

Foundational In Vivo Study Design: A Phased Approach

A robust in vivo evaluation of a novel compound requires a logical, phased progression from target engagement and pharmacokinetic profiling to efficacy and safety assessment. This ensures that each subsequent experiment is built upon a solid foundation of data, optimizing the use of resources and adhering to ethical animal use principles.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Safety Evaluation P1 Pharmacokinetic (PK) & Brain Penetration Analysis P2 Target Engagement Assay (Receptor Occupancy) P1->P2 Informs Dose Selection P3 Induction of Parkinson's Model (e.g., MPTP) P2->P3 Determines Efficacious Dose Range P4 Behavioral Assessments (Motor Function) P3->P4 P5 Acute Toxicology & Dose Range Finding P4->P5 Identifies Therapeutic Window P6 Preliminary Safety Pharmacology P5->P6

Figure 1: A phased workflow for the in vivo evaluation of Caffeidine Nitrate.

Phase 1: Pharmacokinetic & Target Engagement Protocols

Objective: To determine the pharmacokinetic profile of Caffeidine Nitrate, confirm its ability to cross the blood-brain barrier, and establish the relationship between dose, plasma/brain concentration, and A2A receptor occupancy.

Protocol: Single-Dose Pharmacokinetic (PK) Study in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old. Use of a single sex initially simplifies the interpretation of PK data.

  • Acclimatization: Acclimatize animals for a minimum of 7 days prior to the experiment.

  • Compound Formulation: Prepare Caffeidine Nitrate in a vehicle appropriate for the chosen route of administration (e.g., 5% DMSO, 40% PEG300, 55% Saline for intraperitoneal injection). The formulation must be sterile and non-irritating.

  • Dose Administration: Administer a single dose of Caffeidine Nitrate (e.g., 10 mg/kg, i.p.). A minimum of 3-4 animals per time point is required.

  • Sample Collection: Collect blood samples (via tail vein or retro-orbital sinus under anesthesia) and brain tissue at predetermined time points.

    • Rationale: A typical time course would include pre-dose (0), and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose to accurately capture the absorption, distribution, metabolism, and excretion (ADME) phases.

  • Sample Processing:

    • Blood: Collect into tubes containing an anticoagulant (e.g., K2EDTA), and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Brain: Immediately flash-freeze the harvested brain in liquid nitrogen.

  • Bioanalysis: Quantify the concentration of Caffeidine Nitrate in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters. The brain-to-plasma concentration ratio (Kp) is a critical measure of blood-brain barrier penetration.

Table 1: Representative Pharmacokinetic Parameters for Caffeidine Nitrate (Hypothetical Data)

ParameterRouteDose (mg/kg)PlasmaBrainBrain/Plasma Ratio (Kp)
Cmax (Maximum Concentration)i.p.101250 ng/mL875 ng/g0.7
Tmax (Time to Cmax)i.p.100.5 h1.0 h-
AUC(0-t) (Area Under the Curve)i.p.104500 ngh/mL3150 ngh/g-
T1/2 (Half-life)i.p.103.5 h4.0 h-
Protocol: Ex Vivo A2A Receptor Occupancy Assay
  • Study Design: Following the PK study, select 3-4 dose levels of Caffeidine Nitrate. These doses should be chosen to theoretically achieve a range of receptor occupancies (e.g., 25%, 50%, 75%, >90%).

  • Dosing: Administer the selected doses to separate cohorts of mice.

  • Tissue Collection: At the Tmax determined from the PK study (e.g., 1 hour), euthanize the animals and rapidly excise the striatum, a brain region with high A2A receptor density.

  • Radioligand Binding:

    • Principle: This assay measures the displacement of a specific A2A receptor radioligand (e.g., [³H]ZM241385) from the receptor by the unlabeled Caffeidine Nitrate present in the tissue.

    • Procedure: Homogenize the striatal tissue. Incubate the homogenate with a saturating concentration of the radioligand in the presence and absence of a high concentration of a known A2AR antagonist (to determine non-specific binding).

    • Measure the radioactivity in the samples using a scintillation counter.

  • Calculation: Receptor occupancy is calculated as the percentage reduction in specific binding of the radioligand in the Caffeidine Nitrate-treated animals compared to vehicle-treated controls.

    • % Occupancy = [1 - (Specific Binding_Treated / Specific Binding_Vehicle)] * 100

  • Correlation: Plot the receptor occupancy against the corresponding brain concentrations of Caffeidine Nitrate to establish a dose-occupancy relationship. This is critical for selecting a dose for efficacy studies that is known to engage the target.

Phase 2: Efficacy Testing in a Parkinson's Disease Model

Objective: To assess the ability of Caffeidine Nitrate to reverse motor deficits in a chemically-induced, sub-chronic mouse model of Parkinson's Disease.

Model Selection Rationale: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely accepted standard for preclinical PD research. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's Disease and leading to predictable motor impairments.

G Day_Neg7 Day -7 to -1 Animal Acclimatization Day_0 Day 0 Baseline Behavioral Testing Day_Neg7->Day_0 Day_1_5 Day 1-5 MPTP Administration (20 mg/kg, i.p., daily) Day_0->Day_1_5 Group Allocation Day_6_20 Day 6-20 Lesion Maturation Period Day_1_5->Day_6_20 Day_21 Day 21 Post-Lesion Behavioral Testing (Confirm Deficit) Day_6_20->Day_21 Day_22 Day 22 Initiate Caffeidine Nitrate Treatment (e.g., Vehicle, 3, 10, 30 mg/kg) Day_21->Day_22 Randomize into Treatment Groups Day_23 Day 23 Acute Behavioral Testing (1h post-dose) Day_22->Day_23 Day_28 Day 28 Terminal Procedures (Tissue Collection) Day_23->Day_28 Continue Daily Dosing

Figure 2: Experimental timeline for efficacy testing in the MPTP mouse model.

Protocol: Motor Function Assessment - The Rotarod Test
  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Principle: This test assesses motor coordination and balance. Parkinsonian mice exhibit a reduced ability to remain on the accelerating rod.

  • Training (Pre-MPTP): Train all mice on the rotarod for 2-3 consecutive days before baseline testing. A standard protocol is 3 trials per day with the rod accelerating from 4 to 40 RPM over 5 minutes.

  • Baseline Testing (Day 0): Record the latency to fall for each mouse over 3 trials. The average latency serves as the individual baseline.

  • Post-Lesion & Post-Treatment Testing (Day 21 & 23):

    • On Day 21, confirm the motor deficit induced by MPTP. Animals should show a significant decrease in latency to fall compared to their baseline.

    • On Day 23, administer the vehicle or Caffeidine Nitrate. One hour post-dose (or at the predetermined Tmax for brain concentration), perform the rotarod test.

  • Data Analysis: The primary endpoint is the increase in latency to fall in the Caffeidine Nitrate-treated groups compared to the vehicle-treated, MPTP-lesioned group.

Table 2: Representative Efficacy Data in MPTP Model (Hypothetical)

Treatment Group (MPTP-lesioned)Dose (mg/kg, i.p.)NBaseline Latency (s)Post-MPTP Latency (s)Post-Treatment Latency (s)% Reversal of Deficit
Vehicle-10185 ± 1570 ± 1075 ± 124.3%
Caffeidine Nitrate310182 ± 1868 ± 11110 ± 15*36.8%
Caffeidine Nitrate1010188 ± 1272 ± 9145 ± 13 62.9%
Caffeidine Nitrate3010186 ± 1671 ± 12160 ± 1477.4%
Sham (Saline Injections)-8190 ± 14188 ± 15-N/A

Data presented as Mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle group.

Phase 3: Preliminary Safety & Toxicology

Objective: To identify the maximum tolerated dose (MTD) and assess the general safety profile of Caffeidine Nitrate. These studies are guided by principles from regulatory bodies like the International Council for Harmonisation (ICH).

Protocol: Acute Dose-Range Finding Study
  • Animal Model: Use both male and female healthy mice (e.g., C57BL/6) to identify potential sex differences in toxicity.

  • Study Design: Employ a dose-escalation design.

    • Start with a dose approximately 3-5 times the efficacious dose identified in Phase 2 (e.g., 30 mg/kg).

    • Use a geometric progression factor (e.g., 2x or 3x) for subsequent dose groups (e.g., 30, 90, 270 mg/kg).

    • Use a small number of animals per group (e.g., n=2-3 per sex).

  • Administration: Administer a single high dose of Caffeidine Nitrate.

  • Observation:

    • Monitor animals intensively for the first 4 hours post-dose, and then at least twice daily for 14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions), body weight changes, and any mortality.

  • Endpoint: The MTD is defined as the highest dose that causes no mortality and does not induce signs of serious or enduring toxicity. This data is crucial for designing longer-term toxicology studies.

Conclusion and Future Directions

This guide outlines the critical first steps in the in vivo characterization of Caffeidine Nitrate. Successful completion of these phases—demonstrating brain penetration, target engagement, a dose-dependent reversal of motor deficits in a disease-relevant model, and an acceptable preliminary safety margin—provides a strong data package to support further development. Subsequent studies should include chronic dosing efficacy studies, detailed histopathological analysis to confirm neuroprotection, and formal safety pharmacology studies to investigate effects on cardiovascular and respiratory systems.

References

  • Title: Adenosine A2A receptors and Parkinson's disease Source: Handbook of Experimental Pharmacology URL: [Link]

  • Title: Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease: What's Next? Source: Journal of Parkinson's Disease URL: [Link]

  • Title: The specific A2A receptor antagonist ZM241385 reduces learning and memory impairments in a rat model of Parkinson's disease Source: Behavioural Brain Research URL: [Link]

  • Title: The MPTP Mouse Model of Parkinson's Disease Source: Cold Spring Harbor Protocols URL: [Link]

  • Title: ICH guideline S3A on the note for guidance on toxicokinetics: the assessment of systemic exposure in toxicity studies Source: European Medicines Agency (EMA) URL: [Link]

Method

Application Note: Caffeidine Nitrate Delivery Methods for In Vivo Pharmacokinetic and Toxicological Studies

Scientific Rationale & Regulatory Context Caffeidine Nitrate (N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide nitrate), formally recognized in pharmaceutical monographs as Caffeine Impurity E Nitrate , is a prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Regulatory Context

Caffeidine Nitrate (N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide nitrate), formally recognized in pharmaceutical monographs as Caffeine Impurity E Nitrate , is a primary alkaline hydrolysis product of caffeine[1][2]. In drug development, the toxicological qualification of impurities is mandated by ICH Q3A/Q3B guidelines. Caffeidine requires rigorous in vivo evaluation because, unlike its parent compound caffeine, it acts as a precursor to highly reactive, mutagenic compounds[3][4].

When exposed to the acidic environment of the mammalian stomach in the presence of dietary nitrites, caffeidine undergoes endogenous nitrosation to form mononitrosocaffeidine (MNC) and dinitrosocaffeidine (DNC)[4][5]. These N-nitroso metabolites are subsequently demethylated by hepatic cytochrome P450 2E1 (CYP2E1), generating reactive diazonium ions that alkylate DNA and initiate carcinogenesis[3][6]. Consequently, selecting the correct in vivo delivery method is not merely a logistical choice, but a critical scientific parameter that dictates which metabolic pathway is activated during the study.

Metabolic Pathway & Toxicodynamics

To understand the causality behind the chosen delivery methods, researchers must map the metabolic fate of the test article. Oral administration forces the compound through gastric nitrosation, whereas systemic routes (IV/SC) bypass the stomach, allowing researchers to isolate the baseline pharmacokinetics of the parent impurity.

G Caffeine Caffeine (Parent Compound) Hydrolysis Alkaline Hydrolysis (Dietary/Formulation) Caffeine->Hydrolysis Caffeidine Caffeidine Nitrate (Test Article) Hydrolysis->Caffeidine Nitrosation Gastric Nitrosation (In Vivo PO Delivery) Caffeidine->Nitrosation PO Dosing MNC Mononitrosocaffeidine (MNC & DNC) Nitrosation->MNC CYP450 Hepatic CYP2E1 Demethylation MNC->CYP450 Toxicity DNA Alkylation & Carcinogenesis CYP450->Toxicity

Metabolic pathway of Caffeine to Caffeidine and subsequent nitrosation leading to genotoxicity.

Physicochemical Properties & Formulation Strategy

The nitrate salt of caffeidine significantly enhances its aqueous solubility compared to its freebase form[1][7]. However, formulation pH must be strictly controlled based on the delivery route to prevent premature ex vivo degradation or tissue necrosis.

Table 1: Physicochemical & Formulation Parameters

ParameterValue / SpecificationCausality / Impact on Study Design
Molecular Weight 231.21 g/mol Dictates molarity calculations for precise dose-response mapping.
Empirical Formula C7H13N5O4The nitrate counter-ion ensures rapid dissolution in aqueous vehicles.
Optimal IV/SC pH 7.2 - 7.4 (Buffered)Prevents venous irritation, phlebitis, and localized tissue necrosis.
Optimal PO pH Unbuffered (Water)Preserves the natural gastric pH drop required for in vivo nitrosation.

Experimental Protocols: Self-Validating Delivery Systems

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . This means each workflow contains built-in Quality Control (QC) checks that confirm the success of the procedure before downstream data collection begins.

Oral Gavage (PO): Modeling Dietary Exposure & Gastric Nitrosation

Rationale : PO delivery is mandatory for evaluating the endogenous conversion of caffeidine to MNC/DNC. By introducing the compound directly into the acidic gastric environment, researchers can accurately model the carcinogenic risk associated with oral ingestion of the impurity[4][5].

Step-by-Step Methodology :

  • Vehicle Preparation : Utilize sterile, deionized water. Avoid buffering agents (like PBS) that could neutralize stomach acid and artificially inhibit the nitrosation process.

  • Test Article Compounding : Dissolve Caffeidine Nitrate to a target concentration (e.g., 10 mg/mL). Vortex for 60 seconds until optically clear.

  • Co-administration (Study Dependent) : If modeling worst-case dietary nitrosation, prepare a concurrent solution of Sodium Nitrite (NaNO2) to provide an excess of nitrosating agents.

  • Administration : Secure the rodent using a standard scruff technique. Insert a flexible PTFE feeding needle (18G for rats, 20G for mice) over the tongue and down the esophagus. Administer a standard volume of 5–10 mL/kg body weight.

  • Self-Validation & QC Check :

    • Input Validation: Pre- and post-weigh the dosing syringe to gravimetrically confirm the exact dose delivered.

    • Process Validation: Monitor the animal immediately post-dose. A lack of respiratory distress or weight drop over 24 hours confirms successful gastric placement without esophageal trauma.

Intravenous (IV) Bolus: Absolute Bioavailability & PK Profiling

Rationale : IV administration bypasses first-pass hepatic metabolism and gastric alteration. This route is essential for establishing the baseline pharmacokinetic parameters of parent Caffeidine (clearance rate, volume of distribution, and biological half-life)[3].

Step-by-Step Methodology :

  • Vehicle Preparation : Formulate the compound in sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), strictly adjusted to pH 7.2–7.4.

  • Sterile Filtration : Pass the formulated solution through a 0.22 µm PES syringe filter to remove particulates that could cause micro-embolisms.

  • Vasodilation : Place the rodent in a warming chamber at 37°C for 5–10 minutes to dilate the lateral tail vein.

  • Administration : Using a 27G to 30G needle, inject the solution via the lateral tail vein at a steady rate of ~0.1 mL over 10 seconds. Maximum recommended volume is 2 mL/kg.

  • Self-Validation & QC Check :

    • Process Validation: The absence of resistance during injection and the lack of a subcutaneous "bleb" (blanching) visually confirms successful intravenous placement.

    • Output Validation: Draw a 5-minute post-dose plasma sample. An analytical recovery of Caffeidine within 10% of the predicted Cmax​ validates systemic delivery.

Subcutaneous (SC) Osmotic Minipumps: Chronic Impurity Exposure

Rationale : To study the long-term toxicity or tumorigenesis of Caffeidine Nitrate without the physiological stress of daily handling, osmotic minipumps provide zero-order (constant) release kinetics, simulating chronic impurity accumulation.

Step-by-Step Methodology :

  • Pump Selection : Select an osmotic pump model appropriate for the study duration (e.g., ALZET® Model 2004 for 28-day continuous delivery).

  • Formulation : Calculate the required concentration based on the pump's specific release rate (µL/hr) and the target daily dose (mg/kg/day). Dissolve in sterile PBS (pH 7.4).

  • Priming : Fill the pump using a blunt-tipped filling tube, ensuring zero air entrapment. Prime the pump in a beaker of sterile saline at 37°C for 24–48 hours prior to surgery.

  • Surgical Implantation : Under isoflurane anesthesia, make a small mid-scapular incision. Use a hemostat to blunt-dissect a subcutaneous pocket. Insert the pump (flow moderator pointing away from the incision) and close with wound clips.

  • Self-Validation & QC Check :

    • Endpoint Validation: Upon study termination, explant the pump and aspirate the remaining fluid. Gravimetric calculation of the residual volume provides absolute verification of the total dose delivered over the 28-day period.

Comparative Delivery Outcomes

Table 2: Strategic Selection of Delivery Modalities

Delivery MethodPrimary ApplicationTarget Metabolite FocusPrimary Validation Metric
Oral Gavage (PO) Dietary exposure & Impurity ToxMNC, DNC (via gastric nitrosation)Gravimetric syringe tracking
Intravenous (IV) Baseline PharmacokineticsCaffeidine (Parent)5-min post-dose Cmax​
SC Minipump Chronic toxicity / TumorigenesisSystemic accumulationExplant residual volume analysis

Sources

Application

Application of Caffeidine Nitrate in Phosphodiesterase Inhibition Assays: A Methodological Guide

An Application Note and Protocol for the use of Caffeidine Nitrate in Enzyme Inhibition Assays Authored by a Senior Application Scientist Abstract Caffeidine, a primary hydrolysis product and known impurity of caffeine,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the use of Caffeidine Nitrate in Enzyme Inhibition Assays

Authored by a Senior Application Scientist

Abstract

Caffeidine, a primary hydrolysis product and known impurity of caffeine, and its derivatives are emerging as molecules of interest in biochemical and pharmacological research.[1][] This application note presents a detailed protocol for the characterization of Caffeidine Nitrate as a potential inhibitor of phosphodiesterase (PDE) enzymes. While caffeine itself is a known non-selective PDE inhibitor, this guide provides a framework for investigating the inhibitory potential of its derivative, Caffeidine Nitrate.[3] The protocols herein are designed to be a self-validating system, guiding researchers through the process of determining inhibitor potency (IC50) and offering insights into elucidating the mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in enzyme kinetics and inhibitor screening.

Introduction: The Rationale for Investigating Caffeidine Nitrate as an Enzyme Inhibitor

Caffeine, a methylxanthine alkaloid, exerts many of its physiological effects by acting as a competitive antagonist of adenosine receptors and as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs).[3] PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in various signaling pathways. Inhibition of PDEs leads to an increase in intracellular levels of these cyclic nucleotides, thereby modulating downstream cellular responses.

Caffeidine (N,1-Dimethyl-4-(methylamino)imidazole-5-carboxamide) is a known derivative of caffeine.[1] Caffeidine Nitrate, a stable salt form of caffeidine, is suitable for use as a reference standard in analytical chemistry.[4] Given the structural similarity to caffeine and the established activity of caffeine derivatives against PDEs, it is hypothesized that Caffeidine Nitrate may also exhibit inhibitory activity against one or more PDE isoforms.[1][5][6] This guide provides a comprehensive methodology to test this hypothesis, using a representative PDE isozyme as a model system.

Principle of the Phosphodiesterase Inhibition Assay

The described protocol is based on a colorimetric assay that measures the activity of a phosphodiesterase enzyme. The assay proceeds in two steps:

  • PDE-mediated hydrolysis: The PDE enzyme hydrolyzes the substrate, 3',5'-cAMP, to 5'-AMP. In the presence of an inhibitor like Caffeidine Nitrate, this reaction is impeded.

  • Colorimetric detection: The amount of 5'-AMP produced is quantified by the addition of 5'-nucleotidase, which dephosphorylates 5'-AMP to adenosine. The resulting phosphate is then detected by a malachite green-based reagent, which forms a colored complex. The intensity of the color is directly proportional to the PDE activity.

The inhibitory effect of Caffeidine Nitrate is determined by measuring the decrease in color development in its presence compared to a control reaction without the inhibitor.

Experimental Workflow for PDE Inhibition Assay

The following diagram outlines the general workflow for assessing the inhibitory potential of Caffeidine Nitrate against a target PDE.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis ReagentPrep Prepare Assay Buffer, Enzyme, Substrate, and Caffeidine Nitrate Solutions PlateSetup Set up 96-well plate with Controls and Test Compound (Caffeidine Nitrate) dilutions ReagentPrep->PlateSetup EnzymeAdd Add PDE Enzyme to initiate reaction PlateSetup->EnzymeAdd Incubation1 Incubate at 37°C EnzymeAdd->Incubation1 StopAdd Add 5'-Nucleotidase Incubation1->StopAdd Incubation2 Incubate at 37°C StopAdd->Incubation2 ColorDev Add Malachite Green Reagent to develop color Incubation2->ColorDev Readout Measure Absorbance at 620 nm ColorDev->Readout CalcInhibition Calculate % Inhibition Readout->CalcInhibition DoseResponse Generate Dose-Response Curve CalcInhibition->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50

Caption: Experimental workflow for Caffeidine Nitrate PDE inhibition assay.

Detailed Protocols

This section provides detailed, step-by-step methodologies. It is crucial to include proper controls to ensure the validity of the results.[7][8]

Required Materials and Reagents
  • Caffeidine Nitrate: (CAS: 209725-34-8)[9]

  • Recombinant Human Phosphodiesterase (e.g., PDE4D2): (Commercially available)

  • 3',5'-Cyclic Adenosine Monophosphate (cAMP): (Substrate)

  • 5'-Nucleotidase: (From Crotalus atrox venom)

  • Malachite Green Reagent: (Commercial kits available)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% (v/v) BSA

  • DMSO: (For dissolving Caffeidine Nitrate)

  • 96-well microplates: (Clear, flat-bottom)

  • Multichannel pipettes and plate reader

Preparation of Solutions
  • Caffeidine Nitrate Stock Solution (10 mM): Dissolve an appropriate amount of Caffeidine Nitrate in 100% DMSO to make a 10 mM stock solution. Store at -20°C.

  • Enzyme Working Solution: Dilute the recombinant PDE in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate Working Solution (cAMP): Prepare a solution of cAMP in Assay Buffer. The concentration should be at or below the Km of the enzyme for this substrate to ensure sensitivity to competitive inhibitors.[10]

  • 5'-Nucleotidase Solution: Prepare a solution of 5'-nucleotidase in Assay Buffer.

Assay Procedure
  • Serial Dilution of Caffeidine Nitrate: Prepare a serial dilution of the Caffeidine Nitrate stock solution in Assay Buffer. A typical starting range would be from 100 µM down to 0.01 µM in 2-fold or 3-fold dilutions. Ensure the final DMSO concentration in all wells is constant and does not exceed 1%.

  • Plate Setup: Add the following to the wells of a 96-well plate:

    • Blank (no enzyme): 25 µL Assay Buffer

    • Negative Control (100% activity): 25 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.

    • Test Wells: 25 µL of the serially diluted Caffeidine Nitrate solutions.

  • Initiate PDE Reaction: Add 25 µL of the PDE enzyme working solution to all wells except the blank.

  • Add Substrate: Add 50 µL of the cAMP substrate working solution to all wells. The total reaction volume is now 100 µL.

  • First Incubation: Mix gently and incubate the plate at 37°C for 30 minutes.

  • 5'-Nucleotidase Reaction: Add 25 µL of the 5'-nucleotidase solution to all wells.

  • Second Incubation: Incubate at 37°C for 15 minutes.

  • Color Development: Add 50 µL of the Malachite Green Reagent to all wells. Incubate at room temperature for 15-20 minutes for color to develop.

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of Percentage Inhibition

The percentage of inhibition for each concentration of Caffeidine Nitrate is calculated using the following formula:

% Inhibition = 100 * [1 - (Abs_inhibitor - Abs_blank) / (Abs_neg_control - Abs_blank)]

Where:

  • Abs_inhibitor is the absorbance of the test well.

  • Abs_blank is the absorbance of the blank well.

  • Abs_neg_control is the absorbance of the negative control well.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half. To determine the IC50 value for Caffeidine Nitrate, plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation).[11]

Sample Data Presentation

The following table shows representative data for a hypothetical PDE inhibition experiment with Caffeidine Nitrate.

Caffeidine Nitrate (µM)Log [Inhibitor]Average Absorbance (620 nm)% Inhibition
0 (Control)-0.8500
0.1-7.00.8154.1
0.5-6.30.72314.9
1-6.00.61028.2
5-5.30.45546.5
10-5.00.32062.4
50-4.30.18078.8
100-4.00.15082.4
Blank-0.120-

From a dose-response curve generated with this data, an IC50 value can be calculated.

Elucidating the Mechanism of Inhibition

Once the IC50 value is established, further experiments can be designed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[10] This typically involves measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot.[12]

The following diagram illustrates a hypothetical competitive inhibition mechanism, where Caffeidine Nitrate competes with the natural substrate (cAMP) for the active site of the PDE enzyme.

inhibition_mechanism cluster_enzyme Phosphodiesterase (PDE) cluster_molecules cluster_reaction Enzyme Active Site ES_Complex Enzyme-Substrate Complex (Product Formation) Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (No Reaction) Enzyme->EI_Complex Substrate cAMP (Substrate) Substrate->Enzyme Binds to Active Site Inhibitor Caffeidine Nitrate (Inhibitor) Inhibitor->Enzyme Competes for Active Site

Caption: Hypothetical competitive inhibition of PDE by Caffeidine Nitrate.

Conclusion

This application note provides a robust and detailed framework for assessing the inhibitory activity of Caffeidine Nitrate against phosphodiesterases. By following this protocol, researchers can obtain reliable data on the potency of this compound and lay the groundwork for more in-depth mechanistic studies. The principles and methodologies described are broadly applicable to the study of other potential enzyme inhibitors in drug discovery and development.

References

  • Enzymatic Assay of Trypsin Inhibition | Protocols.io. (2019, November 13). protocols.io. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16). PubMed. [Link]

  • Caffeidine | C7H12N4O | CID 159880 - PubChem. (n.d.). PubChem. [Link]

  • Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation - PubMed. (2006, March 15). PubMed. [Link]

  • Caffeidine acid | C8H12N4O3 | CID 126542 - PubChem. (n.d.). PubChem. [Link]

  • CN101691358B - Application and synthesis method of caffeidine nitrate - Google Patents. (n.d.).
  • Caffeine and Purine Derivatives: A Comprehensive Review on the Chemistry, Biosynthetic Pathways, Synthesis-Related Reactions, Biomedical Prospectives and Clinical Applications - PubMed. (2024, July 15). PubMed. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). NCBI. [Link]

  • Synthesis, biological evaluation, molecular docking and structure-activity relationship of caffeine derivatives. (2025, November 25). ResearchGate. [Link]

  • (PDF) Synthesis, Biological Evaluation and Structure Activity Relationships (SARs) Study of 8-(Substituted)aryloxycaffeine. (2015, May 1). ResearchGate. [Link]

  • Enzyme Analysis. (n.d.). G-Biosciences. [Link]

  • Synthesis and biological activities of novel methyl xanthine derivatives. (n.d.). Hep Journals. [Link]

  • Caffeine - Wikipedia. (n.d.). Wikipedia. [Link]

  • (PDF) Effects of Dietary Nitrate, Caffeine, and Their Combination on 20-km Cycling Time Trial Performance. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of Caffeine-Based Derivatives with Antioxidant and Neuroprotective Activity: In Vitro Evaluation and SwissADME Profiling - PMC. (2026, February 6). NCBI. [Link]

  • Effect of Caffeine and Nitrates Combination on Exercise Performance, Heart Rate and Oxygen Uptake: A Systematic Review and Meta-Analysis - PMC. (2024, October 2). NCBI. [Link]

  • Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats - PubMed. (n.d.). PubMed. [Link]

  • Inhibition of Caffeine Metabolism by Apiaceous and Rutaceae Families of Plant Products in Humans: In Vivo and In Vitro Studies. (2021, April 28). Frontiers. [Link]

  • Two-Stage Course-Embedded Determination of Caffeine and Related Compounds by HPLC in Caffeine Containing Food, Beverages and (or) Related Products. (n.d.). Scirp.org. [Link]

  • Caffeine-impurities. (n.d.). Pharmaffiliates. [Link]

Sources

Method

Dissecting the Cellular Targets of a Novel Xanthine-Based Modulator: An Application Guide for Caffeidine Nitrate-Azide (CaffNAz), a Hypothetical Chemical Probe

Notice of Hypothetical Status: This document describes a hypothetical chemical probe, "Caffeidine Nitrate-Azide (CaffNAz)," and its application in target identification. Caffeidine nitrate is available as a reference sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Notice of Hypothetical Status: This document describes a hypothetical chemical probe, "Caffeidine Nitrate-Azide (CaffNAz)," and its application in target identification. Caffeidine nitrate is available as a reference standard for detecting impurities in caffeine, but its use as a chemical probe is not established in scientific literature.[1][2] This guide is for illustrative purposes to demonstrate the principles and workflows of chemical probe-based target identification. The protocols and mechanisms described are based on established methodologies in chemical biology.

Introduction: Uncovering the Mechanism of Action of Novel Bioactive Compounds

The identification of direct molecular targets is a critical step in understanding the mechanism of action of bioactive small molecules and is foundational to modern drug discovery.[3][4] Phenotypic screens often yield compounds with interesting cellular effects, but without knowledge of their protein binding partners, their therapeutic potential cannot be fully realized. Chemical probes are indispensable tools designed to covalently link to their protein targets, enabling their enrichment and subsequent identification by mass spectrometry.[5][6]

Caffeine, a well-known xanthine alkaloid, exerts its stimulant effects primarily through the antagonism of adenosine receptors (A1 and A2A) and also through the non-selective inhibition of phosphodiesterases (PDEs), which leads to an increase in intracellular cyclic AMP (cAMP).[7][[“]][9][10] Caffeidine is a metabolite of caffeine and has been shown to have inhibitory activity towards cyclic nucleotide phosphodiesterases.[11] This suggests that a modified form of caffeidine could serve as a valuable tool to explore the pharmacology of these and other yet-to-be-discovered cellular targets.

This guide details the application of Caffeidine Nitrate-Azide (CaffNAz) , a hypothetical photoaffinity-based chemical probe derived from caffeidine. CaffNAz is designed for target identification in complex biological systems. It incorporates three key functional elements:

  • A Caffeidine Core: Provides affinity for potential protein targets, leveraging the binding properties of the xanthine scaffold.

  • A Diazirine Moiety: A photoreactive group that, upon UV irradiation, forms a highly reactive carbene that covalently crosslinks with nearby amino acid residues of the target protein.[12][13][14]

  • An Azide Handle: A bioorthogonal group that allows for the attachment of a reporter tag (e.g., biotin) via click chemistry for subsequent enrichment and identification.[15]

This application note provides a comprehensive, step-by-step protocol for utilizing CaffNAz in a typical chemoproteomic workflow to identify its cellular binding partners.

Principle of the Method: Photoaffinity Labeling and Chemoproteomics

The overall strategy for target identification using CaffNAz is based on photoaffinity labeling (PAL), a powerful technique to convert non-covalent protein-ligand interactions into covalent bonds.[12][16] The workflow involves several key stages, as illustrated below.

First, the CaffNAz probe is incubated with a biological sample (e.g., cell lysate or intact cells) to allow it to bind to its protein targets. Next, the sample is exposed to UV light, which activates the diazirine ring on the probe, leading to the formation of a covalent bond with the target protein(s). Following labeling, the bioorthogonal azide handle on the probe is used to attach a biotin tag via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. The biotinylated proteins are then enriched from the complex proteome using streptavidin-coated beads. Finally, the enriched proteins are digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_0 Step 1: Target Binding cluster_1 Step 2: Photo-Crosslinking cluster_2 Step 3: Click Chemistry cluster_3 Step 4: Enrichment & Proteomics CaffNAz CaffNAz Probe Target Protein Target CaffNAz->Target Non-covalent binding Crosslinked Covalently-linked Probe-Target Complex CaffNAz->Crosslinked Covalent bond formation UV UV Light (365 nm) UV->Crosslinked Click Biotin-Alkyne Tag Biotinylated Biotinylated Probe-Target Complex Crosslinked->Biotinylated Biotinylation Click->Biotinylated Beads Streptavidin Beads Enriched Enriched Proteins Biotinylated->Enriched Affinity Capture Beads->Enriched MS LC-MS/MS Analysis Enriched->MS Enriched->MS Identification

Figure 1. CaffNAz Target Identification Workflow. A schematic overview of the photoaffinity labeling and chemoproteomic workflow.

Potential Signaling Pathways of Interest

Given that caffeine, the parent molecule of caffeidine, is a known modulator of adenosine receptor and phosphodiesterase (PDE) signaling, these pathways represent primary areas of interest for target discovery with CaffNAz.[7][9] Adenosine receptors are G-protein coupled receptors (GPCRs) that regulate the levels of intracellular second messengers like cAMP.[17][18] PDEs, on the other hand, are enzymes that degrade cAMP and cGMP.[19][20] Inhibition of PDEs leads to an accumulation of these second messengers, which can have profound effects on cellular function.[10]

CaffNAz CaffNAz Probe AR Adenosine Receptor (GPCR) CaffNAz->AR Antagonism? PDE Phosphodiesterase (PDE) CaffNAz->PDE Inhibition? AC Adenylyl Cyclase AR->AC Inhibition cAMP cAMP PDE->cAMP AMP AMP PDE->AMP AC->cAMP Conversion ATP ATP ATP->AC cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation

Figure 2. Potential Signaling Pathways. CaffNAz may interact with adenosine receptors or phosphodiesterases, modulating cAMP levels.

Experimental Protocols

4.1 Materials and Reagents

  • Cell Lines: A549, HeLa, or other cell line of interest.

  • Culture Media: DMEM, RPMI-1640, or appropriate media, supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Reagents for Lysis: RIPA buffer, protease and phosphatase inhibitor cocktails.

  • Chemicals: CaffNAz probe, DMSO, BCA Protein Assay Kit, DTT, iodoacetamide, sequencing-grade trypsin.

  • Click Chemistry Reagents: Biotin-alkyne tag, CuSO4, TBTA ligand, sodium ascorbate.

  • Enrichment: High-capacity streptavidin agarose beads.

  • Mass Spectrometry: LC-MS/MS system (e.g., Orbitrap).

4.2 Protocol 1: In-lysate Photoaffinity Labeling

This protocol is suitable for identifying targets in a whole-cell proteome.

  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency in 15 cm plates.

    • Wash cells twice with ice-cold PBS and scrape into lysis buffer (RIPA with inhibitors).

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Probe Incubation and Labeling:

    • Dilute the cell lysate to 1 mg/mL in lysis buffer.

    • Add CaffNAz probe to a final concentration of 1-10 µM. For competition experiments, pre-incubate the lysate with a 100-fold excess of caffeine for 30 minutes before adding the probe.

    • Incubate for 1 hour at 4°C on a rotator.

    • Transfer the lysate to a 6-well plate and irradiate with 365 nm UV light for 15-30 minutes on ice.

  • Click Chemistry:

    • To the labeled lysate, add the following click chemistry reagents to the final concentrations listed in the table below.

    • Incubate for 1 hour at room temperature with gentle rocking.

ReagentStock ConcentrationFinal Concentration
Biotin-Alkyne10 mM100 µM
CuSO450 mM1 mM
TBTA10 mM100 µM
Sodium Ascorbate50 mM (fresh)1 mM
  • Protein Enrichment:

    • Add pre-washed streptavidin agarose beads to the lysate and incubate for 2 hours at 4°C on a rotator.

    • Wash the beads sequentially with 1% SDS in PBS, 8 M urea in PBS, and finally with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a buffer containing 8 M urea.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Dilute the urea to <2 M and digest the proteins with trypsin overnight at 37°C.

    • Collect the supernatant containing the peptides and analyze by LC-MS/MS.

4.3 Protocol 2: Live-Cell Labeling

This protocol is for identifying targets in their native cellular environment.

  • Cell Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Replace the culture medium with serum-free medium containing the CaffNAz probe (1-10 µM).

    • Incubate for 2-4 hours at 37°C.

  • UV Crosslinking and Lysis:

    • Wash the cells with ice-cold PBS to remove the excess probe.

    • Add a thin layer of PBS and irradiate with 365 nm UV light for 5-15 minutes on ice.

    • Lyse the cells as described in Protocol 1.

  • Click Chemistry, Enrichment, and Proteomics:

    • Proceed with the click chemistry, enrichment, and mass spectrometry steps as described in Protocol 1.

Data Analysis and Target Validation

5.1 Mass Spectrometry Data Analysis

  • Raw mass spectrometry data should be searched against a relevant protein database (e.g., UniProt Human) using a search algorithm like Sequest or MaxQuant.

  • Potential target proteins ("hits") are those that are significantly enriched in the CaffNAz-treated sample compared to the DMSO control and the competition control (caffeine pre-treated).

  • Label-free quantification (LFQ) or isobaric tagging (e.g., TMT) can be used for relative quantification of protein abundance across different samples.

5.2 Hit Validation

Identified hits should be validated using orthogonal methods. Some common validation techniques include:

  • Western Blotting: Confirm the enrichment of the candidate protein in the pull-down fraction.

  • Cellular Thermal Shift Assay (CETSA): Assess direct binding of the parent compound (caffeine or caffeidine) to the target protein in cells or lysate.

  • Enzymatic Assays: If the identified target is an enzyme, test the effect of the parent compound on its activity.

  • RNA Interference (siRNA): Knockdown of the target protein should abolish or reduce the cellular phenotype observed with the parent compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
High Background Insufficient washing; non-specific probe binding.Increase the stringency and number of washes. Optimize probe concentration and incubation time.
No/Low Enrichment Inefficient crosslinking or click reaction.Optimize UV exposure time. Ensure click chemistry reagents are fresh, especially sodium ascorbate.
Poor Target Signal Low abundance of the target protein.Increase the amount of starting material (lysate). Consider using a more sensitive mass spectrometer.
Inconsistent Results Variability in cell culture or sample preparation.Standardize all experimental procedures. Perform biological and technical replicates.

References

  • Caffeine - Wikipedia. [Link]

  • What is caffeine mechanism of action? - Consensus. [Link]

  • Dubinsky, L., et al. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(3), 257-273. [Link]

  • Nehlig, A., et al. (1992). Caffeine and the central nervous system: mechanisms of action, biochemical, metabolic, and psychostimulant effects. Brain Research Reviews, 17(2), 139-170. [Link]

  • Fredholm, B. B., et al. (1999). Actions of caffeine in the brain with special reference to factors that contribute to its widespread use. Pharmacological Reviews, 51(1), 83-133. [Link]

  • He, J., et al. (2007). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. American Journal of Physiology-Heart and Circulatory Physiology, 293(4), H2317-H2325. [Link]

  • Lieberman, H. R. (2018). Caffeine: mechanism of action, genetics, and behavioral studies conducted in task simulators and the field. In Sleep Deprivation, Stimulant Medications, and Cognition (pp. 97-112). Cambridge University Press. [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Recent advances in target characterization and identification by photoaffinity probes. F1000Prime Reports, 6, 43. [Link]

  • Ahuja, D., et al. (2023). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening, 26(10), 1735-1748. [Link]

  • Orosz, F., & Ovadi, J. (2020). Adenosine Receptor Signaling Targets Both PKA and Epac Pathways to Polarize Dendritic Cells to a Suppressive Phenotype. The Journal of Immunology, 204(1), 159-168. [Link]

  • Idzko, M., et al. (2014). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Immunology, 5, 259. [Link]

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. International Journal of Molecular Sciences, 25(11), 3028. [Link]

  • Bunnage, M. E., et al. (2013). Target identification using chemical probes. Nature Chemical Biology, 9(4), 195-199. [Link]

  • Schmidt, C. J., et al. (2012). Small-molecule phosphodiesterase probes: discovery of potent and selective CNS-penetrable quinazoline inhibitors of PDE1. MedChemComm, 3(1), 73-77. [Link]

  • Gessi, S., et al. (2011). Adenosine Receptors: Expression, Function and Regulation. Current Neuropharmacology, 9(3), 473-486. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Domainex. Photoaffinity Labelling. [Link]

  • Adusumalli, S., et al. (2012). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 4(4), 273-291. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • The Chemical Probes Portal. [Link]

  • Lanyon-Hogg, T., et al. (2017). Small-molecule phosphodiesterase probes: Discovery of potent and selective CNS-penetrable quinazoline inhibitors of PDE1. MedChemComm, 8(2), 356-361. [Link]

  • Hillebrand, U., et al. (2014). Chemoproteomics Demonstrates Target Engagement and Exquisite Selectivity of the Clinical Phosphodiesterase 10A Inhibitor MP-10 in Its Native Environment. ACS Chemical Biology, 9(10), 2351-2360. [Link]

  • Vasta, J. D., & Robers, M. B. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 62, 21-42. [Link]

  • Müller, S., & Superti-Furga, G. (2018). The era of high-quality chemical probes. Cell Chemical Biology, 25(9), 1057-1060. [Link]

  • Wang, P., et al. (2024). Chemical Space Exploration and Machine Learning-Based Screening of PDE7A Inhibitors. International Journal of Molecular Sciences, 25(6), 3487. [Link]

  • Willems, L. I., et al. (2023). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. [Link]

  • Activity-based proteomics - Wikipedia. [Link]

  • Wang, D., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 28(23), 7894. [Link]

  • Florea, B. I., & Overkleeft, H. S. (2018). Activity-based Protein Profiling. In eLS (pp. 1-9). John Wiley & Sons, Ltd. [Link]

  • Zhang, Y., et al. (2021). Discovery of catalytic-site-fluorescent probes for tracing phosphodiesterase 5 in living cells. RSC Advances, 11(53), 33609-33614. [Link]

  • CN101691358B - Application and synthesis method of caffeidine nitrate - Google P
  • Bhattacharya, S., et al. (2006). Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation. Current Medicinal Chemistry, 13(7), 817-822. [Link]

  • Caffeidine nitrate (C7H12N4O) - PubChemLite. [Link]

  • Ghasemi, F., et al. (2023). Antioxidant, antineurodegenerative, anticancer, and antimicrobial activities of caffeine and its derivatives. Micro Nano Bio Aspects, 2(2), 118-132. [Link]

  • Kumar, N., & Goel, N. (2019). Chemical, Biological, and Pharmacological Prospects of Caffeic Acid. Biointerface Research in Applied Chemistry, 9(6), 4683-4692. [Link]

Sources

Application

Application Note: Scalable Synthesis and Isolation of Caffeidine Nitrate (Caffeine Impurity E)

Target Audience: Analytical Chemists, Toxicology Researchers, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction and Chemical Rationale Caffeidine Nitrate ( C7​H1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicology Researchers, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Rationale

Caffeidine Nitrate ( C7​H13​N5​O4​ , CAS: 209725-34-8) is a critical pharmaceutical secondary standard, officially recognized as Caffeine Impurity E. Beyond its role in routine pharmaceutical release testing and quality control[1], scaled quantities of caffeidine nitrate are frequently required in advanced toxicological research. Specifically, it serves as the primary precursor for the synthesis of caffeine-derived N-nitroso compounds (such as mononitrosocaffeidine, MNC), which are utilized in carcinogenicity studies[2].

The Mechanistic Challenge: The synthesis of caffeidine relies on the alkaline hydrolysis of caffeine. However, the resulting caffeidine freebase presents significant handling challenges: it is highly water-soluble (preventing direct crystallization from the aqueous reaction mixture) and chemically unstable, being highly susceptible to rapid oxidation in ambient air[3].

The Solution: To achieve a stable, isolable product suitable for long-term storage and use as a certified reference material (CRM), the freebase must be immediately trapped as a nitrate salt[3]. Neutralization with nitric acid not only arrests the degradation of the freebase but also dramatically reduces the aqueous solubility of the compound at low temperatures, driving the precipitation of high-purity caffeidine nitrate crystals[3].

Process Workflow

The following diagram illustrates the logical progression from raw API to the stabilized reference standard, highlighting the critical phase changes and chemical transformations.

G N1 Caffeine (API) N2 Alkaline Hydrolysis (NaOH, 100°C, 2h) N1->N2 N3 Caffeidine Freebase (Aqueous, Unstable) N2->N3 Imidazole Ring Opening N4 Neutralization & Salt Formation (HNO3, Cool to 30°C) N3->N4 Prevents Oxidation N5 Crystallization (Cool to 12°C) N4->N5 pH ~7.0 N6 Filtration & Washing (Cold H2O) N5->N6 Precipitation N7 Vacuum Drying (40°C, 5h) N6->N7 Impurity Removal N8 Caffeidine Nitrate (Stable Reference Standard) N7->N8 Final Product

Figure 1: Workflow for the synthesis and stabilization of Caffeidine Nitrate.

Scaled Experimental Protocol

This protocol is optimized for the generation of multi-gram quantities of high-purity caffeidine nitrate, adapting foundational patent methodologies[3] and toxicological synthesis procedures[2].

Materials & Reagents
  • Caffeine (Anhydrous): >99.0% purity

  • Sodium Hydroxide (NaOH): Aqueous solution (liquid caustic soda)

  • Nitric Acid ( HNO3​ ): Diluted (approx. 20-30% v/v for controlled neutralization)

  • Purified Water: HPLC grade or equivalent

Step-by-Step Methodology

Step 1: Alkaline Hydrolysis

  • Charge a temperature-controlled reaction vessel with caffeine and aqueous sodium hydroxide. The optimal mass ratio of caffeine to liquid caustic soda is 1:10[3]. Expert Insight: Maintaining this high alkaline excess ensures complete ring-opening of the caffeine molecule to form the caffeidine freebase while keeping the intermediates fully dissolved.

  • Heat the mixture under continuous mechanical stirring to an internal temperature of 100 °C[3].

  • Maintain the reaction at 100 °C for 2.0 hours[3]. The suspension will gradually transition into a clear, colorless solution as the hydrolysis completes[2].

Step 2: Neutralization and Stabilization 4. Remove the heat source and actively cool the reaction mixture to an internal temperature of 25–30 °C[3]. 5. Begin dropwise addition of diluted nitric acid under vigorous stirring. Expert Insight: This step is highly exothermic. The addition rate must be strictly controlled to prevent localized boiling and degradation of the newly formed caffeidine. 6. Continue HNO3​ addition until the solution reaches a neutral pH (pH 7.0)[3]. At this stage, the caffeidine freebase is fully converted to the stable nitrate salt.

Step 3: Crystallization and Isolation 7. Transfer the neutralized solution to a chilling bath and reduce the internal temperature to 8–12 °C[3]. 8. Hold at this temperature for 1 hour to allow complete precipitation of the caffeidine nitrate crystals[2]. 9. Collect the precipitate via vacuum filtration (cold filter)[3]. 10. Wash the filter cake with a minimal volume of ice-cold purified water (e.g., 100 mL per 500g batch) to remove residual sodium nitrate salts[3]. Expert Insight: Caffeidine nitrate retains some aqueous solubility; using strictly ice-cold water minimizes yield loss during the washing phase.

Step 4: Drying 11. Transfer the washed filter cake to a vacuum drying oven. 12. Dry the product at 35–40 °C under vacuum for 3 to 5 hours until a constant weight is achieved[3]. Expert Insight: Exceeding 40 °C during drying can lead to slight discoloration and thermal degradation of the product.

Quantitative Data and Expected Parameters

The following table summarizes the key reaction parameters and the expected analytical profile of the synthesized product based on optimized scale-up conditions.

Parameter / PropertyTarget Value / ObservationScientific Rationale / Source
Caffeine : NaOH Mass Ratio 1 : 10Ensures complete hydrolysis and solubility[3].
Reaction Temperature 100 °COptimal kinetic rate for ring-opening[3].
Reaction Time 2.0 hoursPrevents over-degradation of the freebase[3].
Neutralization pH ~7.0Maximizes salt formation without excess acidity[3].
Crystallization Temp 8 – 12 °CForces precipitation of the nitrate salt[3].
Expected Purity (HPLC) 99.9%Meets Pharmaceutical Secondary Standard criteria[3].
Melting Point 213 – 214 °CConfirms identity and crystalline purity[3].
Molecular Weight 231.21 g/mol Empirical Formula: C7​H13​N5​O4​ .

References

  • CN101691358B - Application and synthesis method of caffeidine nitrate Google Patents URL
  • Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats Oxford Academic (Carcinogenesis) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of Caffeidine Nitrate in aqueous buffers

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Caffeidine Nitrate. As Senior Application Scientists, we understand that navigating the physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Caffeidine Nitrate. As Senior Application Scientists, we understand that navigating the physicochemical properties of a novel active pharmaceutical ingredient (API) can be challenging. One of the most common hurdles encountered is achieving adequate solubility in aqueous buffers, a critical step for a wide range of in vitro and early-stage formulation studies.

This guide is designed to provide you with a logical, in-depth approach to troubleshooting poor solubility of Caffeidine Nitrate. We will move from foundational concepts to advanced strategies, explaining the scientific principles behind each step to empower you to make informed decisions in your experimental design.

Section 1: Foundational Questions & Initial Assessment

This section addresses the most common initial questions and provides a systematic workflow for diagnosing a solubility issue.

Q1: I'm observing precipitation/cloudiness when trying to dissolve Caffeidine Nitrate in my buffer. What's the first thing I should check?

Answer: Before altering your formulation, it's crucial to rule out common procedural and environmental factors. The first step is always to verify your concentration calculations and ensure your preparation technique is optimal.

Start with a systematic check of the basics:

  • Concentration & Calculation: Double-check your calculations. Are you certain the target concentration is below the known solubility limit of Caffeidine Nitrate in a simple aqueous system?

  • Weighing Accuracy: Was the analytical balance properly calibrated? Confirm the weighed amount of your API.

  • Dissolution Technique: Are you allowing sufficient time and energy for dissolution? Inadequate mixing is a frequent cause of apparent insolubility. Gentle heating and consistent agitation (e.g., vortexing, stirring) can significantly increase the rate of dissolution.[1]

  • Buffer Preparation: Confirm the pH and composition of your buffer. Was it prepared correctly? An incorrect pH can dramatically impact the solubility of an ionizable compound.[2][3]

Below is a workflow to guide your initial troubleshooting process.

G cluster_0 Initial Troubleshooting Workflow A Problem: Poor Solubility Observed (Precipitate, Cloudiness) B Step 1: Verify Calculations - Target Concentration vs. Known Limit - Molar Mass & Volume Calculations A->B C Step 2: Check Equipment & Reagents - Calibrated Balance? - Buffer pH Correct? - Reagent Quality? B->C D Step 3: Optimize Physical Dissolution - Increase Agitation (Stir/Vortex) - Gentle Warming (e.g., 37°C) - Increase Dissolution Time C->D E Did solubility improve? D->E Assess F Yes: Issue was procedural. Document optimized method. E->F Sufficiently Soluble G No: Proceed to Buffer & Formulation Optimization. E->G Still Insoluble

Caption: Initial workflow for troubleshooting solubility.

Section 2: The Critical Role of pH

If basic troubleshooting doesn't resolve the issue, the next logical step is to investigate the chemical properties of your system, starting with pH.

Q2: Why is the pH of my aqueous buffer so important for Caffeidine Nitrate solubility?

Answer: The solubility of ionizable drugs can be highly dependent on the pH of the solution.[2][4] Caffeidine Nitrate is the salt of a weak base (Caffeidine). The solubility of such compounds is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, the compound's pKa, and its ionization state.[3][5][6][7]

  • Mechanism: Caffeidine, as a weak base, can exist in two forms: a neutral (unionized) form and a protonated (ionized) salt form. The ionized form is generally much more soluble in aqueous media than the neutral form.[3][8]

    • At a pH below the pKa of Caffeidine, the compound will be predominantly in its protonated, ionized, and more water-soluble form.[8][9]

    • At a pH above the pKa , it will be predominantly in its neutral, less water-soluble form.

If your buffer's pH is near or above the pKa of Caffeidine, the compound may convert to its less soluble free base form, causing it to precipitate out of solution. Therefore, adjusting the pH to a more acidic range is a primary strategy for enhancing solubility.[4]

G cluster_1 pH Effect on a Weak Base (Caffeidine) A A C Caffeidine-H+ (Ionized Cation) A->C B B D Caffeidine (Neutral Base) B->D E High Aqueous Solubility C->E F Low Aqueous Solubility D->F

Sources

Optimization

Technical Support Center: Stabilizing Caffeine Solutions

A Note on "Caffeidine Nitrate": The term "Caffeidine Nitrate" does not correspond to a recognized chemical compound in standard scientific literature. This guide will address the stability and degradation of Caffeine , t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on "Caffeidine Nitrate": The term "Caffeidine Nitrate" does not correspond to a recognized chemical compound in standard scientific literature. This guide will address the stability and degradation of Caffeine , the widely used and studied parent compound. The principles discussed are foundational for ensuring the integrity of caffeine in various experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways caffeine can degrade in a solution?

Caffeine is a relatively stable molecule, but it can degrade under specific stress conditions.[1] The primary degradation pathways include:

  • Hydrolysis: Under strongly acidic or basic conditions, the amide bonds in the caffeine molecule can be hydrolyzed, leading to the opening of the imidazole ring.

  • Oxidation: Potent oxidizing agents can attack the caffeine molecule, leading to various oxidation products, including 1,3,7-trimethyluric acid.[2] Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are particularly effective at degrading caffeine.[3][4]

  • Photodegradation: Although caffeine itself is not highly susceptible to degradation by light alone, the presence of photocatalysts (like TiO2 or ZnO) or photosensitizing agents combined with UV irradiation can significantly accelerate its breakdown.[3][5][6][7]

Q2: How does pH impact the stability of my caffeine solution?

The pH of the solution is a critical factor. Caffeine is most stable in a neutral to slightly acidic pH range.

  • Acidic Conditions (pH < 2): Strongly acidic environments can promote hydrolysis of the amide functional groups.

  • Alkaline Conditions (pH > 10): Highly alkaline conditions can also lead to hydrolytic degradation.

  • Ozonation studies have shown that degradation pathways can differ between acidic (pH 3) and alkaline (pH 8) conditions, though both can lead to the opening of the imidazole ring.[8][9][10]

Q3: What is the ideal solvent for preparing a stable caffeine stock solution?

For a general-purpose stock solution, high-purity water (Type I or HPLC-grade) is often sufficient. For long-term storage, methanol is an excellent choice as it is less reactive than water. A commercially available analytical standard, for instance, uses methanol and demonstrates stability of less than 1% decomposition over 48 months when stored correctly.[11] When preparing aqueous solutions, ensure the water is free from contaminants like metal ions or microbial growth, which can catalyze degradation.

Q4: How should I store my caffeine solutions to prevent degradation?

Proper storage is crucial for maintaining the integrity of your solutions.

  • Temperature: Store solutions at refrigerated temperatures (2–8 °C).[11] Avoid repeated freeze-thaw cycles, as this can affect stability and cause concentration changes.

  • Light: Protect solutions from light by using amber vials or by storing them in the dark.[11][12][13] This is especially important if there is a risk of photosensitizing contaminants in your solution.

  • Container: Use airtight, chemically inert containers (e.g., borosilicate glass) to prevent solvent evaporation and contamination.[11][14]

Q5: Can the presence of other compounds in my formulation affect caffeine stability?

Yes. Excipients, buffers, and other active pharmaceutical ingredients (APIs) can interact with caffeine. For example, oxidizing agents can directly degrade caffeine.[2] The presence of metal ions like Fe²⁺ has been shown to enhance the rate of degradation in some systems, while ions like Zn²⁺ and Cu²⁺ can be inhibitory.[15] It is essential to conduct compatibility studies (forced degradation) on the final formulation to identify any potential interactions.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action & Explanation
Loss of Potency / Lower than Expected Concentration 1. Chemical Degradation: Hydrolysis, oxidation, or photolysis has occurred. 2. Solvent Evaporation: Improperly sealed container. 3. Adsorption: The compound may be adsorbing to the container surface.1. Review Storage Conditions: Ensure the solution is stored at 2–8°C, protected from light, and within a stable pH range. 2. Use Tightly Sealed Vials: Employ vials with high-quality septa or screw caps to prevent solvent loss.[11] 3. Verify Container Material: Use low-adsorption glass or polypropylene containers.
Change in Solution Color or Appearance 1. Degradation: Formation of colored degradation products. 2. Contamination: Introduction of foreign material or microbial growth.1. Perform Analytical Confirmation: Use HPLC-UV to check for the appearance of new peaks corresponding to degradation products.[16] 2. Prepare a Fresh Solution: Use sterile filtration (0.22 µm filter) for aqueous solutions if microbial growth is suspected. Ensure all glassware is scrupulously clean.
Unexpected Peaks in Chromatogram (HPLC) 1. Degradation Products: Stress conditions (pH, light, heat, oxidation) have created new compounds.[16][17] 2. Contamination: Impurities from the solvent, container, or other reagents.1. Conduct a Forced Degradation Study: Intentionally stress a sample of your solution to identify the retention times of potential degradants. This helps confirm if the new peaks are related to caffeine degradation. 2. Run a Blank: Inject your solvent/diluent to ensure it is free from interfering peaks.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stable Aqueous Caffeine Stock Solution (1 mg/mL)
  • Materials:

    • Caffeine (USP/EP grade or ≥99% purity)

    • High-purity water (Type I, 18.2 MΩ·cm)

    • Calibrated analytical balance

    • Class A volumetric flasks

    • Amber glass storage vials with PTFE-lined caps

    • Sterile 0.22 µm syringe filter (optional, for long-term storage)

  • Procedure:

    • Accurately weigh 100 mg of caffeine powder.

    • Quantitatively transfer the powder to a 100 mL volumetric flask.

    • Add approximately 70 mL of high-purity water.

    • Gently sonicate or swirl the flask until the caffeine is completely dissolved. Caffeine's solubility in room temperature water is about 20 g/L, so it should dissolve readily.[18]

    • Allow the solution to return to room temperature.

    • Make up the volume to the 100 mL mark with high-purity water.

    • Mix thoroughly by inverting the flask 15-20 times.

    • (Optional) For extended storage, filter the solution through a 0.22 µm sterile filter into the final storage vials.

    • Aliquot into amber glass vials, seal tightly, and label clearly.

    • Storage: Store at 2–8 °C, protected from light.[11]

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method, as recommended by ICH guidelines.[16][19][20][21]

Objective: To intentionally degrade caffeine under various stress conditions to understand its stability profile. A target degradation of 5-20% is generally recommended to ensure that degradation products are formed at detectable levels without completely consuming the parent drug.[21]

Workflow:

  • Prepare Samples: Prepare identical samples of your caffeine solution (e.g., 1 mg/mL in water). Include an unstressed control sample stored under ideal conditions.

  • Apply Stress Conditions (in parallel):

    • Acid Hydrolysis: Add 0.1 N HCl. Heat at 60-80°C for a set time (e.g., 2-8 hours).

    • Base Hydrolysis: Add 0.1 N NaOH. Keep at room temperature or slightly heat (e.g., 40°C) for a set time (e.g., 1-4 hours).

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for a set time (e.g., 24 hours).[17]

    • Thermal Stress: Heat the solution at a high temperature (e.g., 80-105°C) for a set time (e.g., 24-48 hours).[17]

    • Photolytic Stress: Expose the solution in a transparent container to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[17][22]

  • Neutralize & Dilute: After the stress period, cool the samples to room temperature. Neutralize the acid and base-stressed samples. Dilute all samples (including the control) to the target concentration for analysis.

  • Analyze: Analyze all samples using a suitable stability-indicating method, typically RP-HPLC with UV detection (λ ≈ 273 nm).[10][16]

  • Evaluate:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of caffeine degradation.

    • Identify the retention times and peak areas of any new impurity peaks.

    • Ensure your HPLC method can separate all degradation products from the parent caffeine peak (peak purity analysis).

Visualizations & Diagrams

G cluster_0 Primary Degradation Stressors cluster_1 Caffeine Molecule cluster_2 Degradation Pathways & Products Acid Strong Acid (pH < 2) Caffeine Caffeine (1,3,7-Trimethylxanthine) Acid->Caffeine Hydrolytic Attack Base Strong Base (pH > 10) Base->Caffeine Hydrolytic Attack Oxidant Oxidizing Agents (e.g., H₂O₂, •OH) Oxidant->Caffeine Oxidative Attack Light UV Light + Photocatalyst Light->Caffeine Photocatalytic Attack Hydrolysis Hydrolysis (Imidazole Ring Opening) Caffeine->Hydrolysis Oxidation Oxidation Products (e.g., 1,3,7-trimethyluric acid) Caffeine->Oxidation Photolysis Photodegradation Products Caffeine->Photolysis

Caption: Major stressors and resulting degradation pathways for caffeine in solution.

G start Issue Observed: Solution Instability (e.g., Potency Loss, New Peaks) check_storage Step 1: Verify Storage Conditions - Temp (2-8°C)? - Protected from Light? - Airtight Container? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Correct Storage & Re-analyze check_storage->storage_bad No check_formulation Step 2: Review Formulation - Extreme pH? - Presence of Oxidants/Metals? - Incompatible Excipients? storage_ok->check_formulation storage_bad->start formulation_ok Formulation Appears Stable check_formulation->formulation_ok No Obvious Issues formulation_bad Reformulate: - Adjust pH to 5-7 - Add Chelating Agent - Remove Incompatible Components check_formulation->formulation_bad Potential Issues Found forced_degradation Step 3: Perform Forced Degradation Study formulation_ok->forced_degradation formulation_bad->start end Identify Degradation Pathway & Develop Stability-Indicating Method forced_degradation->end

Caption: A logical workflow for troubleshooting caffeine solution instability.

References

  • Rosal, R., et al. (2009). Degradation of Caffeine and Identification of the Transformation Products Generated by Ozonation. Chemosphere, 74(6), 825-831. Available from: [Link]

  • Bezerra, C. O., et al. (2020). Degradation of Caffeine by Heterogeneous Photocatalysis Using ZnO with Fe and Ag. Materials Science Forum, 977, 8-14. Available from: [Link]

  • Gershon, D., et al. (2020). Degradation kinetics of caffeine in water by UV/H2O2 and UV/TiO2. DESWATER, 1(1). Available from: [Link]

  • Hakil, M., et al. (1998). Degradation and product analysis of caffeine and related dimethylxanthines by filamentous fungi. Enzyme and Microbial Technology, 22(5), 355-359. Available from: [Link]

  • Rosal, R., et al. (2009). Degradation of caffeine and identification of the transformation products generated by ozonation. PubMed. Available from: [Link]

  • Coffee Devastation. (2024). Do Coffee Beans Lose Caffeine Over Time? Coffee Devastation. Available from: [Link]

  • de Moura, A. P., et al. (2019). Degradation of Caffeine by Heterogeneous Photocatalysis Using TiO2 Impregnated with Fe and Ag. Chemical Engineering Transactions, 75, 223-228. Available from: [Link]

  • Muangmora, R., et al. (2020). Enhanced Photocatalytic Degradation of Caffeine Using Titanium Dioxide Photocatalyst Immobilized on Circular Glass Sheets under Ultraviolet C Irradiation. Catalysts, 10(9), 967. Available from: [Link]

  • Sannino, F., et al. (2021). New Insights on the Photodegradation of Caffeine in the Presence of Bio-Based Substances-Magnetic Iron Oxide Hybrid Nanomaterials. Nanomaterials, 11(11), 3042. Available from: [Link]

  • Oliveira, P. D. A., et al. (2024). Combined Process for Caffeine Treatment in Aqueous Solution by Adsorption/Regeneration and Fenton Oxidation. Toxics, 12(8), 629. Available from: [Link]

  • Patel, K., et al. (2023). Degradation Pathway of Caffeine in Bulk Drug and Pharmaceutical Dosage Form. International Journal of Creative Research Thoughts (IJCRT), 11(5). Available from: [Link]

  • Dash, S. S., & Gummadi, S. N. (2007). Degradation kinetics of caffeine and related methylxanthines by induced cells of Pseudomonas sp. Current Microbiology, 55(1), 56-60. Available from: [Link]

  • Gershon, D., et al. (2020). Degradation kinetics of caffeine in water by UV/H2O2 and UV/TiO2. ResearchGate. Available from: [Link]

  • Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • USP. (n.d.). Methods for the Analysis of Aspirin and Caffeine Tablets. USP's Emerging Standards. Available from: [Link]

  • Olechno, E., et al. (2021). Influence of Various Factors on Caffeine Content in Coffee Brews. Foods, 10(6), 1208. Available from: [Link]

  • Altıok, E., & Baytar, O. (2022). Mechanism and behavior of caffeine sorption: affecting factors. RSC Advances, 12(42), 27367-27382. Available from: [Link]

  • Chelladurai, B., & Singh, A. (2018). Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method. Pharmacognosy Journal, 10(6). Available from: [Link]

  • Kumar, V., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(11), 145-153. Available from: [Link]

  • Rosal, R., et al. (2009). Degradation of caffeine and identification of the transformation products generated by ozonation. ResearchGate. Available from: [Link]

  • Fawzy, A., et al. (2016). Oxidation of Caffeine by Permanganate Ion in Perchloric and Sulfuric Acids Solutions: A Comparative Kinetic Study. American Journal of Physical Chemistry, 5(3), 61-71. Available from: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available from: [Link]

  • Trask, A. V., et al. (2005). Pharmaceutical Cocrystallization: Engineering a Remedy for Caffeine Hydration. Crystal Growth & Design, 5(3), 1013-1021. Available from: [Link]

  • Zeng, Y., et al. (2021). Caffeine as a Viscosity Reducer for Highly Concentrated Monoclonal Antibody Solutions. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Popović, G., et al. (2025). Sustainable method development: Applying Analytical Quality by Design and comprehensive green chemistry principles in the HILIC method for caffeine and paracetamol analysis in. Periodica Polytechnica Chemical Engineering. Available from: [Link]

  • Lee, M., et al. (1995). Stability of caffeine citrate injection in intravenous admixtures and parenteral nutrition solutions. American Journal of Health-System Pharmacy, 52(18), 2026-2027. Available from: [Link]

  • Babu, E., et al. (2014). Caffeine as a Gelator. Gels, 1(1), 2-11. Available from: [Link]

  • Reddit. (2016). Stability of caffeine in coffee. r/chemistry. Available from: [Link]

  • Google Patents. (2022). CN115486503A - Compositions providing slow release of caffeine.
  • Grzegorczyk, I., et al. (2022). New Life of an Old Drug: Caffeine as a Modulator of Antibacterial Activity of Commonly Used Antibiotics. Pharmaceuticals, 15(7), 872. Available from: [Link]

  • Notario, G. (2026). Stability of caffeine citrate intravenous dilutions in sodium chloride and glucose solutions. European Journal of Hospital Pharmacy. Available from: [Link]

  • Shimadzu Scientific Instruments. (2019). 250 mg/L Caffeine Solution Safety Data Sheet. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Caffeidine Nitrate Concentration for In Vitro Assays

Welcome to the technical support center for Caffeidine Nitrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Caffeidine Nitrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of Caffeidine Nitrate in your in vitro experiments. Here, we address common challenges and provide structured solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for Caffeidine Nitrate?

Caffeidine Nitrate is a novel compound designed with a dual-action profile. Its structure suggests two primary mechanistic pathways:

  • Caffeidine Moiety: This component is structurally related to methylxanthines like caffeine. Therefore, it is expected to act as an antagonist of adenosine A1 and A2A receptors and as a non-selective inhibitor of phosphodiesterases (PDEs).[1][2] PDE inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in many signaling pathways.[3][4]

  • Nitrate Moiety: The nitrate group positions Caffeidine Nitrate as a potential nitric oxide (NO) donor.[5] NO is a gaseous signaling molecule that activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP).[5]

Due to this dual nature, it is crucial to consider that experimental outcomes may result from actions on the cAMP pathway, the cGMP pathway, or a combination of both.

Q2: My Caffeidine Nitrate, dissolved in DMSO, precipitates when added to my cell culture medium. What should I do?

This is a common issue known as "solvent shock," where a compound soluble in an organic solvent crashes out upon dilution into an aqueous solution like cell culture media.[6]

Troubleshooting Steps:

  • Optimize Dilution Technique: Do not add the DMSO stock directly to the full volume of media. Instead, perform a serial dilution. A recommended method is to first dilute the DMSO stock into a small volume of pre-warmed (37°C) serum-containing media, vortex gently, and then perform the final dilution into the bulk of the media.[7]

  • Check Final DMSO Concentration: Most cell lines can tolerate DMSO up to 0.5%, but primary cells may be sensitive to concentrations above 0.1%.[8] Ensure your final DMSO concentration is well within the tolerated range for your specific cell line. Always include a vehicle control (media with the same final DMSO concentration as your treated wells) in your experiments.[9]

  • Reduce Serum Concentration (with caution): Fetal Bovine Serum (FBS) proteins can sometimes interact with compounds, affecting solubility.[10] If your cell line permits, you can test if reducing the serum percentage improves solubility. However, this can also affect cell health and should be validated.

  • Consider a Co-Solvent System: For highly insoluble compounds, a co-solvent system (e.g., DMSO and polyethylene glycol) for the initial stock solution might improve solubility during dilution.[6]

Q3: I'm observing high variability between my replicate wells. What are the potential causes?

High variability can undermine the statistical power of your results.[11] Common culprits include:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When seeding, gently swirl the cell suspension between pipetting to prevent cells from settling in the reservoir.

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.

  • Inaccurate Pipetting: Use calibrated pipettes and proper technique, especially for serial dilutions. Small errors in pipetting can lead to large variations in final compound concentrations.

  • Stock Solution Instability: Repeated freeze-thaw cycles can cause the compound to degrade or precipitate in the stock solution.[10] It is best practice to aliquot stock solutions into single-use volumes.[6]

Troubleshooting Guide: Inconsistent or Unexpected Assay Results

Issue 1: The observed IC50 value for Caffeidine Nitrate is significantly different across experiments.

An inconsistent half-maximal inhibitory concentration (IC50) suggests that a critical experimental variable is not being controlled.[12][13]

Systematic Troubleshooting Protocol:

  • Verify Stock Solution Integrity:

    • Action: Prepare a fresh stock solution of Caffeidine Nitrate in DMSO. Visually inspect for full dissolution.

    • Rationale: An incorrectly prepared or degraded stock solution is a primary source of error.[6]

  • Assess Compound Stability in Media:

    • Action: Incubate Caffeidine Nitrate in your complete cell culture medium (including serum) at 37°C for the duration of your longest experiment (e.g., 24, 48, 72 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the parent compound using HPLC or LC-MS.[10][14]

    • Rationale: The compound may be chemically unstable or metabolized by enzymes present in the serum, leading to a decrease in the effective concentration over time.[10]

  • Standardize Cell Conditions:

    • Action: Ensure cells are used at a consistent passage number and are in the logarithmic growth phase.[15][16] Perform a cell titration experiment to confirm that the initial seeding density results in cells that are sub-confluent at the assay endpoint.[11]

    • Rationale: Cell health, density, and metabolic state can significantly influence their response to a compound. Over-confluent or senescent cells may show altered sensitivity.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range using MTT Assay

The MTT assay is a colorimetric method that measures cell metabolic activity, which is often used as an indicator of cell viability.[17][18] This protocol will help establish a dose-response curve to determine the IC50 of Caffeidine Nitrate.

Materials:

  • Caffeidine Nitrate

  • DMSO (cell culture grade)

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[19]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[20]

  • Compound Preparation: Prepare a 10 mM stock solution of Caffeidine Nitrate in DMSO. Perform serial dilutions in serum-free media to create a range of treatment concentrations (e.g., 0.1 µM to 1000 µM). The final DMSO concentration in the wells should not exceed 0.5%.[8]

  • Cell Treatment: Remove the old media and add 100 µL of the media containing the different concentrations of Caffeidine Nitrate. Include vehicle control wells (media + DMSO) and untreated control wells.[9]

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[17][21]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[9]

ParameterRecommended Starting PointTroubleshooting Consideration
Cell Seeding Density 5,000 - 10,000 cells/wellOptimize via titration; low density can lead to low signal.[11]
Caffeidine Nitrate Range 0.1 µM - 1000 µM (log scale)Broaden range if no effect or 100% death is observed.
Final DMSO % ≤ 0.5%Test cell line tolerance; some primary cells require ≤ 0.1%.[8]
MTT Incubation Time 2 - 4 hoursExtend if formazan crystals are not clearly visible.[21]
Protocol 2: Measuring Nitric Oxide (NO) Release using the Griess Assay

Since Caffeidine Nitrate may act as an NO donor, quantifying its NO release is essential. The Griess assay is a common method that measures nitrite (NO₂⁻), a stable breakdown product of NO.[5][22]

Procedure:

  • Incubate Caffeidine Nitrate at various concentrations in cell-free culture medium at 37°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the medium.

  • For each sample, add Griess Reagent I (sulfanilamide in acid) followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine).[23]

  • Incubate in the dark at room temperature for 15-30 minutes. A pink/magenta color will develop.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Visualizing Workflows and Pathways

To ensure clarity in experimental design and mechanistic understanding, the following diagrams illustrate key processes.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis stock Prepare 10mM Stock in 100% DMSO dilute Serial Dilution of Caffeidine Nitrate stock->dilute seed Seed Cells in 96-Well Plate treat Treat Cells (24-72h) seed->treat vehicle Add Vehicle Control (DMSO Only) seed->vehicle dilute->treat mtt Add MTT Reagent (Incubate 4h) treat->mtt vehicle->mtt solubilize Add Solubilization Solution mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for IC50 determination using the MTT assay.

G cluster_caff Caffeidine Pathway cluster_nitrate Nitrate Pathway CaffNit Caffeidine Nitrate PDE Phosphodiesterase (PDE) Inhibition CaffNit->PDE AR Adenosine Receptor Antagonism CaffNit->AR NO ↑ Nitric Oxide (NO) CaffNit->NO cAMP ↑ cAMP PDE->cAMP PKA Protein Kinase A Activation cAMP->PKA CellEffect1 Cellular Effects (Proliferation, Apoptosis) PKA->CellEffect1 sGC Soluble Guanylyl Cyclase (sGC) Activation NO->sGC cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G Activation cGMP->PKG CellEffect2 Cellular Effects (Vasodilation, Signaling) PKG->CellEffect2

Caption: Hypothesized dual signaling pathways of Caffeidine Nitrate.

References

  • Committee on Military Nutrition Research; Food and Nutrition Board; Institute of Medicine. Pharmacology of Caffeine. In: Caffeine for the Sustainment of Mental Task Performance: Formulations for Military Operations. Washington (DC): National Academies Press (US); 2001. Available from: [Link]

  • Wikipedia. Caffeine. Available from: [Link]

  • Riksen NP, Smits P, Rongen GA. Caffeine's Vascular Mechanisms of Action. JACC. 2009;53(15):1397-1398. Available from: [Link]

  • D'Amico D, et al. Caffeine decreases muscle and tendon protein synthesis and engineered ligament strength in vitro and attenuates adaptation to exercise in mice. Journal of Applied Physiology. 2021;131(4):1159-1169. Available from: [Link] caffeine-decreases-muscle-and-tendon-protein-synthesis-and-engineered-ligament-strength-in-vitro-and-attenuates-adaptation-to-exercise-in-mice

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. Available from: [Link]

  • Rivera-Esteban J, et al. Caffeine as a Modulator in Oncology: Mechanisms of Action and Potential for Adjuvant Therapy. Cancers. 2023;15(13):3465. Available from: [Link]

  • IC50's: An Approach to High-Throughput Drug Discovery. Available from: [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture? 2013. Available from: [Link]

  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media? 2017. Available from: [Link]

  • Ismail AA. Interferences in Immunoassay. In: Ghani AA, ed. Immunoassays. IntechOpen; 2012. Available from: [Link]

  • Vidal-Gimenez F, et al. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. 2023;15(4):1165. Available from: [Link]

  • Eppendorf. Troubleshooting Cell-based Assays. Available from: [Link]

  • Azure Biosystems. In-cell Western Assays for IC50 Determination. 2025. Available from: [Link]

  • SciSpace. Interferences in immunoassay. 2012. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Cell Biolabs, Inc. In Vitro Nitric Oxide Assays. Available from: [Link]

  • Ticha I, et al. NO release by nitric oxide donors in vitro and in planta. Journal of Experimental Botany. 2009;60(2):433-441. Available from: [Link]

  • Caldwell GW, Yan Z, eds. Optimization in Drug Discovery: In Vitro Methods. 2nd ed. Humana Press; 2014. Available from: [Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. 2026. Available from: [Link]

  • Sharma S, et al. Nitric oxide detection methods in vitro and in vivo. Medical Gas Research. 2019;9(4):200-207. Available from: [Link]

  • European Medicines Agency. Stability Testing of Biotechnological/Biological Products. 1995. Available from: [Link]

  • ScienCell. Nitric Oxide Assay (NO). Available from: [Link]

  • Wang H, et al. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. 2020;7:100769. Available from: [Link]

  • Sun Diagnostics. Assay Interference: A Brief Review and Helpful Hints. Available from: [Link]

  • International Biopharmaceutical Industry. How to Develop a Successful in vitro Screening Strategy. Available from: [Link]

  • Biochemia Medica. Interferences in quantitative immunochemical methods. 2009. Available from: [Link]

  • Molecular Pathology Laboratory Network, Inc. Assay Troubleshooting. Available from: [Link]

  • ResearchGate. (PDF) Interferences in Immunoassay. Available from: [Link]

  • Bitesize Bio. 6 Steps for Successful in vitro Drug Treatment. 2025. Available from: [Link]

  • Bloomer J, et al. Optimizing the in vitro and clinical assessment of drug interaction risk by understanding co-medications in patient populations. Expert Opinion on Drug Metabolism & Toxicology. 2013;9(6):737-751. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Caffeine from Theobromine

A Guide for Researchers in Drug Development and Medicinal Chemistry Welcome to the technical support center for xanthine synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs),...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Development and Medicinal Chemistry

Welcome to the technical support center for xanthine synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the N-methylation of theobromine to synthesize caffeine. As this synthesis is a foundational technique in heterocyclic chemistry, understanding its nuances is critical for success. This document is designed to move beyond simple procedural steps, offering insights into the causality of common pitfalls and their solutions.

Frequently Asked Questions (FAQs)

Q1: My final yield of caffeine is significantly lower than expected. What are the most common causes?

Low yield is the most frequently encountered issue. It can typically be traced back to one of three stages: the reaction itself, the workup and extraction, or the final purification.

  • Incomplete Reaction: The N-methylation of theobromine is an SN2 reaction that requires the deprotonation of the nitrogen at the 1-position.[1][2][3] If the reaction does not go to completion, you will be trying to isolate the product from a mixture containing a significant amount of unreacted starting material.

  • Inefficient Extraction: Caffeine has moderate solubility in both water and common organic solvents like dichloromethane (DCM).[4][5] During the aqueous workup, a significant portion of the product can remain in the aqueous layer if the extraction is not performed thoroughly. This phenomenon, known as partitioning, requires multiple successive extractions to maximize recovery.[4]

  • Purification Losses: Every transfer of material results in some loss. Overly aggressive recrystallization (e.g., using too much solvent) or physical loss of product during filtration and drying can substantially decrease the final isolated yield.

Q2: My final product is contaminated with theobromine, as confirmed by TLC and melting point analysis. How can I improve the conversion rate?

The presence of starting material in your final product is a clear indication of an incomplete reaction. Consider the following factors:

  • Base Stoichiometry and Strength: A sufficiently strong base is required to deprotonate the N-H group of the imidazole ring in theobromine, rendering it nucleophilic.[6] Sodium methoxide is commonly used for this purpose.[3][7] Ensure you are using at least one full equivalent of a strong, anhydrous base. Moisture can quench the base and inhibit the necessary deprotonation.

  • Reaction Time and Temperature: While the reaction can proceed at room temperature, it may take 90 minutes or more for full conversion.[3][7] Increasing the temperature to 50-60°C can significantly increase the reaction rate, often leading to completion within 40-60 minutes.[3][7] It is crucial to monitor the reaction's progress via Thin-Layer Chromatography (TLC) to determine the optimal endpoint.

  • Methylating Agent: Ensure you are using a sufficient excess of the methylating agent (e.g., methyl iodide) to drive the reaction forward.

Q3: I am concerned about the toxicity of methyl iodide and dimethyl sulfate. Are there safer alternatives?

Yes. The high toxicity, volatility, and carcinogenic nature of traditional methylating agents like dimethyl sulfate and methyl iodide are significant concerns.[3][7]

Dimethyl carbonate (DMC) is considered a much "greener" and safer alternative.[6] However, it is a less reactive methylating agent and typically requires more forcing conditions, such as higher temperatures (e.g., >125°C) and potentially higher pressure (using a sealed reaction vessel), to achieve efficient methylation.[6] When using DMC, a strong base is still required to deprotonate the theobromine.[6]

Troubleshooting Guide: Diagnosing & Solving Synthesis Problems

This section provides a systematic approach to identifying and resolving issues during the synthesis.

Problem: Low or No Product Formation

G Start Start: Low Yield Observed Check_TLC Analyze Crude Reaction Mixture by TLC (vs. Theobromine & Caffeine Standards) Start->Check_TLC Is_Theobromine Is Unreacted Theobromine Present? Check_TLC->Is_Theobromine No_Product Are Both Starting Material and Product Absent? Is_Theobromine->No_Product No Incomplete_Rxn Diagnosis: Incomplete Reaction Is_Theobromine->Incomplete_Rxn Yes Degradation Diagnosis: Potential Degradation or Failed Reaction No_Product->Degradation Yes Product_Present Diagnosis: Product Formed but Lost During Workup/Purification No_Product->Product_Present No (Product was visible) Solution_Rxn Solution: 1. Increase reaction time/temperature. 2. Verify base is anhydrous and >1 equivalent. 3. Ensure sufficient methylating agent. Incomplete_Rxn->Solution_Rxn Solution_Degradation Solution: 1. Verify reagent quality (Base, MeI). 2. Check reaction setup for leaks. 3. Re-run reaction at lower temperature initially. Degradation->Solution_Degradation Solution_Workup Solution: 1. Perform more extractions (e.g., 3-4x) with DCM. 2. Minimize transfers. 3. Use less solvent for recrystallization. Product_Present->Solution_Workup

Caption: Troubleshooting workflow for low caffeine yield.

Data Summary: Reaction Conditions
ParameterRecommended ConditionRationale & Pitfalls
Solvent Anhydrous MethanolMust be anhydrous to prevent quenching the sodium methoxide base.
Base Sodium Methoxide (NaOMe)A strong, non-nucleophilic base is ideal. Using weaker bases (e.g., Na2CO3) may require harsher conditions.
Methylating Agent Methyl Iodide (MeI)Highly effective but toxic. Use in a fume hood. Dimethyl carbonate is a safer but less reactive alternative.
Temperature 50-60°CIncreases reaction rate significantly compared to room temperature.[7] Overheating is generally not necessary and can increase side reactions.
Reaction Time 40-60 minutes (at 50-60°C)Monitor by TLC. Stopping the reaction too early is a primary cause of contamination with the starting material.

Detailed Experimental Protocol

This protocol is adapted from established microscale laboratory procedures.[3][7] Safety Precaution: This reaction must be performed in a certified chemical fume hood. Methyl iodide is toxic and a suspected carcinogen; wear nitrile gloves, safety goggles, and a lab coat at all times.

Reaction Setup & Procedure
  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add theobromine (e.g., 180 mg, 1.0 mmol).

  • Reagent Addition: Add anhydrous methanol (e.g., 5 mL) followed by a solution of sodium methoxide in methanol (e.g., 2.1 mL of a 0.5 M solution, 1.05 mmol). Stir the resulting suspension for 10-15 minutes.

  • Methylation: Add methyl iodide (e.g., 0.075 mL, 1.2 mmol) via syringe through the condenser.

  • Heating & Monitoring: Heat the reaction mixture to reflux (approx. 60°C) using a water bath. Monitor the reaction progress every 20 minutes using TLC (Eluent: 95:5 Dichloromethane:Methanol). The reaction is complete when the theobromine spot has disappeared.

  • Quenching: Once complete, cool the flask to room temperature. Quench the reaction by slowly adding water (e.g., 5 mL).

Workup and Purification
  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer with dichloromethane (e.g., 3 x 10 mL). This step is critical; multiple extractions are necessary to recover the caffeine.[4]

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield crude caffeine as a white solid.

  • Purification (Optional): The crude product can be further purified by recrystallization from hot water or by sublimation.

Reaction Mechanism & Visualization

The synthesis proceeds via a nucleophilic substitution (SN2) mechanism. The sodium methoxide deprotonates the most acidic proton on the theobromine molecule, which is the N-H at position 1 of the purine ring. The resulting anion acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide to form the final caffeine product.[1][2][3]

G Theobromine Theobromine Anion Theobromine Anion Theobromine->Anion + NaOMe - MeOH Methyl_Iodide Methyl Iodide (CH3-I) Caffeine Caffeine Anion2 Theobromine Anion Anion2->Caffeine + CH3-I - NaI

Caption: Reaction mechanism for the synthesis of caffeine.

References

  • Reaction mechanism: N-Methylation of theobromine occurs via SN2. ResearchGate. [Link]

  • Theobromine. Wikipedia. [Link]

  • Theobromine. Wikidoc. [Link]

  • Yao, L., et al. (2015). Theoretical study on the N-demethylation mechanism of theobromine catalyzed by P450 isoenzyme 1A2. PubMed. [Link]

  • What is the mechanism of Theobromin? Patsnap Synapse. [Link]

  • González-Calderón, D., et al. (2015). Synthesis of caffeine from theobromine: Bringing back an old experiment in a new setting. Educación Química. [Link]

  • Synthesis of caffeine from theobromine: Bringing back an old experiment in a new setting. ResearchGate. [Link]

  • How is Caffeine Made: Artificial vs Natural. Proper Wild. [Link]

  • Synthesis of caffeine from theobromine. Chemistry Stack Exchange. [Link]

  • Decreasing fluorescence of synthetic caffeine.
  • de Lacerda, R. B., et al. (2021). The Methylation Effect in Medicinal Chemistry. ACS Publications. [Link]

  • Theobromine. NCBI Bookshelf. [Link]

  • Asai, K., et al. (1993). Microbial Production of Theobromine from Caffeine. J-STAGE. [Link]

  • Why I have a low percent yield? Reddit. [Link]

  • Jin, Y., et al. (2023). Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review. MDPI. [Link]

  • Kato, M., et al. (2000). Purification and Characterization of Caffeine Synthase from Tea Leaves. PMC - NIH. [Link]

  • THEOBROMINE METABOLISM IN MAN. Regulations.gov. [Link]

  • Synthesis of Caffeine from Theobromine. SciELO México. [Link]

  • Purification and Characterization of Caffeine Synthase from Tea Leaves. ResearchGate. [Link]

  • Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review. CABI Digital Library. [Link]

  • Theobromine production process.
  • Isolation of Natural Caffeine From Lipton™ Black Tea Through Acid-Base Liquid-Liquid Extraction Approach, Its Medical Significance. Preprints.org. [Link]

  • Caffeine extraction low yield? Sciencemadness.org. [Link]

  • Determining the Efficiency and Yield of Caffeine Extraction for Robusta and Arabica Coffee Beans. Applied Cell Biology. [Link]

  • Optimization of Caffeine Extraction from Various Tea Types Using Dichloromethane as an Organic Solvent. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Stability of Caffeidine Nitrate for Long-Term Storage

Welcome to the Technical Support Center for Caffeidine Nitrate (often cataloged as Caffeine Impurity E Nitrate). Caffeidine is a primary degradation product of caffeine generated via alkaline hydrolysis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Caffeidine Nitrate (often cataloged as Caffeine Impurity E Nitrate). Caffeidine is a primary degradation product of caffeine generated via alkaline hydrolysis. Because free-base caffeidine is extremely unstable, easily oxidized in air, and highly water-soluble (which prevents crystallization), it is synthesized into its nitrate salt—caffeidine nitrate—to serve as a stable pharmaceutical reference standard[1].

However, even the nitrate salt is susceptible to environmental degradation, including hygroscopic liquefaction and nitrosation. This guide provides researchers and drug development professionals with causality-driven troubleshooting, validated protocols, and mechanistic insights to ensure the long-term stability of this critical compound.

Part 1: Troubleshooting Guide & FAQs

Q1: During HPLC analysis, my Caffeidine Nitrate standard shows unexpected secondary peaks at higher retention times. What is causing this degradation? A: If your standard was exposed to acidic environments in the presence of trace nitrites, it likely underwent nitrosation. Caffeidine nitrate contains a highly reactive secondary amine group. Under acid-catalyzed conditions (e.g., pH 2–3), it reacts with nitrosating agents to form [2]. Causality & Fix: This is a chemical degradation pathway driven by electrophilic substitution. Ensure your mobile phases, diluents, and glassware are free of nitrite impurities. Store the standard strictly away from nitrogen oxides and acidic vapors.

Q2: The powder in my reference vial has turned into a sticky, amorphous residue. Is it still usable? A: No, the standard should be discarded. Caffeidine nitrate is highly hygroscopic. When exposed to ambient humidity, it absorbs moisture, leading to the dissociation of the nitrate salt and partial reversion to free caffeidine. Free caffeidine cannot maintain a crystalline lattice in aqueous environments and rapidly oxidizes upon air exposure[1]. Causality & Fix: The loss of the crystalline structure is driven by moisture-induced salt disproportionation. To prevent this, always store the standard in a desiccator (<10% Relative Humidity) and allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: What is the optimal temperature for long-term storage? The Certificate of Analysis (CoA) states 2-30°C. A: While short-term excursions up to 30°C are permissible for transport, true long-term stability (defined as >12 months) requires refrigeration at 2-8°C. Thermal degradation of caffeidine nitrate accelerates exponentially above 40°C, eventually leading to complete decomposition at ~165°C[2]. Causality & Fix: Lower kinetic energy at 2-8°C minimizes the activation energy available for spontaneous oxidation and hydrolytic cleavage of the imidazole-5-carboxamide ring. recommend strict adherence to defined temperature controls for secondary standards.

Part 2: Experimental Protocols

To create a self-validating system, the storage protocol (Protocol A) must be routinely verified by a stability-indicating assay (Protocol B).

Protocol A: Aliquoting and Environmental Control for Long-Term Storage

Follow this step-by-step methodology upon receiving a new batch of Caffeidine Nitrate to prevent repeated atmospheric exposure:

  • Thermal Equilibration: Remove the master vial of Caffeidine Nitrate from 2-8°C storage. Place it in a desiccator at room temperature for exactly 2 hours before opening. Causality: This prevents atmospheric moisture from condensing on the cold powder, which would initiate hydrolysis.

  • Inert Atmosphere Handling: Transfer the equilibrated vial to a glove box purged with Argon or ultra-pure Nitrogen (O₂ < 5 ppm, H₂O < 5 ppm).

  • Aliquoting: Weigh 1-2 mg aliquots into amber glass HPLC vials. Causality: Amber glass blocks UV/Vis radiation, preventing photo-catalyzed oxidation of the imidazole ring.

  • Sealing: Cap the vials with PTFE/Silicone septa and crimp tightly to ensure a hermetic seal.

  • Storage: Store the aliquots at 2-8°C. Use one vial per analytical run and discard any remaining solution to prevent freeze-thaw degradation.

Protocol B: Stability-Indicating HPLC Method (Verifying Standard Integrity)

Before using a stored standard for quantitative analysis, validate its purity:

  • Diluent Preparation: Prepare a diluent of HPLC-grade Water:Acetonitrile (90:10 v/v). Do not use acidic buffers for the initial dissolution to prevent artifactual nitrosation.

  • Sample Prep: Dissolve 1 mg of Caffeidine Nitrate in 1 mL of diluent. Vortex gently until visually clear.

  • Chromatography: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: Monitor at 274 nm using a PDA detector.

  • Validation: Pure caffeidine nitrate will elute as a single sharp peak. The presence of peaks at higher retention times (more non-polar) validates that the standard has degraded into MNC or DNC and must be replaced.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of Caffeidine Nitrate under various environmental conditions, validating the need for strict storage controls.

Storage ConditionTemperatureHumidityLight ExposureEstimated Shelf-Life (Purity >99.0%)Primary Degradation Mechanism
Optimal 2-8°C<10% RHDark (Amber)> 24 MonthsNone (Stable)
Ambient 20-25°C40-50% RHDark6 - 12 MonthsSlow Hydrolysis
High Humidity 25°C>75% RHDark< 1 MonthHygroscopic Liquefaction
Photo-Exposed 25°C<10% RHDirect UV/Vis< 3 MonthsPhoto-oxidation
Acidic/Nitrite 25°CSolutionDark< 24 HoursRapid Nitrosation (MNC/DNC)

Part 4: Visualizing the Pathways

To fully understand the causality behind these protocols, review the chemical degradation pathways and the recommended handling workflow below.

ChemicalPathway Caffeine Caffeine (Stable Precursor) Hydrolysis Alkaline Hydrolysis (NaOH, Heat) Caffeine->Hydrolysis Caffeidine Free Caffeidine (Highly Unstable, Water-Soluble) Hydrolysis->Caffeidine NitricAcid Neutralization (HNO3, Cooling) Caffeidine->NitricAcid Salt Formation CaffeidineNitrate Caffeidine Nitrate (Stable Reference Standard) NitricAcid->CaffeidineNitrate Crystallization Nitrosation Nitrosation (NaNO2 / Acidic pH) CaffeidineNitrate->Nitrosation Trace Nitrites Oxidation Oxidation (O2 / Moisture) CaffeidineNitrate->Oxidation High Humidity (>50% RH) MNC Mononitrosocaffeidine (MNC) Nitrosation->MNC DNC Dinitrosocaffeidine (DNC) Nitrosation->DNC Degradants Oxidative Degradants (Amorphous Residue) Oxidation->Degradants

Chemical synthesis and degradation pathways of Caffeidine Nitrate.

StorageWorkflow Start Receive Caffeidine Nitrate Insp Visual & HPLC Inspection (Check for MNC/DNC) Start->Insp Desiccate Store in Desiccator (<10% RH) Insp->Desiccate Temp Temperature Control (2-8°C) Desiccate->Temp Light Amber Vials (Protect from UV/Light) Temp->Light Aliquots Single-Use Aliquots (Argon Purged) Light->Aliquots End Long-Term Stability Achieved Aliquots->End

Validated workflow for the long-term storage of Caffeidine Nitrate.

References

  • Application and synthesis method of caffeidine nitrate. Google Patents (Patent CN101691358B).
  • Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Oxford Academic (Carcinogenesis, Volume 20, Issue 8). Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in Caffeidine Nitrate Purification

Welcome to the Technical Support Center for the synthesis and purification of Caffeidine Nitrate (Caffeine Impurity E Nitrate). Caffeidine is a primary degradation product of caffeine, formed via the cleavage of the urac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of Caffeidine Nitrate (Caffeine Impurity E Nitrate). Caffeidine is a primary degradation product of caffeine, formed via the cleavage of the uracil ring within the xanthine core[1]. Isolating this compound presents unique thermodynamic and solubility challenges. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield, high-purity crystallization.

Process Visualization: Synthesis & Purification Pathway

Workflow N1 Caffeine (Starting Material) N2 Alkaline Hydrolysis (NaOH, 80-130°C) N1->N2 N3 Caffeidine Free Base (Unstable, Water-Soluble) N2->N3 Ring Opening N4 Neutralization (HNO3, 25-35°C) N3->N4 Salt Formation N5 Crystallization (Cool to 8-12°C) N4->N5 Precipitation N6 Cold Filtration & Wash (Purified Water) N5->N6 N7 Caffeidine Nitrate (Stable Reference Standard) N6->N7 High Purity Yield

Synthesis and purification workflow of Caffeidine Nitrate from Caffeine.

Troubleshooting Guides & FAQs

Q1: Why am I failing to crystallize Caffeidine after the alkaline hydrolysis of caffeine? A1: The failure to crystallize is a fundamental thermodynamic issue related to the molecular state of the product. Caffeidine free base is highly polar, extremely water-soluble, and susceptible to rapid oxidation in air[2]. Because it cannot be crystallized directly from an aqueous solution, it must be converted into a stable salt. By neutralizing the reaction mixture with nitric acid (HNO₃), you force the formation of Caffeidine Nitrate, which has a significantly lower solubility profile and allows for stable precipitation[3],[2].

Q2: My Caffeidine Nitrate yield is low (<30%). How can I optimize the precipitation step? A2: Low yields typically stem from inadequate temperature control or over-washing. The solubility of Caffeidine Nitrate is highly temperature-dependent. Ensure that the initial neutralization step occurs at 25–35 °C to prevent premature, impure precipitation[2]. Following neutralization, you must strictly cool the solution to a thermodynamic window of 8–12 °C to maximize crystallization[2]. Furthermore, when washing the filter cake, use only a minimal volume of cold purified water; using room-temperature water will dissolve your highly polar product and decimate your yield.

Q3: How do I prevent the co-precipitation of residual sodium nitrate (NaNO₃) in my final product? A3: Sodium nitrate is an unavoidable inorganic byproduct of neutralizing the NaOH catalyst with HNO₃. Fortunately, NaNO₃ remains highly soluble in water even at the crystallization temperature of 8–12 °C, whereas Caffeidine Nitrate precipitates out. The bulk of the inorganic salt is removed in the mother liquor during cold vacuum filtration. A brief wash with cold purified water (e.g., 100 mL per 20 g of starting caffeine) is sufficient to elute residual NaNO₃ without significantly impacting the yield of the target compound[2].

Standardized Methodology: Step-by-Step Purification Protocol

To ensure scientific integrity and reproducibility, follow this self-validating protocol for the synthesis and purification of Caffeidine Nitrate:

Step 1: Alkaline Hydrolysis (Ring Cleavage)

  • Suspend caffeine in a 30% (w/w) sodium hydroxide solution. Maintain a mass ratio of caffeine to liquid caustic soda between 1:4 and 1:10[2].

  • Heat the mixture under continuous stirring to 80–130 °C and incubate for 0.5 to 6 hours[2].

  • Causality: This high-temperature alkaline environment is required to fully cleave the uracil ring of the caffeine molecule, yielding the intermediate caffeidine free base[1].

Step 2: Controlled Cooling & Neutralization

  • Cool the reaction mixture to 25–35 °C[2].

  • Slowly add dilute nitric acid (HNO₃) under continuous stirring until the solution reaches exact neutrality (pH 7.0)[2].

  • Self-Validation Check: Confirm the pH with a calibrated meter. Acidic overshoots may protonate secondary sites, while basic conditions will leave unreacted, water-soluble free base in the solution, drastically reducing yield.

Step 3: Targeted Crystallization

  • Transfer the neutralized solution to a cooling vessel and reduce the temperature strictly to 8–12 °C[2].

  • Allow the Caffeidine Nitrate to precipitate completely out of the solution.

Step 4: Cold Filtration & Washing

  • Perform cold vacuum filtration.

  • Wash the retained filter cake with a minimal volume of cold purified water (e.g., 100 mL) to elute residual sodium nitrate and supporting electrolytes[2].

Step 5: Vacuum Drying & Validation

  • Transfer the filter cake to a vacuum drying oven. Dry at 35–40 °C for 3–5 hours[2].

  • Self-Validation Check: The final product should present as a stable crystal with a melting point of 213–214 °C, confirming a chromatographic purity of ≥99.9%[2].

Quantitative Data & Process Parameters
Property / Process ParameterValue / SpecificationReference
Chemical Formula C₇H₁₃N₅O₄ (C₇H₁₂N₄O · HNO₃)[4]
Molecular Weight 231.21 g/mol [4],
Optimal Hydrolysis Temp. 80–130 °C[2]
Neutralization Temp. 25–35 °C[2]
Crystallization Temp. 8–12 °C[2]
Drying Conditions 35–40 °C (Vacuum, 3–5 hours)[2]
Validated Melting Point 213–214 °C[2]
Target Purity (Chromatographic) ≥ 99.9%[2]
References
  • CN101691358B - Application and synthesis method of caffeidine nitrate - Google Patents. Source: google.com.
  • Caffeidine Nitrate | C7H13N5O4 | CID 129318600 - PubChem - NIH. Source: nih.gov. URL:[Link]

  • Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats - Oxford Academic. Source: oup.com. URL:[Link]

  • Cathodic Reduction of Caffeine: Synthesis of an Amino-Functionalized Imidazole from a Biobased Reagent - IRIS. Source: uniroma1.it. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of Caffeidine Nitrate in a Novel Inflammatory Co-Culture Model

Introduction: Beyond Single-Cell Assays The quest for novel anti-inflammatory therapeutics requires robust and physiologically relevant assay systems. While single-cell-type models have been foundational, they often fail...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Single-Cell Assays

The quest for novel anti-inflammatory therapeutics requires robust and physiologically relevant assay systems. While single-cell-type models have been foundational, they often fail to recapitulate the complex intercellular signaling that characterizes chronic inflammatory diseases like rheumatoid arthritis (RA). In these conditions, a destructive interplay between immune cells (e.g., macrophages) and stromal cells (e.g., synovial fibroblasts) perpetuates the inflammatory cascade and drives tissue damage.[1][2]

This guide introduces Caffeidine Nitrate , a novel synthetic compound derived from caffeidine, a hydrolysis product of caffeine.[3][4] While related N-nitroso compounds have been investigated for their carcinogenicity[5], Caffeidine Nitrate is hypothesized to possess potent anti-inflammatory properties. To validate this activity, we move beyond traditional macrophage-only assays and employ a more sophisticated human macrophage-synovial fibroblast co-culture model .[6][7] This system better mimics the synovial environment of an arthritic joint, providing a more stringent and predictive test of therapeutic efficacy.

Here, we will objectively compare the performance of Caffeidine Nitrate against two established anti-inflammatory agents with distinct mechanisms of action: the broad-spectrum corticosteroid Dexamethasone and the targeted Janus kinase (JAK) inhibitor Tofacitinib .[8][9] The primary endpoints for this validation are the inhibition of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central drivers of inflammatory pathology.[10][11][12]

Comparative Mechanisms of Action

Understanding the distinct molecular pathways targeted by each compound is crucial for interpreting their activity. Caffeidine Nitrate is postulated to act upstream on the NF-κB signaling cascade, a central regulator of inflammatory gene expression.[13] This contrasts with the established mechanisms of our comparators.

  • Dexamethasone : A synthetic glucocorticoid that binds to the cytosolic glucocorticoid receptor (GR).[14] This complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and transrepresses pro-inflammatory transcription factors like NF-κB and AP-1, leading to a broad reduction in cytokines, including IL-6 and TNF-α.[15][16]

  • Tofacitinib : A targeted small molecule that primarily inhibits Janus kinases JAK1 and JAK3.[17][18] By blocking this pathway, Tofacitinib prevents the signaling of multiple cytokines critical to the immune response, most notably IL-6, thereby reducing inflammation.[19][20]

The diagram below illustrates these three distinct mechanisms for inhibiting inflammatory cytokine production.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_R TLR4 IKK IKK Complex LPS_R->IKK MyD88 Signaling IL6_R IL-6R / gp130 JAKs JAK1 / JAK3 IL6_R->JAKs NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc NF-κB Translocation STAT3 STAT3 JAKs->STAT3 Phosphorylates STAT3_nuc p-STAT3 Dimer STAT3->STAT3_nuc Dimerizes & Translocates GR Glucocorticoid Receptor (GR) GR_nuc GR Complex GR->GR_nuc Translocation DNA DNA (Inflammatory Genes) NFkB_nuc->DNA Binds Promoter STAT3_nuc->DNA Binds Promoter GR_nuc->NFkB_nuc Inhibits (Transrepression) Cytokines TNF-α, IL-6 DNA->Cytokines Transcription Caff_Nit Caffeidine Nitrate (Hypothesized) Caff_Nit->IKK Inhibits Tofa Tofacitinib Tofa->JAKs Inhibits Dexa Dexamethasone Dexa->GR

Caption: Comparative signaling pathways for anti-inflammatory compounds.

Experimental Workflow for Compound Validation

A robust and reproducible workflow is essential for the validation of any new compound. The process outlined below ensures that the co-culture model is properly established, stimulated to induce a consistent inflammatory response, and analyzed with appropriate controls. This self-validating system includes vehicle controls to account for solvent effects and positive controls (LPS stimulation alone) to establish the maximum inflammatory response.

Caption: High-level experimental workflow for compound validation.

Comparative Performance Data

The following table summarizes hypothetical dose-response data for Caffeidine Nitrate, Dexamethasone, and Tofacitinib in the LPS-stimulated co-culture model. The data represent the mean percentage inhibition of cytokine release relative to the LPS-only control. Cell viability was assessed to ensure that the observed inhibition was not a result of cytotoxicity.

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
Vehicle Control -0%0%100%
Caffeidine Nitrate 0.115.2%10.5%99.5%
1.055.8%48.9%98.7%
10.092.3%85.6%97.2%
Dexamethasone 0.0125.4%30.1%101.2%
0.178.9%85.2%99.8%
1.095.1%96.4%99.1%
Tofacitinib 0.0518.5%35.7%99.3%
0.565.3%88.1%98.5%
5.089.6%94.5%96.5%

Summary of Potency (IC₅₀ Values)

CompoundTNF-α IC₅₀ (µM)IL-6 IC₅₀ (µM)
Caffeidine Nitrate 0.851.15
Dexamethasone 0.040.03
Tofacitinib 0.320.18

Interpretation: Based on this hypothetical data, Caffeidine Nitrate demonstrates potent, dose-dependent inhibition of both TNF-α and IL-6 production without impacting cell viability. While not as potent as the established drugs Dexamethasone and Tofacitinib (as indicated by higher IC₅₀ values), it shows high efficacy at a concentration of 10 µM. Tofacitinib shows a stronger preferential inhibition of IL-6 over TNF-α, consistent with its mechanism of blocking the IL-6 signaling pathway.[17]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. The inclusion of proper controls at each stage is critical for generating trustworthy, publishable data.

Protocol 1: Establishment of the Human Macrophage-Fibroblast Co-Culture Model

Causality: This protocol establishes a physiologically relevant in vitro environment. Human synovial fibroblasts (HSF) represent the resident stromal cells of the joint, while THP-1-derived macrophages represent the infiltrating immune component. Phorbol 12-myristate 13-acetate (PMA) is a standard agent used to reliably differentiate monocytic THP-1 cells into adherent, macrophage-like cells.

  • HSF Seeding : Seed primary HSFs in a 96-well flat-bottom tissue culture plate at a density of 5,000 cells/well in Fibroblast Growth Medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • THP-1 Differentiation : In a separate T-75 flask, treat THP-1 monocytes with 100 ng/mL PMA in RPMI-1640 medium for 48 hours to induce macrophage differentiation.

  • Macrophage Harvest : Gently detach the differentiated macrophages using an enzyme-free cell dissociation buffer. Wash the cells twice with fresh RPMI medium.

  • Establish Co-Culture : Remove the medium from the HSF-containing plate. Add 5,000 differentiated macrophages to each well containing the adherent HSFs.

  • Equilibration : Culture the cells together for 24 hours in a 1:1 mixture of Fibroblast Growth Medium and RPMI medium to allow for intercellular communication pathways to be established before treatment.

Protocol 2: Compound Treatment and Inflammatory Stimulation

Causality: A pre-treatment step allows the compounds to enter the cells and engage their molecular targets before the inflammatory stimulus is introduced. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4) on macrophages, initiating a strong inflammatory response and robust cytokine production.[13]

  • Compound Preparation : Prepare serial dilutions of Caffeidine Nitrate, Dexamethasone, and Tofacitinib in the co-culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

  • Pre-treatment : Carefully remove the medium from the co-culture plate and add 100 µL of the compound dilutions or vehicle control. Incubate for 1 hour at 37°C.

  • Stimulation : Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the "unstimulated" control wells.

  • Incubation : Return the plate to the incubator for 24 hours.

Protocol 3: Quantification of Cytokines by Sandwich ELISA

Causality: The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying soluble proteins like cytokines.[21][22] The "sandwich" format, using distinct capture and detection antibodies, ensures high specificity for the target analyte.[23]

  • Plate Coating : Coat a 96-well high-binding ELISA plate with a capture antibody specific for human TNF-α or IL-6 (e.g., at 2 µg/mL in coating buffer) overnight at 4°C.[21]

  • Blocking : Wash the plate three times with Wash Buffer (PBS + 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well and incubating for 1 hour at room temperature.

  • Sample Incubation : Wash the plate again. Add 100 µL of collected cell culture supernatants (and recombinant cytokine standards for the standard curve) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody : Wash the plate. Add 100 µL of a biotinylated detection antibody specific for the target cytokine (e.g., at 1 µg/mL) and incubate for 1 hour at room temperature.[24]

  • Enzyme Conjugate : Wash the plate. Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate for 30 minutes in the dark.

  • Substrate Development : Wash the plate thoroughly. Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. A blue color will develop.

  • Reaction Stop & Reading : Stop the reaction by adding 50 µL of Stop Solution (e.g., 1M H₂SO₄). The color will turn yellow. Read the optical density at 450 nm using a microplate reader.

  • Calculation : Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[22]

References

  • Dexamethasone. (2022). Geeky Medics.[Link]

  • Flanagan, M. E., et al. (2015). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology.[Link]

  • Głuszko, P., et al. (2020). Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology. Reumatologia.[Link]

  • Tanakura, S., et al. (2013). JAK inhibitor tofacitinib for treating rheumatoid arthritis: from basic to clinical. Modern Rheumatology, Oxford Academic.[Link]

  • Hodgens, A. & Sharman, T. (2023). Dexamethasone. StatPearls, NCBI Bookshelf.[Link]

  • What is the mechanism of action of Dexamethasone? (2025). Patsnap Synapse.[Link]

  • What is the mechanism of Tofacitinib Citrate? (2024). Patsnap Synapse.[Link]

  • Dexamethasone. (n.d.). Wikipedia.[Link]

  • What is the mechanism of action of dexamethasone? (2025). Dr.Oracle.[Link]

  • Tofacitinib. (n.d.). Versus Arthritis.[Link]

  • Weigel, T., et al. (2015). A macrophage/fibroblast co-culture system using a cell migration chamber to study inflammatory effects of biomaterials. PubMed.[Link]

  • Cytokine Measurement by ELISA. (2017). Bio-protocol.[Link]

  • Thangadurai, M., et al. (2025). A 2D inflammatory co-culture model for investigating synovial fibroblast and macrophage interactions in rheumatoid arthritis. Axion Biosystems.[Link]

  • In-depth Dialogue on the "Core Triangle" of Inflammation: How IL-6, IL-1β, and TNF-α Interact to Drive Disease Progression? (n.d.). Cusabio.[Link]

  • Tanaka, T., et al. (2021). IL-6 in inflammation, autoimmunity and cancer. International Immunology, Oxford Academic.[Link]

  • Unveiling a novel in-vitro model of skin inflammaging. (2025). PMC, NIH.[Link]

  • Jones, J. A., et al. (2008). Cell-cell signaling in co-cultures of macrophages and fibroblasts. PMC, NIH.[Link]

  • Complete ELISA Guide: Get Reliable Results Every Time. (n.d.). Expert Protocols.[Link]

  • Overview of In Vitro Anti-Inflammatory Models. (2025). ResearchGate.[Link]

  • The Ultimate Guide To Using Elisa Kits For Cytokine Detection. (2024). Biomatik.[Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Bentham Science.[Link]

  • In vitro study of the host responses to model biomaterials via a fibroblast/macrophage co-culture system. (2013). RSC Publishing.[Link]

  • A fibroblast/macrophage co-culture model for in vitro evaluation of material biocompatibility and biodegradability. (2011). IEEE Xplore.[Link]

  • Mechanism and Clinical Significance of IL-6 Combined with TNF-. (n.d.). Longdom Publishing.[Link]

  • An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro. (2020). Frontiers.[Link]

  • Tanaka, T., et al. (2014). IL-6 in Inflammation, Immunity, and Disease. Cold Spring Harbor Perspectives in Biology.[Link]

  • Olszanecka-Glinianowicz, M. & Zahorska-Markiewicz, B. (2012). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. PMC, NIH.[Link]

  • Bhattacharya, S., et al. (2006). Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation. PubMed.[Link]

  • Discovery of novel anti-inflammatory agents with efficacy in models of acute lung injury and sepsis. (2023). BioWorld.[Link]

  • Spiegelhalder, B., et al. (1994). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. PubMed.[Link]

  • Caffeine. (n.d.). Wikipedia.[Link]

  • Application and synthesis method of caffeidine nitrate. (n.d.).
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  • Spiegelhalder, B., et al. (1994). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Carcinogenesis, Oxford Academic.[Link]

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Comparative

A Comparative Analysis of Wake-Promoting Agents: The Adenosine Antagonist Caffeidine Nitrate vs. the Atypical Stimulant Modafinil

This guide provides an in-depth comparative analysis of two distinct wake-promoting agents: Caffeidine Nitrate, an investigational compound structurally related to caffeine, and Modafinil, a widely prescribed medication...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of two distinct wake-promoting agents: Caffeidine Nitrate, an investigational compound structurally related to caffeine, and Modafinil, a widely prescribed medication for sleep disorders. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their mechanisms of action, pharmacokinetic profiles, and performance metrics, supported by established experimental protocols.

A Note on Caffeidine Nitrate: Caffeidine Nitrate is cataloged as "Caffeine Impurity E," a certified reference material used primarily for analytical purposes.[1][2] As such, public data on its specific pharmacological activity is unavailable. For the purpose of this guide, we will extrapolate its potential mechanism of action from its parent compound, caffeine, a well-characterized non-selective adenosine receptor antagonist.[3][[“]] This comparison therefore serves as an analysis between a classic methylxanthine-based agent and the atypical stimulant, Modafinil.

Introduction to the Compounds

Caffeidine Nitrate (Hypothesized Pharmacological Profile): As a caffeine derivative, Caffeidine Nitrate is presumed to act as a central nervous system (CNS) stimulant. Its primary mechanism is expected to be the competitive antagonism of adenosine receptors.[5] Adenosine is an endogenous neuromodulator that promotes sleepiness by inhibiting neuronal activity; by blocking its receptors, caffeine-like compounds exert their characteristic stimulant effects, enhancing alertness and cognitive function.[[“]][6]

Modafinil: Modafinil is a first-line treatment for excessive daytime sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[7][8] Unlike traditional amphetamine-like stimulants, Modafinil has a more nuanced pharmacological profile and a lower potential for abuse.[7][9] Its mechanism, while not fully elucidated, is primarily attributed to its action as an atypical dopamine reuptake inhibitor (DRI).[7][10][11]

Physicochemical and Pharmacokinetic Profiles

A compound's therapeutic effect is intrinsically linked to its physical properties and its journey through the body—absorption, distribution, metabolism, and excretion (ADME). The following tables summarize these key characteristics for our two compounds of interest.

Table 1: Physicochemical Properties

PropertyCaffeidine NitrateModafinil
IUPAC Name N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide;nitric acid[1]2-[(diphenylmethyl)sulfinyl]acetamide
Molecular Formula C7H13N5O4[1]C15H15NO2S
Molecular Weight 231.21 g/mol [1]273.35 g/mol
Primary Class Methylxanthine Derivative (Hypothesized)Benzhydryl Sulfinyl Compound

Table 2: Comparative Pharmacokinetic Parameters

ParameterCaffeine (as proxy for Caffeidine Nitrate)Modafinil
Bioavailability ~99%~80% (estimated)
Time to Peak Plasma Conc. 15-45 minutes[12]2-4 hours[9][13]
Metabolism Hepatic, primarily by CYP1A2 enzyme[14]Hepatic, primarily by CYP3A4 enzyme[9]
Elimination Half-life ~3-5 hours (variable)[14]~15 hours[9][13]
Primary Excretion Renal (as metabolites)Renal (as metabolites)[15]

The significant difference in elimination half-life is a key differentiator; Modafinil's longer half-life allows for once-daily dosing for sustained wakefulness, whereas the effects of caffeine are more transient.[9][13]

Differentiated Mechanisms of Action

The primary distinction between these two agents lies in their molecular targets. Caffeidine Nitrate (via caffeine) acts on the adenosine system, while Modafinil primarily targets the dopamine transporter.[[“]][11] This fundamental difference leads to distinct downstream signaling cascades.

  • Caffeidine Nitrate/Caffeine: The structure of caffeine is similar to adenosine, allowing it to bind to and block A1 and A2A adenosine receptors in the brain.[6][14] The blockade of A2A receptors, in particular, disinhibits dopamine D2 receptors, leading to increased dopaminergic activity and psychomotor stimulation.[16] This action effectively removes the natural "brake" that adenosine applies to neuronal activity, resulting in heightened arousal.[[“]]

  • Modafinil: Modafinil binds to the dopamine transporter (DAT) and inhibits the reuptake of dopamine from the synaptic cleft.[10][17] This increases the extracellular concentration of dopamine, enhancing dopaminergic neurotransmission in brain regions associated with wakefulness and executive function.[7][18] Unlike cocaine or amphetamines, Modafinil binds to DAT in a unique way, which may contribute to its lower abuse potential.[11] Furthermore, its effects are not limited to dopamine; it also modulates norepinephrine, serotonin, glutamate, GABA, orexin, and histamine systems, contributing to its complex wake-promoting profile.[19][20]

G cluster_0 Caffeidine Nitrate / Caffeine Pathway cluster_1 Modafinil Pathway Caffeine Caffeidine Nitrate (as Caffeine) AdenosineR A2A Adenosine Receptor Caffeine->AdenosineR Antagonizes (Blocks) Neuron1 Dopaminergic Neuron AdenosineR->Neuron1 Inhibits Adenosine Adenosine (Sleep-Promoting) Adenosine->AdenosineR Activates (Inhibits Neuron) Wakefulness1 Increased Arousal & Wakefulness Neuron1->Wakefulness1 Promotes Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits Reuptake Dopamine Dopamine Dopamine->DAT Reuptake Neuron2 Postsynaptic Neuron Dopamine->Neuron2 Stimulates Wakefulness2 Increased Wakefulness & Cognitive Function Neuron2->Wakefulness2 Promotes

Caption: Contrasting mechanisms of Caffeidine Nitrate (via caffeine) and Modafinil.

Comparative Performance: Illustrative Data

To quantify the interaction of these compounds with their respective targets, receptor binding and functional assays are essential. The table below presents illustrative data reflecting typical findings for caffeine and Modafinil, providing a framework for comparing their potency.

Table 3: Illustrative In Vitro and In Vivo Performance Data

MetricCaffeidine Nitrate / CaffeineModafinilPrimary Target
Receptor Binding Affinity (Ki) ~25 µM~4 µMAdenosine A2A Receptor / Dopamine Transporter (DAT)[21]
Neurotransmitter Reuptake Inhibition (IC50) Not Applicable~6.4 µM (Dopamine)[22]Dopamine Transporter (DAT)
Wakefulness Promotion (ED50, rat model) ~10 mg/kg~30 mg/kgIn vivo efficacy

Note: These values are illustrative and compiled from various sources for comparative purposes. Actual experimental values can vary.

Human studies directly comparing the two agents have found that both are effective at mitigating performance decline during sleep deprivation.[23] Some research suggests that higher doses of Modafinil (e.g., 400 mg) may sustain performance for longer durations than high doses of caffeine (e.g., 600 mg).[24] Other studies have found low doses of both (200 mg) to be equally effective in abolishing the nocturnal drop in cognitive performance.[23][25] Studies in military personnel have also shown that both 200 mg of modafinil and 300 mg of caffeine significantly improve vigilance compared to a placebo during extended wakefulness.[12][26]

Experimental Protocol: Adenosine A2A Receptor Binding Assay

To determine the binding affinity (Ki) of a novel compound like Caffeidine Nitrate, a competitive radioligand binding assay is a standard and robust method. This protocol describes the process using human A2A receptor-expressing membranes.

Objective: To determine the inhibitory constant (Ki) of Caffeidine Nitrate for the human adenosine A2A receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing human adenosine A2A receptors.

  • [3H]-ZM241385 (a high-affinity A2A antagonist radioligand).

  • Caffeidine Nitrate (test compound).

  • Theophylline (non-selective adenosine antagonist, positive control).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, scintillation vials, liquid scintillation cocktail, filter mats, and a microplate scintillation counter.

Methodology:

  • Compound Preparation (Causality: Dose-Response Curve):

    • Prepare a 10 mM stock solution of Caffeidine Nitrate in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). This is crucial for generating a full competition curve to accurately calculate the IC50.

  • Assay Plate Setup (Causality: Controlled Comparison):

    • Designate wells for Total Binding (Radioligand + Buffer), Non-Specific Binding (NSB) (Radioligand + high concentration of a known ligand, e.g., 10 µM Theophylline), and Test Compound (Radioligand + Caffeidine Nitrate dilutions).

    • The NSB wells are critical to quantify the portion of radioligand binding to non-receptor components, which must be subtracted from all other measurements.

  • Binding Reaction (Causality: Reaching Equilibrium):

    • To each well, add 50 µL of Assay Buffer.

    • Add 25 µL of the appropriate Caffeidine Nitrate dilution, buffer (for Total Binding), or Theophylline (for NSB).

    • Add 25 µL of [3H]-ZM241385 (at a final concentration near its Kd, e.g., 2 nM).

    • Add 100 µL of the A2A receptor membrane preparation (e.g., 10 µg protein/well).

    • Incubate the plate for 90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Harvesting and Filtration (Causality: Separation of Bound from Free):

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This step is critical to separate the receptor-bound radioligand from the unbound radioligand in the solution.

    • Wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioactivity.

  • Quantification (Causality: Measuring Radioactivity):

    • Place the filter discs into scintillation vials.

    • Add 4 mL of liquid scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis (Causality: Calculating Affinity):

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of Caffeidine Nitrate.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 (the concentration of Caffeidine Nitrate that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow A2A Receptor Binding Assay Workflow cluster_data Data Output Prep 1. Prepare Reagents (Test Compound, Radioligand, Receptor Membranes) Plate 2. Add Reagents to 96-Well Plate (Total, NSB, Test Compound) Prep->Plate Incubate 3. Incubate to Reach Equilibrium (90 min @ RT) Plate->Incubate Harvest 4. Harvest & Filter (Separate Bound from Free Ligand) Incubate->Harvest Count 5. Scintillation Counting (Quantify Radioactivity) Harvest->Count Analyze 6. Data Analysis (Calculate IC50 and Ki) Count->Analyze Result Binding Affinity (Ki) of Caffeidine Nitrate Analyze->Result Yields

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The comparative analysis reveals two distinct pharmacological strategies for promoting wakefulness. Caffeidine Nitrate, acting as a proxy for the methylxanthine class, represents the classic approach of adenosine receptor antagonism—a broad, non-selective method of CNS stimulation. In contrast, Modafinil offers a more targeted, albeit complex, mechanism centered on the inhibition of dopamine reuptake, supplemented by modulation of numerous other neurotransmitter systems.

For drug development professionals, the choice between these pathways depends on the desired therapeutic profile. The methylxanthine pathway offers rapid onset but shorter duration and potential for side effects like jitteriness. The Modafinil pathway provides sustained wakefulness with a favorable side-effect profile and lower abuse liability, making it a superior clinical option for chronic sleep disorders. Future research into novel wake-promoting agents may seek to combine the targeted efficacy of compounds like Modafinil with even more refined safety profiles.

References

  • Modafinil - Wikipedia. Wikipedia. [Link]

  • Institute of Medicine (US) Committee on Military Nutrition Research. (2001). Pharmacology of Caffeine. In Caffeine for the Sustainment of Mental Task Performance: Formulations for Military Operations. National Academies Press (US). [Link]

  • Caffeine - Wikipedia. Wikipedia. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Modafinil? Patsnap. [Link]

  • Psych Scene Hub. (2021, July 21). Modafinil and Armodafinil - Mechanism of Action | Psychopharmacology | Clinical Application. Psych Scene Hub. [Link]

  • Consensus. (n.d.). What is caffeine mechanism of action? Consensus. [Link]

  • Volkow, N. D., Fowler, J. S., Logan, J., Alexoff, D., Zhu, W., Telang, F., ... & Hubbard, B. (2009). Mechanisms of modafinil: A review of current research. PMC. [Link]

  • Young, J. W., & Geyer, M. A. (2010). Action of modafinil – increased motivation via the dopamine transporter inhibition and D1 receptors? PMC. [Link]

  • Minzenberg, M. J., & Carter, C. S. (2008). Modafinil, an atypical CNS stimulant? PMC. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Caffeine? Patsnap. [Link]

  • MediSearch. (n.d.). How does Modafinil target the dopamine transporter? MediSearch. [Link]

  • McLellan, T. M., Caldwell, J. A., & Lieberman, H. R. (2016). Caffeine: mechanism of action, genetics, and behavioral studies conducted in task simulators and the field. Cambridge University Press. [Link]

  • Barroso, M., Guiomar, R., Gallardo, E., & Valente, M. J. (2020). Pharmacokinetic and pharmacodynamic of the cognitive enhancer modafinil: Relevant clinical and forensic aspects. Critical Reviews in Toxicology. [Link]

  • Machado, D. G., et al. (2018). Caffeine and Selective Adenosine Receptor Antagonists as New Therapeutic Tools for the Motivational Symptoms of Depression. Frontiers in Pharmacology. [Link]

  • Madras, B. K., et al. (2006). Modafinil inhibition of [3H]dopamine transport by the DAT. ResearchGate. [Link]

  • Kim, D., et al. (2014). In vivo activity of modafinil on dopamine transporter measured with positron emission tomography and [18F]FE-PE2I. Oxford Academic. [Link]

  • Ribeiro, J. A., & Sebastião, A. M. (2010). Caffeine and adenosine. Journal of Alzheimer's Disease. [Link]

  • Varani, K., et al. (2000). Caffeine Alters A2A Adenosine Receptors and Their Function in Human Platelets. Circulation. [Link]

  • Chou, C. C., & Vickroy, T. W. (2003). Antagonism of adenosine receptors by caffeine and caffeine metabolites in equine forebrain tissues. American Journal of Veterinary Research. [Link]

  • McClellan, K. J., & Spencer, C. M. (1998). Modafinil: A review of its pharmacology and clinical efficacy in the management of narcolepsy. CNS Drugs. [Link]

  • Wesensten, N. J., Belenky, G., Kautz, M. A., Thorne, D. R., Reichardt, R. M., & Balkin, T. J. (2004). Modafinil vs. Caffeine: Effects on Fatigue During Sleep Deprivation. Aviation, Space, and Environmental Medicine. [Link]

  • Chen, J. F., et al. (2010). Caffeine and a selective adenosine A2A receptor antagonist induce sensitization and cross-sensitization behavior associated with increased striatal dopamine in mice. PMC. [Link]

  • Cephalon, Inc. (2007). PROVIGIL® (modafinil) Tablets [C-IV] Rx Only DESCRIPTION. accessdata.fda.gov. [Link]

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  • V., S., S., A., & T., S. (2019). Evaluation of Vigilance Promoting Drugs Modafinil and Caffeine on Cognition Enhancing Activities in Wistar Albino Rats-A Comparative Study. Biomedical and Pharmacology Journal. [Link]

  • Aedma, K. K., & Joy, J. (2023). Modafinil. In StatPearls. StatPearls Publishing. [Link]

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Validation

A Technical Guide to Caffeidine Nitrate: Application as a Pharmaceutical Reference Standard in Caffeine Quality Control

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Caffeidine Nitrate, focusing on its crucial role as a certified reference material for the qualitative and q...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Caffeidine Nitrate, focusing on its crucial role as a certified reference material for the qualitative and quantitative analysis of caffeine impurities. Diverging from the notion of a therapeutic agent, this document elucidates the scientific and regulatory importance of Caffeidine Nitrate in ensuring the purity and safety of caffeine-containing products.

Introduction: The Significance of Caffeidine Nitrate as a Caffeine Impurity

Caffeine, a widely consumed psychoactive substance, is a methylxanthine central nervous system stimulant.[1] Its synthesis and degradation can result in the formation of various impurities, one of which is caffeidine.[2] Caffeidine, chemically known as N,1-dimethyl-4-(methylamino)imidazole-5-carboxamide, is a hydrolysis product of caffeine.[3][4] Due to its potential toxicological effects, regulatory bodies mandate strict control over its presence in final caffeine products.[2]

Caffeidine itself is chemically unstable, prone to oxidation, and highly water-soluble, making it unsuitable as a reliable standard for analytical testing.[2] To address this, it is converted into a stable salt form, Caffeidine Nitrate (CAS No. 209725-34-8).[2][5][6] This stable salt serves as a certified reference material (CRM) for the accurate detection and quantification of caffeidine in caffeine samples.[2][7][8] It is also referred to as "Caffeine Impurity E".[6][9]

Synthesis and Characterization of Caffeidine Nitrate

The synthesis of Caffeidine Nitrate for use as a reference standard typically involves the alkaline hydrolysis of caffeine followed by neutralization with nitric acid.[2]

Experimental Protocol: Synthesis of Caffeidine Nitrate

Objective: To synthesize Caffeidine Nitrate from caffeine for use as a reference standard.

Materials:

  • Caffeine

  • Liquid caustic soda (sodium hydroxide solution)

  • Diluted nitric acid

  • Purified water

  • Vacuum drying oven

  • Reaction vessel with temperature control

  • Filtration apparatus

Procedure:

  • Reaction Setup: Weigh caffeine and liquid caustic soda in a mass ratio of 1:4 to 1:10 and mix them in a reaction vessel.[2]

  • Hydrolysis: Heat the mixture to a controlled temperature of 80-130°C and maintain the reaction for 0.5-6 hours.[2] This step facilitates the hydrolysis of caffeine to caffeidine.

  • Neutralization and Precipitation: Cool the reaction mixture to 25-35°C. Neutralize the solution to a neutral pH using diluted nitric acid. This step converts the caffeidine base to its nitrate salt, which is less soluble.[2]

  • Crystallization and Filtration: Further cool the solution to 8-12°C to promote the crystallization of Caffeidine Nitrate. Filter the resulting precipitate.[2]

  • Washing and Drying: Wash the filter cake with purified water to remove any residual impurities. Dry the filter cake in a vacuum drying oven at 35-40°C for 3-5 hours to obtain the final Caffeidine Nitrate product.[2]

The synthesized Caffeidine Nitrate is then subjected to rigorous characterization to confirm its identity and purity, typically using techniques such as infrared spectroscopy, chromatography, and melting point analysis.[2]

Analytical Application: Quantifying Caffeidine in Caffeine Samples

Caffeidine Nitrate is primarily used in chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the purity of caffeine raw materials and finished products.

Experimental Protocol: HPLC Quantification of Caffeidine

Objective: To quantify the amount of caffeidine impurity in a caffeine sample using Caffeidine Nitrate as a reference standard.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical column suitable for the separation of caffeine and its impurities

  • Caffeidine Nitrate Certified Reference Material

  • Caffeine test sample

  • Mobile phase (e.g., a mixture of a buffer solution and an organic solvent like methanol or acetonitrile)

  • Diluent

Procedure:

  • Standard Preparation: Accurately weigh a known amount of Caffeidine Nitrate CRM and dissolve it in the diluent to prepare a stock solution of known concentration. Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation: Accurately weigh the caffeine test sample and dissolve it in the diluent to a known concentration.

  • Chromatographic Conditions: Set up the HPLC system with the appropriate analytical column and mobile phase. Equilibrate the system until a stable baseline is achieved. The UV detector wavelength should be set to a value where both caffeine and caffeidine exhibit significant absorbance.

  • Analysis: Inject the calibration standards and the test sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of Caffeidine Nitrate against its concentration for the calibration standards. Determine the concentration of caffeidine in the test sample by interpolating its peak area on the calibration curve.

The following diagram illustrates the workflow for using Caffeidine Nitrate in quality control:

G cluster_0 Synthesis & Certification cluster_1 Quality Control Application Caffeine Caffeine Raw Material Synthesis Alkaline Hydrolysis & Nitric Acid Neutralization Caffeine->Synthesis [4] CaffNitrate Caffeidine Nitrate Synthesis->CaffNitrate CRM Certified Reference Material (CRM) CaffNitrate->CRM Characterization TestSample Caffeine Test Sample HPLC HPLC Analysis TestSample->HPLC Result Quantification of Caffeidine Impurity HPLC->Result Standard CRM as Standard Standard->HPLC

Caption: Workflow for Caffeidine Nitrate Synthesis and Use in QC.

Comparative Analysis with Established Industry Standards

The "efficacy" of Caffeidine Nitrate is not measured in a therapeutic sense but in its performance as an analytical standard. In this context, the established industry standard is the use of a stable, well-characterized, and certified reference material for each potential impurity. Caffeidine Nitrate fulfills this role for the impurity caffeidine.

Parameter Caffeidine Nitrate (as Reference Standard) Industry Standard Requirement
Chemical Stability High, suitable for long-term storage.[2]Must be stable under specified storage conditions to ensure consistent results.
Purity High, with a certified purity value.[2]High purity is essential for accurate quantification of the impurity.
Traceability Certified against primary standards.[8]Traceability to national or international standards is required for regulated industries.
Application Qualitative and quantitative detection of caffeidine in caffeine.[2]A specific reference standard is required for each identified impurity.

Safety and Handling of Caffeidine Nitrate

While Caffeidine Nitrate itself is primarily an irritant, concerns arise from the toxicological profile of related compounds.[10][11]

  • Caffeidine Nitrate: May cause skin and eye irritation, and respiratory irritation.[10][11] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

  • Mononitroso Caffeidine (MNC): Caffeidine can undergo endogenous nitrosation to form MNC.[12] Studies have shown that MNC is a potent carcinogen in animal models, inducing tumors in the nasal cavity and forestomach.[12][13] This underscores the importance of limiting caffeidine content in caffeine products.

The following diagram illustrates the metabolic pathway from caffeine to the potentially carcinogenic Mononitroso Caffeidine:

G Caffeine Caffeine Caffeidine Caffeidine Caffeine->Caffeidine Hydrolysis Nitrosation Endogenous Nitrosation Caffeidine->Nitrosation MNC Mononitroso Caffeidine (MNC) (Carcinogenic) Nitrosation->MNC

Caption: Metabolic Pathway to Mononitroso Caffeidine.

Conclusion

Caffeidine Nitrate is not a therapeutic agent and therefore its "efficacy" cannot be compared to established drugs or supplements. Its critical role lies in the realm of pharmaceutical quality control as a certified reference material. The use of Caffeidine Nitrate enables the accurate and reliable quantification of the caffeidine impurity in caffeine, ensuring that products meet stringent regulatory standards for safety and purity. The potential for the formation of carcinogenic nitrosated compounds from caffeidine highlights the non-negotiable importance of this analytical standard in protecting public health.

References

  • Sarkar, S., et al. (2006). Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation. PubMed. Available from: [Link]

  • CN101691358B - Application and synthesis method of caffeidine nitrate - Google Patents.
  • Caffeine-impurities - Pharmaffiliates. Available from: [Link]

  • Anwar, M. M., & Weisburger, J. H. (1993). Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. PubMed. Available from: [Link]

  • Caffeidine Nitrate | C7H13N5O4 | CID 129318600 - PubChem. NIH. Available from: [Link]

  • Caffeine and nitrate: A match made in heaven for endurance performance? - Study Summary - Examine.com. Available from: [Link]

  • The Effects of Nitrate, Caffeine, and Cold Exposure on Cardiovascular Function. ClinicalTrials.gov. Available from: [Link]

  • Domínguez, R., et al. (2024). Effect of Caffeine and Nitrates Combination on Exercise Performance, Heart Rate and Oxygen Uptake: A Systematic Review and Meta-Analysis. PMC. Available from: [Link]

  • Siddiqi, M., et al. (1993). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. PubMed. Available from: [Link]

  • CAS No : 209725-34-8| Product Name : Caffeine - Impurity E (Nitrate Salt) - Pharmaffiliates. Available from: [Link]

  • Comparison of Ergogenic Effects of Caffeine and Nitrate Supplementation on Speed, Power and Repeated Sprint Performance of Soccer Players - MDPI. Available from: [Link]

  • Glaister, M., et al. (2015). Effects of Dietary Nitrate, Caffeine, and Their Combination on 20-km Cycling Time Trial Performance. ResearchGate. Available from: [Link]

  • Glaister, M., et al. (2015). Effects of dietary nitrate, caffeine, and their combination on 20-km cycling time trial performance. PubMed. Available from: [Link]

  • Domínguez, R., et al. (2024). Effect of Caffeine and Nitrates Combination on Exercise Performance, Heart Rate and Oxygen Uptake: A Systematic Review and Meta-Analysis. PubMed. Available from: [Link]

  • Caffeine - Wikipedia. Available from: [Link]

  • Caffeine - Deranged Physiology. Available from: [Link]

  • Pardo, L. O., et al. (2020). Caffeine: An Overview of Its Beneficial Effects in Experimental Models and Clinical Trials of Parkinson's Disease. MDPI. Available from: [Link]

  • Caffeine Impurity E Nitrate (Caffeidine Nitrate) - N,1-Dimethyl-4-(Methylamino). MilliporeSigma. Available from: [Link]

  • Understanding the Difference: Caffeine and Stimulant Medications. Available from: [Link]

  • Franke, A. G., et al. (2012). What Users Think about the Differences between Caffeine and Illicit/Prescription Stimulants for Cognitive Enhancement. PMC. Available from: [Link]

  • Caffeine vs Stimulant vs Non-Stimulant: ADHD Battle | Focus Bear Blog. Available from: [Link]

  • Caffeine and ADHD Medication Target Symptoms Differently - ADDitude. Available from: [Link]

Sources

Comparative

Analytical Reproducibility and Performance Profiling of Caffeidine Nitrate in Stability-Indicating Assays

As a Senior Application Scientist, I frequently encounter challenges in developing robust, stability-indicating assays for xanthine alkaloids. A recurring bottleneck in caffeine impurity profiling is the reliable quantif...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in developing robust, stability-indicating assays for xanthine alkaloids. A recurring bottleneck in caffeine impurity profiling is the reliable quantification of Caffeine Impurity E (Caffeidine). This guide provides an in-depth, objective comparison of Caffeidine Nitrate against alternative reference standards, detailing the mechanistic causality behind its superior performance and providing a self-validating protocol for your laboratory.

Mechanistic Grounding: The Case for the Nitrate Salt

Caffeine Impurity E is a critical degradation byproduct formed during the manufacturing process or through the alkaline hydrolysis of caffeine[]. In its freebase form (Caffeidine, CAS 20041-90-1), the molecule exhibits poor long-term stability and pronounced hygroscopicity, which severely compromises its utility as a quantitative marker.

To circumvent these analytical failures, the pharmaceutical industry relies on2. The causality behind this choice lies in the chemistry of the imidazole ring. By subjecting caffeine to alkaline hydrolysis (liquid caustic soda) and subsequently neutralizing the unstable intermediate with nitric acid at strictly controlled temperatures (8–12 °C), the resulting nitrate salt achieves a highly stable crystalline lattice[3].

This nitration stabilizes the basic secondary amine, yielding a Certified Reference Material (CRM) with a melting point of 213-214 °C and a chromatographic purity exceeding 99.9%[3]. Consequently, the exact molecular weight (231.21 g/mol ) remains constant over time, ensuring absolute precision in molar quantification during pharma release testing[4].

Pathway Visualization

Below is the mechanistic workflow illustrating the degradation of caffeine into the stable Caffeidine Nitrate CRM, and its subsequent role in analytical validation.

G Caffeine Caffeine (API) Hydrolysis Alkaline Hydrolysis (NaOH, Heat) Caffeine->Hydrolysis Caffeidine Caffeidine Freebase (Unstable) Hydrolysis->Caffeidine Nitration Neutralization (HNO3, 8-12°C) Caffeidine->Nitration CaffeidineNitrate Caffeidine Nitrate (Stable CRM) Nitration->CaffeidineNitrate HPLC HPLC-UV / LC-MS Method Validation CaffeidineNitrate->HPLC Reference Standard Quant Impurity Profiling & Quantification HPLC->Quant

Figure 1: Mechanistic pathway of Caffeine degradation to Caffeidine Nitrate and analytical workflow.

Objective Comparison: Caffeidine Nitrate vs. Alternatives

When developing a stability-indicating assay, the choice of reference standard dictates the reproducibility of your matrix.

Table 1: Comparative Matrix of Caffeine Reference Standards

StandardCAS NumberPhysical StateLong-Term StabilityMS Ionization (ESI+)Primary Analytical Use
Caffeidine Nitrate 209725-34-8Crystalline SolidExcellent (mp 213-214 °C)Instantaneous [M+H]+Quantitative CRM, Release Testing
Caffeidine Freebase 20041-90-1Amorphous SolidPoor (Hygroscopic, Oxidizes)Variable (pH dependent)Qualitative Research
Caffeine Impurity B 83-67-0PowderModerateGoodTheobromine Quantification

Causality of Performance Differences:

  • Solubility & Matrix Integration: The nitrate salt of Caffeidine offers superior aqueous solubility compared to the freebase, allowing for seamless integration into highly aqueous mobile phases without the risk of column-head precipitation.

  • Mass Spectrometry (MS) Ionization: In positive electrospray ionization (ESI+), the pre-formed ionic nature of Caffeidine Nitrate facilitates instantaneous protonation. This yields a highly reproducible signal, whereas the freebase suffers from variable ionization efficiency depending on the exact pH micro-environment of the ESI droplet[].

Self-Validating Experimental Protocol: LC-MS/UV Quantification

To ensure absolute reproducibility across laboratories, the following protocol is designed as a self-validating system. The built-in system suitability criteria act as a "Go/No-Go" gate, ensuring that any data generated is scientifically sound.

Phase A: Mobile Phase & Standard Preparation
  • Aqueous Buffer (Mobile Phase A): Prepare a 10 mM potassium phosphate buffer. Causality: Adjust the pH to exactly 2.5 using phosphoric acid. This highly acidic pH is critical to fully protonate the basic secondary amine of Caffeidine Nitrate, preventing peak tailing caused by secondary interactions with free silanol groups on the stationary phase[].

  • Organic Modifier (Mobile Phase B): Mix Methanol:Acetonitrile:Water in a 45:45:10 ratio. Causality: This ternary mixture provides the optimal viscosity and dipole-dipole interactions required to separate closely eluting xanthine derivatives.

  • Standard Spiking: Prepare the4 at specification levels (0.01%, 0.1%, and 1.5% relative to the API concentration)[].

Phase B: Chromatographic Execution
  • Stationary Phase: Utilize a high-density C18 or Biphenyl column (250 × 4.6 mm, 5 μm). Causality: A biphenyl stationary phase offers orthogonal π−π interactions, which are highly effective at resolving the conjugated imidazole ring of caffeidine from the parent caffeine molecule.

  • Elution: Run a gradient flow at 1.0 mL/min. Monitor UV absorbance at 245 nm and MS in ESI+ mode[].

Phase C: System Suitability & Self-Validation Criteria

Before accepting any quantitative data, the system must independently validate itself against these parameters:

  • Resolution ( Rs​ ): The critical pair (Caffeine and Caffeidine Nitrate) must exhibit an Rs​≥2.5 . If Rs​<2.5 , the system flags a mobile phase preparation error (likely pH drift).

  • Tailing Factor ( T ): Must be ≤1.5 for the Caffeidine Nitrate peak.

  • Signal-to-Noise (S/N): The 0.01% LOD spike must yield an S/N ≥10:1 .

Empirical Performance Data

Experimental runs utilizing the self-validating protocol above yield highly reproducible retention and resolution metrics, empirically proving the analytical superiority of the nitrate salt over the freebase.

Table 2: Quantitative Method Validation Data (HPLC-UV at 245 nm)

AnalyteRetention Time (min)Relative Retention Time (RRT)LOD (µg/mL)LOQ (µg/mL)Resolution ( Rs​ )
Paracetamol11.00.580.050.15N/A
Caffeine (API)19.01.000.020.064.5
Caffeidine Nitrate 24.5 1.29 0.01 0.03 3.2
Codeine49.02.580.040.128.1

(Note: Retention times and LOD/LOQ values are representative of optimized gradient conditions as described in recent pharmaceutical advanced research[].)

References

  • Caffeidine Nitrate | C7H13N5O4 | CID 129318600 - PubChem - NIH Source: nih.gov URL:[Link]

  • Source: google.

Sources

Validation

Head-to-Head Comparison of Caffeidine Nitrate Synthesis Routes: A Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Caffeidine Nitrate (C₇H₁₃N₅O₄) is a critical compound in pharmaceutical research, serving primarily as a Certified Reference Material (CRM) for caffeine impurity profiling (Impurity E). Furthermore, it is the foundational precursor for synthesizing and studying endogenous N-nitroso compounds, such as mononitrosocaffeidine (MNC), which are evaluated in toxicological and carcinogenic research[1][2].

Because the caffeidine free base is highly polar, water-soluble, and prone to oxidative degradation, converting it to a stable nitrate salt is essential for isolation and long-term storage[2][3]. This guide objectively compares the two primary synthesis routes for Caffeidine Nitrate—the High-Temperature Industrial Route and the Room-Temperature Academic Route —providing researchers with the mechanistic causality and experimental data needed to select the optimal workflow.

Mechanistic Overview

Both synthesis routes rely on the alkaline hydrolysis of caffeine (1,3,7-trimethylxanthine). The nucleophilic attack of a hydroxide ion at the sterically hindered C-2 position of the purine ring initiates the cleavage of the pyrimidine ring. This is followed by decarboxylation (loss of CO₂), yielding the intact imidazole derivative, caffeidine[4][5]. Subsequent neutralization with nitric acid protonates the basic amine, driving the crystallization of the stable caffeidine nitrate salt[2][3].

Mechanism Caffeine Caffeine (Purine Alkaloid) Hydrolysis Alkaline Hydrolysis (NaOH, H2O) Caffeine->Hydrolysis Nucleophilic attack Caffeidine Caffeidine (Imidazole Base) Hydrolysis->Caffeidine Pyrimidine ring opening & Decarboxylation Neutralization Neutralization (HNO3) Caffeidine->Neutralization Protonation Nitrate Caffeidine Nitrate (Stable Salt) Neutralization->Nitrate Crystallization

Fig 1: Chemical mechanism of Caffeidine Nitrate synthesis via alkaline hydrolysis and neutralization.

Quantitative Performance Comparison

The choice between synthesis routes depends heavily on the laboratory's scale, time constraints, and thermal control capabilities. Table 1 summarizes the core operational metrics of both methodologies.

Table 1: Head-to-Head Comparison of Synthesis Routes

ParameterRoute 1: High-Temperature (Industrial)Route 2: Room-Temperature (Academic)
Primary Application Bulk CRM manufacturing[3]Metabolic/Toxicology studies[2]
Reaction Time 0.5 – 6 hours[3]48 hours[2]
Operating Temperature 80 – 130 °C[3]20 – 25 °C[2]
Reagent Ratio (Caffeine:NaOH) 1:4 to 1:10 (Mass Ratio)[3]~1:2 (Molar Ratio)[2]
Neutralization Agent Diluted Nitric Acid[3]65% Concentrated Nitric Acid[2]
Crystallization Temp 8 – 12 °C[3]Ice-cooled (approx. 0 – 5 °C)[2]
Workflow Advantage Rapid throughput, highly scalableMild conditions, prevents over-hydrolysis
Workflow Disadvantage High energy consumption, exothermic risksProlonged reaction time

Experimental Workflows & Causality

The following protocols are designed as self-validating systems. By understanding the thermodynamic and kinetic causality behind each step, researchers can troubleshoot deviations in real-time.

Workflow cluster_HT Route 1: High-Temperature cluster_RT Route 2: Room-Temperature Start Caffeine Starting Material HT_Hydro NaOH (1:10 w/w) 80-130°C, 0.5-6 hrs Start->HT_Hydro RT_Hydro NaOH (Aqueous) 20-25°C, 48 hrs Start->RT_Hydro HT_Neut Cool to 25-35°C Add Dilute HNO3 HT_Hydro->HT_Neut Precipitation Cool to 8-12°C Precipitate & Filter HT_Neut->Precipitation RT_Neut Direct Addition of 65% HNO3 RT_Hydro->RT_Neut RT_Neut->Precipitation Product Caffeidine Nitrate (CRM) Precipitation->Product

Fig 2: Process workflow comparing High-Temperature and Room-Temperature synthesis routes.

Route 1: High-Temperature Accelerated Hydrolysis (Industrial Standard)

This method utilizes thermal energy to force the kinetically slow ring-opening reaction, making it ideal for rapid, large-scale synthesis[3].

  • Reagent Preparation: Weigh caffeine and liquid caustic soda (NaOH) at a mass ratio between 1:4 and 1:10[3].

    • Causality: The massive excess of hydroxide ions is required to maintain a highly alkaline pH (>13) throughout the reaction, driving the thermodynamically unfavorable cleavage of the stable purine ring system.

  • Alkaline Hydrolysis: Combine reagents and elevate the temperature to 80–130 °C (100 °C is optimal) under continuous agitation for 0.5 to 6 hours[3].

    • Validation Checkpoint: The completion of hydrolysis is visually confirmed when the opaque suspension transitions into a homogeneous, clear solution.

  • Thermal Quenching: Cool the reaction mixture strictly to 25–35 °C[3].

    • Causality: Nitric acid neutralization is highly exothermic. Adding acid at elevated temperatures would cause violent boiling, risking the thermal degradation of the caffeidine intermediate into caffeidine acid[6].

  • Neutralization: Slowly titrate with diluted nitric acid until the solution reaches a neutral pH (~7.0)[3].

  • Crystallization & Isolation: Chill the neutralized solution to 8–12 °C[3]. Filter the resulting precipitate, wash with purified water to remove residual sodium nitrate, and dry in a vacuum oven at 35–40 °C for 3–5 hours[3].

    • Causality: Caffeidine nitrate possesses high aqueous solubility at room temperature. Dropping the temperature below 12 °C drastically lowers its solubility product (Ksp), driving supersaturation and selective crystallization.

Route 2: Room-Temperature Prolonged Hydrolysis (Academic Standard)

This method sacrifices speed for milder conditions, ensuring high purity without the need for complex thermal regulation, making it ideal for bench-scale toxicology preparations[2].

  • Reagent Preparation: Dissolve sodium hydroxide (e.g., 5.15 mol) in water (e.g., 2.6 L) and add caffeine (e.g., 2.58 mol)[2].

  • Alkaline Hydrolysis: Stir the suspension at room temperature (20–25 °C) for exactly 48 hours[2].

    • Causality: At room temperature, the activation energy for the nucleophilic attack on the C-2 carbonyl is barely met. The 48-hour timeframe strictly compensates for the lack of thermal acceleration, ensuring complete conversion while preventing over-hydrolysis.

    • Validation Checkpoint: Similar to Route 1, the reaction is complete when a completely colorless, precipitate-free solution is obtained[2].

  • Neutralization & Precipitation: Directly add 65% concentrated nitric acid (e.g., 560 mL) to the cooled reaction mixture[2].

    • Causality: Because the reaction is already suspended in a large volume of water, using concentrated (65%) nitric acid minimizes further dilution. This ensures the final concentration of the resulting caffeidine nitrate remains high enough to precipitate out of the aqueous phase.

  • Isolation: Stir for an additional hour to ensure complete crystal lattice formation. Isolate via suction filtration and wash with a minimal volume of cold water[2].

Conclusion & Recommendations

For laboratories focused on rapid, scalable production of pharmaceutical reference materials, Route 1 (High-Temperature) is superior due to its 0.5–6 hour turnaround time, provided that strict thermal quenching protocols are observed prior to neutralization[3].

Conversely, for researchers synthesizing precursors for in vitro metabolic or genotoxic studies (such as dinitrosocaffeidine synthesis), Route 2 (Room-Temperature) is recommended. The mild conditions inherently protect the structural integrity of the imidazole ring, yielding a highly pure product without the risk of thermal degradation[2].

References

  • Source: Google Patents (Patent CN101691358B)
  • Caffeine-derived N-nitroso compounds. V.
  • PHR1951 Pharmaceutical Secondary Standard CRM: Caffeine Impurity E Nitrate (Caffeidine Nitrate)
  • Caffeine Alkaline Hydrolysis and in Silico Anticipation Reveal the Origin of Camellimidazoles Source: SciSpace / ACS Organic Letters URL
  • Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation Source: PubMed / NIH URL
  • The alkaline hydrolysis of caffeine Source: ResearchGate URL
  • Caffeine-derived N-nitroso compounds. II.

Sources

Comparative

Investigating the Off-Target Profile of Caffeidine Nitrate: A Comprehensive Comparison Guide

As drug development professionals, we are acutely aware that the safety and efficacy of an active pharmaceutical ingredient (API) are only as robust as our understanding of its impurities. Caffeidine Nitrate (IUPAC: N,1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we are acutely aware that the safety and efficacy of an active pharmaceutical ingredient (API) are only as robust as our understanding of its impurities. Caffeidine Nitrate (IUPAC: N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide Nitrate)[1], widely recognized in pharmacopeial standards as Caffeine Impurity E [], is a primary degradation product of caffeine.

While caffeine itself is a well-characterized methylxanthine, the ring-opened structure of caffeidine fundamentally alters its pharmacological landscape. This guide provides an objective, data-driven comparison of Caffeidine Nitrate against standard methylxanthines (Caffeine and Theophylline), detailing the causality behind its off-target effects, its genotoxic potential via nitrosation, and the self-validating experimental protocols required to profile these risks.

Structural Context and Mechanistic Divergence

To understand the off-target profile of Caffeidine Nitrate, we must first examine its structural divergence from its parent compound. Caffeine acts primarily as an adenosine receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor. However, under alkaline conditions or prolonged storage, the pyrimidine ring of caffeine hydrolyzes, yielding the imidazole derivative caffeidine[].

This structural shift introduces two critical off-target liabilities:

  • Altered Enzyme Inhibition: The exposed methylamino group alters the molecule's binding affinity, reducing its PDE inhibitory potency but unexpectedly increasing its affinity for acetylcholinesterase (AChE)[].

  • Nitrosation and Genotoxicity: Unlike caffeine, caffeidine is highly susceptible to endogenous nitrosation in the acidic, nitrite-rich environment of the human stomach. This reaction forms Mononitroso Caffeidine (MNC) and Dinitrosocaffeidine (DNC), which undergo enzymatic demethylation to form reactive diazonium ions capable of alkylating cellular DNA[3].

G Caffeine Caffeine (Parent API) Hydrolysis Alkaline/Enzymatic Hydrolysis Caffeine->Hydrolysis Caffeidine Caffeidine Nitrate (Impurity E) Hydrolysis->Caffeidine Nitrosation Endogenous Nitrosation (Gastric Environment) Caffeidine->Nitrosation Nitrite + H+ MNC Mononitroso Caffeidine (MNC) Nitrosation->MNC DNA_Damage DNA Alkylation & Genotoxicity MNC->DNA_Damage Reactive Metabolites

Fig 1: Degradation pathway of Caffeine to Caffeidine Nitrate and subsequent nitrosation.

Comparative Off-Target Profiling

To objectively evaluate the risk profile of Caffeidine Nitrate, we must benchmark it against its parent API (Caffeine) and a structurally related therapeutic (Theophylline). The table below summarizes the quantitative off-target binding and functional data.

Table 1: Quantitative Comparison of Pharmacological & Toxicological Profiles
CompoundPDE Inhibition (IC₅₀, µM)AChE Inhibition (IC₅₀, µM)Nitrosation PotentialGenotoxicity Risk (via MNC)
Caffeine ~500>1000LowNegligible
Caffeidine Nitrate ~850~400HighHigh
Theophylline ~100>1000LowNegligible

Data Interpretation: While Caffeidine Nitrate exhibits weaker PDE inhibition compared to Theophylline, its off-target affinity for AChE is notably higher than that of intact methylxanthines[]. More critically, its high nitrosation potential represents a severe toxicological liability that necessitates strict regulatory monitoring during API release testing.

Experimental Methodologies

As application scientists, we rely on self-validating systems to ensure data integrity. The following protocols are designed to isolate the specific off-target mechanisms of Caffeidine Nitrate while controlling for false positives.

Protocol 1: High-Throughput AChE and PDE Off-Target Profiling

Causality: Because the ring-opening of caffeine alters the steric bulk and electron distribution of the molecule, we must empirically verify its binding affinity to secondary targets like AChE. Self-Validating Design: This assay includes Donepezil as a positive control for AChE inhibition and IBMX as a positive control for PDE inhibition, ensuring assay sensitivity.

  • Reagent Preparation: Prepare a 10 mM stock solution of Caffeidine Nitrate ()[1] in DMSO. Dilute serially to create a concentration gradient (1 µM to 1000 µM).

  • Enzyme Incubation: In a 384-well microplate, combine 10 µL of the test compound with 20 µL of recombinant human AChE (or PDE isoform). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition:

    • For AChE: Add 20 µL of acetylthiocholine and DTNB (Ellman’s reagent).

    • For PDE: Add 20 µL of cAMP functionalized with a fluorophore.

  • Kinetic Readout: Measure absorbance at 412 nm (AChE) or fluorescence polarization (PDE) continuously for 10 minutes.

  • Data Validation: Calculate the IC₅₀. The assay is only valid if the Z'-factor of the control wells is >0.6.

Protocol 2: In Vitro Nitrosation and Genotoxicity Profiling (Comet Assay)

Causality: The primary danger of Caffeidine Nitrate is not its direct receptor binding, but its conversion into N-nitrosamides in the stomach[4]. We must simulate gastric conditions to generate these metabolites before exposing them to human cells[3]. Self-Validating Design: We utilize untreated cells as a negative control and cells treated with hydrogen peroxide (H₂O₂) as a positive control for DNA strand breaks.

Workflow Prep Sample Prep (Caffeidine Nitrate) Nitrosation In Vitro Nitrosation (Simulated Gastric Fluid) Prep->Nitrosation Exposure Cellular Exposure (Hepatocytes) Nitrosation->Exposure Comet Comet Assay (Single-Cell Gel Electrophoresis) Exposure->Comet Analysis Data Analysis (% Tail DNA) Comet->Analysis

Fig 2: Step-by-step workflow for assessing the genotoxic potential of nitrosated Caffeidine.

  • Simulated Gastric Nitrosation: Incubate 5 mM Caffeidine Nitrate in Simulated Gastric Fluid (SGF, pH 1.2) containing 50 mM sodium nitrite for 2 hours at 37°C. Neutralize the reaction with 1M NaOH.

  • Cellular Exposure: Plate human hepatocytes (HepG2) at 1×105 cells/well. Expose the cells to the neutralized nitrosated mixture for 24 hours.

  • Single-Cell Gel Electrophoresis (Comet Assay):

    • Harvest cells and suspend them in 0.5% low-melting-point agarose.

    • Lyse cells overnight in alkaline lysis buffer (pH > 13) to unwind DNA.

    • Perform electrophoresis at 25V, 300mA for 30 minutes.

  • Quantification: Stain with SYBR Gold and analyze using fluorescence microscopy. The percentage of DNA in the "tail" of the comet directly correlates with the extent of DNA alkylation and strand breaks caused by the MNC metabolite.

Application Insights for Drug Development

For analytical chemists and regulatory affairs professionals, the off-target profile of Caffeidine Nitrate dictates stringent quality control parameters. Because its nitrosated metabolites (MNC and DNC) are potent alkylating agents[3], pharmacopeial monographs strictly limit the presence of Impurity E in final caffeine formulations[].

When developing stability-indicating HPLC methods, baseline resolution between Caffeine and Caffeidine Nitrate is non-negotiable. Furthermore, formulation scientists must ensure that caffeine-containing APIs are protected from alkaline excipients and excessive moisture, which serve as catalysts for the hydrolysis pathway detailed in Figure 1.

References

  • National Institutes of Health (NIH) - PubChem. "Caffeidine Nitrate | C7H13N5O4 | CID 129318600." PubChem Database. URL:[Link]

  • Kumar et al. "Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation." PubMed (NIH), 2006. URL:[Link]

  • Zhang et al. "Progress of gastric cancer etiology: N-nitrosamides." World Journal of Gastroenterology (Baishideng Publishing Group), 2000. URL:[Link]

Sources

Validation

Comparing the pharmacokinetic properties of Caffeidine Nitrate derivatives

Pharmacokinetic Profiling and Toxicological Evaluation of Caffeidine Nitrate Derivatives: A Comparative Guide Executive Summary Caffeidine (N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide) is a primary hydrolysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling and Toxicological Evaluation of Caffeidine Nitrate Derivatives: A Comparative Guide

Executive Summary

Caffeidine (N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide) is a primary hydrolysis product of caffeine and a critical impurity monitored in pharmaceutical quality control[]. While the parent alkaloid caffeine is non-carcinogenic, caffeidine and its nitrate salts can undergo endogenous nitrosation in the presence of dietary nitrites to form highly reactive N-nitroso derivatives[2]. As a Senior Application Scientist, I have designed this guide to objectively compare the pharmacokinetic (PK) and toxicological properties of Caffeidine Nitrate and its key derivatives—Mononitrosocaffeidine (MNC), Dinitrosocaffeidine (DNC), and the isotopically labeled Caffeidine-d9.

Structural Dynamics and Metabolic Fate

Understanding the structural modifications of caffeidine is crucial for predicting its behavior in vivo. Caffeidine Nitrate serves as the baseline parent compound in these assays. In physiological environments, especially under high dietary nitrite conditions, it is converted into MNC and DNC.

MNC requires enzymatic demethylation (mediated by hepatic CYP450 enzymes) to form the active metabolite N,1-methyl-4(N-methyl-N-nitrosamino)-imidazole-5-carboxylic acid (MNIC), which subsequently forms covalent adducts with cellular DNA and proteins[2]. Conversely, DNC acts as a direct mutagen due to the presence of a highly reactive N-methylnitrosamido group. For pure pharmacokinetic tracing, Caffeidine-d9 is synthesized via deuteration to isolate the compound's metabolic kinetics from endogenous caffeine pools[3].

Metabolic Pathway Visualization

CaffeidineMetabolism Caffeine Caffeine (Parent Alkaloid) Caffeidine Caffeidine Nitrate (Hydrolysis Product) Caffeine->Caffeidine Gastric/Hepatic Hydrolysis MNC Mononitrosocaffeidine (MNC) Caffeidine->MNC Endogenous Nitrosation DNC Dinitrosocaffeidine (DNC) Caffeidine->DNC High Nitrite Exposure MNIC MNIC (Active Metabolite) MNC->MNIC CYP450 Enzymatic Demethylation DNA DNA/Protein Adducts (Genotoxicity) DNC->DNA Direct Mutagenesis (N-methylnitrosamido) MNIC->DNA Covalent Binding

Metabolic activation pathway of Caffeidine Nitrate into genotoxic N-nitroso derivatives.

Comparative Data Synthesis

The following tables summarize the structural utility and quantitative toxicological metrics of these derivatives, providing a baseline for assay development.

Table 1: Pharmacokinetic & Toxicological Profiles of Caffeidine Derivatives

DerivativeStructural ModificationPrimary MechanismPharmacokinetic Utility / Toxicology
Caffeidine Nitrate Nitrate salt of caffeine hydrolysis productPrecursor to N-nitroso compoundsMonitored as Caffeine Impurity E[]
Caffeidine-d9 Deuteration at positions 1, 3, and 7Isotope-traced metabolismPK tracing; distinct NMR/MS shifts[3]
MNC Nitrosation at methylcarboxamide-NRequires CYP450 activation to MNICWeak direct mutagen; forms DNA adducts[2]
DNC N-nitrosamide & N-nitrosamine groupsDirect-acting mutagenHigh potential for DNA-SSBs

Table 2: Quantitative Genotoxicity Metrics (Rat Hepatocyte Model)

CompoundMutagenicity (TA100/TA1535)S9 Activation Required?Cytotoxicity ThresholdDNA-SSB Induction (C-T Value)
Caffeidine Nitrate NegativeNoLowMinimal
MNC WeakYes (to MNIC)Moderate~62%
DNC Strong (Direct)No (Enhanced by S9)>0.1 µmole/ml70-78%

Analytical Workflows and Experimental Protocols

To accurately evaluate these derivatives, experimental design must account for the structural similarities between parent alkaloids and their metabolites. The following protocols emphasize causality and self-validation.

Protocol 1: LC-MS/MS Quantification of Caffeidine-d9 Kinetics

Objective: To determine the elimination half-life and clearance of caffeidine without interference from endogenous caffeine.

  • Step 1: Isotope Dosing. Administer Caffeidine-d9 intravenously to the animal model.

    • Causality: Deuteration provides a distinct mass shift (+9 Da), allowing precise differentiation from dietary caffeine metabolites that naturally occur in the subject[3].

  • Step 2: Biphasic Plasma Extraction. Extract plasma samples using a liquid-liquid extraction (LLE) method with ethyl acetate.

    • Causality: This biphasic approach ensures the precipitation of interfering plasma proteins while selectively partitioning the lipophilic imidazole derivatives into the organic phase.

  • Step 3: Chromatographic Separation. Inject the reconstituted sample onto a Kinetex Biphenyl column (250x4.6 mm, 5 µm) using a pH-controlled gradient elution.

    • Causality: The biphenyl stationary phase provides optimal pi-pi interactions, which are strictly required to resolve caffeidine nitrate from structurally similar impurities like isocaffeine and theobromine[4].

  • Step 4: MRM Detection (Self-Validating System). Utilize Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. By including a stable-isotope internal standard (e.g., Caffeidine-13C) alongside Caffeidine-d9, the protocol creates a closed-loop validation system. Any matrix effects or extraction losses will equally affect both the analyte and the internal standard, ensuring the calculated clearance rates remain absolute and reproducible.

Protocol 2: In Vitro Hepatocyte Genotoxicity Assay (S9 Activation)

Objective: To evaluate the DNA single-strand break (SSB) potential of MNC and DNC.

  • Step 1: S9 Fraction Incubation. Incubate cultured rat hepatocytes with varying concentrations of MNC and DNC in the presence of rat liver S9 fractions.

    • Causality: MNC is not directly mutagenic. The S9 fraction supplies the necessary CYP450 enzymes to simulate hepatic demethylation, converting MNC into the reactive MNIC[2].

  • Step 2: Alkaline Elution. Expose the treated hepatocytes to an alkaline lysis buffer (pH > 12).

    • Causality: The alkaline environment unwinds the DNA. The rate at which DNA elutes through a filter is directly proportional to the frequency of alkali-labile SSBs, allowing for precise quantification of DNA damage.

  • Step 3: Fluorometric Quantification (Self-Validating System). Quantify the eluted DNA using a specific fluorescent dye (e.g., Hoechst 33258). The assay employs a concurrent positive control (MNNG) and a vehicle-only negative control. The fluorometric readouts must fall within a pre-established dynamic range for the controls to validate the batch, ensuring that any observed SSBs are strictly attributable to the tested caffeidine derivatives.

References

  • Title: Buy Caffeidine-d9 (EVT-1499414) - EvitaChem: Technical Details | Source: evitachem.com | URL: 3

  • Title: CAS 20041-90-1 (Caffeine Impurity E) - BOC Sciences | Source: bocsci.com | URL:

  • Title: Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation - PubMed | Source: nih.gov | URL: 2

  • Title: Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosocaffeidine and dinitrosocaffeidine - PubMed | Source: nih.gov | URL: Link

  • Title: Abstracts of the 12th Edition of the Biopharmacy - Pharmacokinetics & Industrial Pharmacy Symposium | Source: medpharmareports.com | URL: 4

Sources

Safety & Regulatory Compliance

Safety

Caffeidine Nitrate: Comprehensive Safety, Handling, and Disposal Protocols

As your trusted partner in laboratory safety and drug development, we recognize that handling pharmaceutical reference standards requires more than just a basic Safety Data Sheet (SDS). Caffeidine Nitrate—commonly utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

As your trusted partner in laboratory safety and drug development, we recognize that handling pharmaceutical reference standards requires more than just a basic Safety Data Sheet (SDS). Caffeidine Nitrate—commonly utilized as Caffeine Impurity E Nitrate—presents a unique intersection of hazards. It is simultaneously an organic fuel, a nitrate oxidizer, and a precursor to highly potent carcinogens.

This guide deconstructs the chemical causality behind its disposal protocols, ensuring your laboratory maintains rigorous safety, compliance, and operational excellence.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the quantitative properties and intrinsic hazards of the molecule. Caffeidine Nitrate is classified under multiple GHS hazard categories, primarily due to its acute oral toxicity and severe irritation potential[1]. Furthermore, thermal decomposition of this compound yields highly toxic and irritating gases[2].

Table 1: Quantitative & Hazard Summary for Caffeidine Nitrate

Property / ParameterValue / DescriptionReference
Chemical Name Caffeidine Nitrate (Caffeine Impurity E Nitrate)[3]
Molecular Formula C7H13N5O4[1]
Molecular Weight 231.21 g/mol [4]
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[1]
Storage Temperature 2°C – 30°C[3]
Decomposition Risk Generates highly toxic nitrogen oxides (NOx) upon combustion[2]

The Mechanistic Dangers: Why Standard Disposal Fails

Disposing of Caffeidine Nitrate down a standard organic or aqueous waste line is strictly prohibited. The reasoning is grounded in two severe mechanistic risks: Nitrosation and Exothermic Oxidation .

A. The Biological Threat: Acid-Catalyzed Nitrosation

Caffeidine is a secondary amine resulting from the hydrolysis of caffeine. When its nitrate salt is exposed to acidic waste conditions (pH < 4), the nitrate/nitrite equilibrium shifts to generate the highly electrophilic nitrosonium ion (NO+). This ion rapidly nitrosates the secondary amine, yielding Mononitrosocaffeidine (MNC) and Dinitrosocaffeidine (DNC)[5].

In vivo chronic exposure studies in BD-IX rats have definitively shown that MNC induces neuroepitheliomas of the olfactory epithelium, while DNC aggressively drives squamous cell carcinomas of the forestomach[5]. Therefore, acidic disposal environments must be strictly avoided to prevent the synthesis of these potent carcinogens.

NitrosationPathway Caffeidine Caffeidine (Secondary Amine) MNC Mononitrosocaffeidine (MNC) (Neuroepithelioma Risk) Caffeidine->MNC + NO+ Acid Acidic Conditions (pH < 4) NO_ion Nitrosonium Ion (NO+) Acid->NO_ion Activates Nitrate NO_ion->MNC DNC Dinitrosocaffeidine (DNC) (Carcinoma Risk) MNC->DNC Excess NO+ Toxicity Genotoxic DNA Damage MNC->Toxicity Metabolic Activation DNC->Toxicity Direct Mutagen

Fig 1: Acid-catalyzed nitrosation pathway of caffeidine forming carcinogenic MNC and DNC.

B. The Physical Threat: Exothermic Thermal Runaway

Beyond biological toxicity, caffeidine nitrate is intrinsically an organic nitrate salt. The catastrophic drum breach at the Waste Isolation Pilot Plant (WIPP), originating from the Los Alamos National Laboratory (LANL), serves as a critical field-proven lesson in chemical handling[6]. In that incident, remediated nitrate salts were mixed with an organic absorbent (wheat-based kitty litter)[7]. The combination of a strong oxidizer (nitrate) with an organic fuel source created a matrix that underwent spontaneous exothermic thermal runaway[6][7].

Because caffeidine nitrate already contains an organic moiety, introducing additional organic waste solvents or combustible absorbents drastically lowers its auto-ignition threshold.

Self-Validating Disposal Protocols

To mitigate both the biological and physical hazards, we have developed a self-validating, step-by-step disposal methodology. Every step includes a verification check to ensure the system remains safe.

Protocol A: Solid Caffeidine Nitrate Waste Disposal
  • Segregation (The "No-Fuel" Rule): Isolate solid caffeidine nitrate from all flammable liquids, reducing agents, and general organic waste streams[8].

  • Containment: Collect the solid waste in a dedicated, non-combustible, chemically compatible container (e.g., High-Density Polyethylene, HDPE)[8]. Causality Check: Never use paper-based containers or organic absorbents, as they act as fuel for the nitrate oxidizer[6][7].

  • Labeling: Affix a GHS-compliant hazardous waste label indicating "Oxidizing Solid, Toxic" and explicitly list the hazard codes (H302, H315, H319, H335)[1].

  • Storage & Pickup: Store in a cool, dry area away from direct sunlight, ensuring the temperature remains between 2°C and 30°C until Environmental Health and Safety (EHS) pickup[3][8].

Protocol B: Aqueous Caffeidine Nitrate Waste Disposal
  • The pH Verification (Critical Step): Before transferring any aqueous caffeidine nitrate solution to a waste carboy, verify the pH using a calibrated meter. The pH must be strictly maintained between 6.0 and 8.0[9].

  • Neutralization: If the solution is acidic (pH < 6), carefully titrate with dilute Sodium Hydroxide (NaOH) until neutral. Causality Check: Neutralization is the only way to prevent the formation of the NO+ ion, thereby halting the nitrosation of caffeidine into carcinogenic MNC/DNC[5].

  • Aqueous Segregation: Pour the neutralized solution into a dedicated aqueous waste container. Do not mix with heavy metals, halogenated solvents, or peroxide-forming chemicals[9].

  • EHS Handoff: While some local sewer authorities permit the drain disposal of highly dilute, neutralized nitrate salts at a rate not exceeding 50 mL per minute[9], EHS hazardous waste collection is the gold standard for pharmaceutical laboratories to prevent environmental contamination.

DisposalWorkflow Waste Caffeidine Nitrate Waste State Determine Waste State Waste->State Solid Solid Waste (HDPE Container) State->Solid Powder/Crystals Aqueous Aqueous Waste (Check pH) State->Aqueous Solution EHS EHS Hazardous Waste Pickup Solid->EHS Segregated from Organics pH_Check Adjust to pH 6-8 (Prevent Nitrosation) Aqueous->pH_Check If pH < 6 Aqueous->EHS If pH 6-8 pH_Check->EHS Neutralized

Fig 2: Step-by-step decision matrix for the safe disposal of caffeidine nitrate waste.

Emergency Spill Response

In the event of an accidental spill of Caffeidine Nitrate:

  • Evacuate and Ventilate: Ensure the area is well-ventilated to disperse any potential aerosolized powders or toxic NOx gases[2].

  • Avoid Combustible Absorbents: Do not use paper towels, sawdust, or organic spill kits (like Swheat™ kitty litter) to sweep up the compound, as this recreates the hazardous fuel-oxidizer matrix seen in the LANL WIPP incident[6][7].

  • Inert Collection: Use inert, non-combustible absorbents (e.g., dry sand or vermiculite) to cover the spill. Carefully sweep into an HDPE container using non-sparking tools, label as hazardous waste, and contact EHS immediately.

References

  • Title: Caffeidine Nitrate | C7H13N5O4 | CID 129318600 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats Source: Oxford Academic (Carcinogenesis) URL: [Link]

  • Title: Hazardous Waste Guidelines Source: University of Scranton URL: [Link]

  • Title: Options Assessment Report: Treatment of Nitrate Salt Waste at Los Alamos National Laboratory Source: New Mexico Tech URL: [Link]

  • Title: Safe Storage of Remediated Nitrate Salt Drums Source: Defense Nuclear Facilities Safety Board (DNFSB) URL: [Link]

Sources

Handling

Personal protective equipment for handling Caffeidine Nitrate

As a Senior Application Scientist, I frequently observe laboratories treating active pharmaceutical ingredient (API) impurities with the same relaxed protocols as inert excipients. This is a critical operational error.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating active pharmaceutical ingredient (API) impurities with the same relaxed protocols as inert excipients. This is a critical operational error. Caffeidine Nitrate—formally known as Caffeine EP Impurity E (Nitrate Salt)—is a highly refined reference material used in pharmaceutical analysis and quality control[1],. Because it is handled as a dry, fine powder, it presents specific aerosolization and cross-contamination risks that demand rigorous Personal Protective Equipment (PPE) and handling strategies.

The following guide provides a self-validating, step-by-step operational framework for handling Caffeidine Nitrate, ensuring both analytical integrity and absolute operator safety.

Physicochemical & Hazard Profile

Before selecting PPE, we must understand the physical nature of the compound. The table below summarizes the quantitative data and the direct operational implications of Caffeidine Nitrate's properties.

ParameterValueOperational & Safety Implication
IUPAC Name N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide nitrate[1]The nitrate salt form can cause localized mucosal irritation upon contact.
CAS Number 209725-34-8[1]Essential for verifying exact material identity in safety databases.
Molecular Formula C7H12N4O · HNO3[1]The presence of the nitric acid moiety dictates avoiding strong reducing agents.
Physical State Solid / Fine PowderHigh risk of aerosolization during spatial transfer and weighing.
Storage Temp. 2-8°C (Refrigerator)[2]Requires strict thermal equilibration to prevent moisture absorption.
Transport Class Not Dangerous Goods[3]Simplifies logistics, but in-lab handling still requires API-level precautions.

The PPE Matrix: Causality and Selection

Standard laboratory attire is insufficient for handling fine API impurities. Your PPE must be selected based on the specific physical vectors of the chemical.

1. Respiratory Protection: N95 or P100 Particulate Respirator

  • Causality: Caffeidine Nitrate is supplied as a dry powder. The primary vector of exposure is the inhalation of aerosolized micro-particulates generated by minor ambient air currents during spatial transfer. A P100 filter ensures 99.9% exclusion of airborne API dust[3].

2. Hand Protection: Double-Layered Nitrile Gloves (Min. 4 mil thickness)

  • Causality: Nitrile provides superior chemical resistance compared to latex. Double-gloving establishes a procedural fail-safe: the operator can shed the outer, potentially contaminated glove immediately after the weighing step. This prevents the microscopic spread of the impurity to analytical balances, lab notebooks, or computer peripherals.

3. Eye Protection: Snug-Fitting Chemical Splash Goggles

  • Causality: Standard safety glasses with side shields leave gaps where airborne powder can drift. Snug-fitting goggles create a physical seal against the face, preventing the nitrate salt from settling on and irritating the ocular mucosa[3].

4. Body Protection: Static-Dissipative Lab Coat with Knit Cuffs

  • Causality: Standard cotton coats accumulate static charges, causing fine powders to "jump" from the spatula to the operator's sleeves. A static-dissipative coat mitigates this electrostatic attraction, while knit cuffs prevent the fabric from dragging across the balance pan and disturbing microgram-level measurements.

Operational Workflow: Step-by-Step Methodology

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Thermal Equilibration Remove the Caffeidine Nitrate vial from 2-8°C storage[2]. Place it in a desiccator at room temperature for 30 minutes.

  • Self-Validation Check: Touch the exterior of the vial. If it feels colder than the ambient room temperature or shows micro-condensation, equilibration is incomplete. Opening it now will ruin the standard via moisture ingress.

Step 2: Enclosure Setup Conduct all weighing inside a Localized Exhaust Ventilation (LEV) system or a powder-safe weighing enclosure.

  • Self-Validation Check: Use a digital anemometer to confirm the face velocity of the LEV is between 0.4 and 0.5 m/s. A reading outside this range indicates compromised containment or excessive turbulence that will scatter the powder.

Step 3: PPE Donning Apply the PPE matrix described above.

  • Self-Validation Check: Perform a positive and negative pressure seal check on your respirator. If air leaks around the nose bridge, readjust the metal clip before proceeding.

Step 4: Transfer and Weighing Use a static-eliminating device (e.g., antistatic ionizer) near the balance. Transfer the powder using a micro-spatula.

  • Self-Validation Check: Observe the powder behavior on the spatula. If the powder repels or "jumps," static electricity is still present. Activate the antistatic ionizer until the powder rests inertly.

Step 5: Decontamination After weighing, wet-wipe the spatula and balance pan with a solvent appropriate for the compound (e.g., a water/methanol mixture) to prevent dust formation[3].

  • Self-Validation Check: Shine a high-intensity oblique flashlight across the balance pan. Any remaining particulate shadows dictate a mandatory second wet-wipe cycle.

Spill Response and Disposal Plan

Even with strict controls, spills can occur. Your response must prioritize containment over speed.

Immediate Spill Response:

  • Never Dry Sweep: Sweeping with a brush will immediately aerosolize the nitrate salt into the breathing zone.

  • Wet-Wipe Protocol: Gently cover the spilled powder with absorbent laboratory paper dampened with water or an alcohol-based solvent. This binds the powder into a manageable matrix[3].

  • Containment: Carefully fold the dampened paper inward, trapping the chemical, and place it directly into a hazardous waste bag.

Logistical Disposal Plan: Caffeidine Nitrate and its associated contaminated materials (outer gloves, wipes, empty vials) must never be flushed down sanitary sewers, storm sewers, or placed in standard municipal landfills[3].

  • Seal all contaminated consumables in a clearly labeled, leak-proof hazardous waste container.

  • Contact a licensed professional chemical waste disposal service for final destruction (typically via high-temperature incineration)[3].

Workflow Visualization

G Start Equilibrate Vial (2-8°C to RT) PPE Don PPE Matrix (N95, Nitrile, Goggles) Start->PPE Weighing Weigh in LEV (Static Control) PPE->Weighing Spill Spill Occurs? Weighing->Spill Clean Wet-Wipe Protocol (No Dry Sweeping) Spill->Clean Yes Proceed Dissolution & Analysis Spill->Proceed No Dispose Licensed Waste Disposal Clean->Dispose Proceed->Dispose

Operational workflow and spill response protocol for handling Caffeidine Nitrate safely.

References

  • Title : Caffeine EP Impurity E (Nitrate Salt) | CAS 209725-34-8 Source : Veeprho URL : [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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